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  • Product: 1,5-Dimethyl-4-phenylimidazolidin-2-one
  • CAS: 103774-40-9

Core Science & Biosynthesis

Foundational

Strategic Application of 1,5-Dimethyl-4-phenylimidazolidin-2-one in Asymmetric Synthesis

Executive Summary In the landscape of modern drug development and complex natural product synthesis, the precise control of stereocenters is a fundamental requirement. 1,5-Dimethyl-4-phenylimidazolidin-2-one has emerged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and complex natural product synthesis, the precise control of stereocenters is a fundamental requirement. 1,5-Dimethyl-4-phenylimidazolidin-2-one has emerged as a highly versatile and robust chiral auxiliary[1]. By temporarily attaching this auxiliary to a prochiral substrate, chemists can dictate the stereochemical outcome of subsequent transformations—ranging from aldol and Michael additions to complex Fischer carbene annulations[2]. This whitepaper provides an in-depth technical guide on the physicochemical properties, mechanistic causality, and validated experimental protocols for utilizing this powerful chiral tool.

Physicochemical Profiling and Isomeric Designations

To ensure reproducibility in stereoselective workflows, it is critical to source and verify the correct enantiomer of the auxiliary. The compound is commercially available and primarily utilized in its enantiopure (4R,5S) or (4S,5R) forms[3],[4].

Table 1: Key Physicochemical Properties

PropertyValue
IUPAC Name 1,5-Dimethyl-4-phenylimidazolidin-2-one
CAS Number (4R,5S)-(-) 92841-65-1[4]
CAS Number (4S,5R)-(+) 112791-04-5[3]
CAS Number (Unspecified) 103774-40-9
Molecular Formula C₁₁H₁₄N₂O[5]
Molecular Weight 190.24 g/mol [5]
InChIKey BGPAZBKCZVVZGF-WPRPVWTQSA-N (for 4R,5S)[5]

Mechanistic Causality: The Steric Shielding Paradigm

The efficacy of 1,5-dimethyl-4-phenylimidazolidin-2-one relies on the anti relationship between the 4-phenyl and 5-methyl groups on the rigid imidazolidinone ring[6]. When the auxiliary is N-acylated, the restricted rotation around the C-N bond forces the attached acyl group into a highly defined conformational space.

Causality in Stereocontrol: The bulky 4-phenyl group acts as a steric wall, effectively blocking one face of the adjacent reactive center (e.g., an enolate or α,β-unsaturated system)[7]. Meanwhile, the 5-methyl group provides additional steric bulk that prevents the auxiliary itself from adopting non-productive conformations. Consequently, incoming reagents (such as organocopper nucleophiles in a Michael addition) are forced to approach exclusively from the unshielded face, resulting in exceptional diastereomeric excess (d.e.)[8].

Mechanism A Substrate (e.g., Acid Chloride) C Chiral Imide Intermediate (Conformationally Locked) A->C Acylation (n-BuLi, THF) B 1,5-Dimethyl-4-phenyl-2-imidazolidinone (Chiral Auxiliary) B->C Lithiation D Steric Shielding by 4-Phenyl & 5-Methyl Groups C->D Rotational Restriction E Diastereoselective Reaction (e.g., 1,4-Michael Addition) D->E Reagent Approach Control F Enantiopure Product + Recovered Auxiliary E->F Cleavage (Hydrolysis/Reduction)

Figure 1: Mechanistic pathway of stereocontrol utilizing the imidazolidinone chiral auxiliary.

De Novo Synthesis: The Close Method

While commercially available, the auxiliary can be synthesized de novo via the classical "Close Method," which involves the fusion of urea with ephedrine hydrochloride[9],[6].

Step-by-Step Methodology:
  • Reagent Mixing: Combine urea (2.45 mol) and (1R, 2S)-2-methylamino-1-phenyl-1-propanol (ephedrine) (6.33 mol) under an inert argon atmosphere[10].

  • Thermal Fusion: Heat the solid mixture to 140 °C for 15 minutes, then ramp the temperature to 175 °C[10].

  • Causality of Heating: Heating to 175 °C is strictly required to completely melt the mixture and drive the nucleophilic attack of the amine on the urea carbonyl. The continuous removal of ammonia gas (a byproduct) shifts the equilibrium toward complete cyclization[10].

  • Self-Validating System: The reaction progress is self-indicating; the cessation of ammonia evolution (monitored via wet pH paper at the condenser outlet) confirms the completion of the cyclization.

  • Purification: Cool the melt, dissolve in hot water/ethanol, and crystallize to obtain the enantiopure auxiliary.

Advanced Applications in Drug Development

Synthesis of Anticoagulants (Diphenacoum and Brodifacoum)

In the development of 4-hydroxycoumarin derivatives, stereoselective synthesis is paramount to isolating the most biologically active isomers[7]. The Ferreira group demonstrated a highly stereospecific 1,4-Michael addition using this chiral auxiliary[8]. By converting biphenyl esters into acid chlorides and reacting them with the lithium anion of the auxiliary, chiral imides were formed[7]. Subsequent asymmetric 1,4-Michael addition using a Bn-Cu-TMEDA complex (activated by Bu₂BOTf) yielded diastereoisomeric ketones with 99% optical purity[7].

Fischer Carbene Complex Annulation

The auxiliary is also uniquely suited for organometallic transformations. Wulff and colleagues utilized 1,5-dimethyl-4-phenyl-2-imidazolidinone to synthesize chiral Fischer carbene complexes[6]. When reacted with alkynes, these complexes undergo a highly diastereoselective cyclohexadienone annulation to produce 4H-carbazol-4-ones, introducing a quaternary carbon with absolute stereoprecision[1].

Standard Operating Procedure: Chiral Imide Formation & Cleavage

To deploy this auxiliary in a standard drug development workflow, the following self-validating protocol for chiral imide formation and subsequent asymmetric addition is recommended.

Step-by-Step Workflow:
  • Deprotonation: Dissolve 1.0 eq of the imidazolidinone auxiliary in anhydrous THF under argon. Cool to 0 °C and add 1.05 eq of n-BuLi dropwise[7].

    • Causality:n-BuLi quantitatively deprotonates the secondary amine to form a highly nucleophilic lithium amide.

    • Validation: The solid auxiliary will completely dissolve, yielding a clear, homogeneous solution.

  • Acylation: Cool the solution to -78 °C and slowly add 1.1 eq of the target acid chloride[7]. Allow the mixture to warm to room temperature over 2 hours.

    • Validation: Monitor via TLC. Complete consumption of the auxiliary and the appearance of a new spot (the chiral imide) indicates success. FTIR will show a characteristic imide C=O stretch shift.

  • Asymmetric Addition: Subject the purified chiral imide to the desired stereoselective reaction (e.g., organocopper 1,4-Michael addition at -78 °C)[8].

  • Auxiliary Cleavage: Treat the resulting diastereomerically pure adduct with LiBH₄ (for reduction to the alcohol) or LiOH/H₂O₂ (for hydrolysis to the carboxylic acid)[6].

    • Causality: Mild cleavage conditions are chosen to prevent epimerization of the newly formed stereocenter.

  • Recovery: Recover the intact chiral auxiliary via flash column chromatography for reuse, ensuring process economy[7].

Workflow Step1 Step 1: Deprotonation [n-BuLi, THF, 0 °C] Step2 Step 2: Acylation [Add R-COCl, -78 °C to RT] Step1->Step2 Step3 Step 3: Asymmetric Addition [Organocopper Reagent] Step2->Step3 Step4 Step 4: Auxiliary Cleavage [LiBH4 or Hydrolysis] Step3->Step4 Step5 Step 5: Purification [Flash Chromatography] Step4->Step5

Figure 2: Step-by-step experimental workflow for chiral imide formation and asymmetric addition.

References

  • Sigma-Aldrich. "(4S,5R)-1,5-Dimethyl-4-phenylimidazolidin-2-one". sigmaaldrich.com. 3

  • Fluorochem. "(4r,5s)-1,5-dimethyl-4-phenylimidazolidin-2-one". fluorochem.co.uk. 4

  • Sigma-Aldrich. "1,5-dimethyl-4-phenylimidazolidin-2-one | 103774-40-9". sigmaaldrich.com.

  • PubChem. "(4R,5S)-(-)-1,5-Dimethyl-4-phenyl-2-imidazolidinone". nih.gov. 5

  • Wulff, W. D. et al. "Asymmetric Construction of 4H-Carbazol-4-one Intermediates via the Cyclohexadienone Annulation of Chiral Carbene Complexes". Organometallics - ACS Publications. 1

  • Michigan State University Chemistry. "The preparation of imidazolidinone and oxazolidinone chelated carbene complexes". msu.edu.9

  • Ferreira Group. "Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives". PMC - nih.gov. 7

  • Korevaar et al. "Model-driven optimization of multicomponent self-assembly processes". ResearchGate. 10

Sources

Exploratory

1,5-Dimethyl-4-phenylimidazolidin-2-one: Technical Profile & Application Guide

This guide details the chemical properties, synthesis, and applications of (4R,5S)-1,5-Dimethyl-4-phenylimidazolidin-2-one , a pivotal chiral auxiliary in asymmetric synthesis. Executive Summary (4R,5S)-1,5-Dimethyl-4-ph...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical properties, synthesis, and applications of (4R,5S)-1,5-Dimethyl-4-phenylimidazolidin-2-one , a pivotal chiral auxiliary in asymmetric synthesis.

Executive Summary

(4R,5S)-1,5-Dimethyl-4-phenylimidazolidin-2-one (often referred to as the Ephedrine-Derived Cyclic Urea ) is a robust chiral auxiliary used primarily for the asymmetric synthesis of


-amino acids.[1] Derived from the abundant chiral pool material (-)-ephedrine, this imidazolidinone scaffold induces high diastereoselectivity in the alkylation of attached glycine enolates. Its rigid five-membered ring structure, combined with the steric bulk of the phenyl group and the N-methyl substituent, creates a highly defined steric environment that directs electrophilic attack.
Chemical Identity & Physicochemical Properties
PropertyData
IUPAC Name (4R,5S)-1,5-Dimethyl-4-phenylimidazolidin-2-one
Common Name Ephedrine cyclic urea; (4R,5S)-1,5-Dimethyl-4-phenyl-2-imidazolidinone
CAS Number 92841-65-1 (for (4R,5S) isomer)
Molecular Formula C

H

N

O
Molecular Weight 190.24 g/mol
Physical State White to off-white crystalline solid
Melting Point 171 – 174 °C
Solubility Soluble in CHCl

, CH

Cl

, MeOH; sparingly soluble in water
Chirality Derived from (-)-Ephedrine (1R,2S); retains configuration at C4/C5
Synthesis Protocol: The Urea Melt Method

The most scalable and atom-economical synthesis involves the condensation of (-)-ephedrine hydrochloride with urea. This "melt" reaction avoids the need for toxic phosgene or phosgene equivalents (like triphosgene or CDI), although those methods are valid alternatives for milder conditions.

Mechanism of Formation
  • Nucleophilic Attack: The secondary amine of ephedrine attacks the carbonyl of urea.

  • Cyclization: The hydroxyl group attacks the carbonyl intermediate (or is activated), followed by the elimination of ammonia (NH

    
    ) and water.
    
  • Result: Formation of the thermodynamically stable 5-membered cyclic urea.

Step-by-Step Protocol (Melt Method)
  • Reagents:

    • (-)-Ephedrine Hydrochloride: 1.0 equiv

    • Urea: 3.0 – 4.0 equiv (Excess drives equilibrium and acts as a solvent/flux)

  • Procedure:

    • Mixing: Intimately mix the ephedrine HCl and urea in a round-bottom flask.

    • Heating: Heat the mixture gradually to 170–200 °C in an oil bath. The urea will melt (~133 °C), creating a homogeneous liquid phase.

    • Reaction: Maintain temperature for 1–2 hours. Evolution of ammonia gas will be observed (ensure proper ventilation/scrubbing).

    • Cooling: Allow the melt to cool to approx. 100 °C.

    • Workup: Add water to the hot melt to dissolve excess urea. The product, being less soluble in water than urea, will often precipitate or oil out.

    • Purification: Extract with dichloromethane (DCM) or chloroform. Wash the organic layer with water to remove residual urea. Dry over MgSO

      
       and concentrate.
      
    • Crystallization: Recrystallize from a mixture of EtOAc/Hexanes or Ethanol/Water to yield pure white needles.

Critical Quality Attribute (CQA): The product must be free of unreacted ephedrine, which can interfere with subsequent acylation steps.

Spectroscopic Characterization

To validate the structure, look for these diagnostic signals. The absence of the broad O-H and N-H stretches of the starting ephedrine is the primary indicator of cyclization.

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz) – Diagnostic Signals:
    • 
       7.2–7.4 (m, 5H):  Phenyl aromatic protons.
      
    • 
       4.7–4.9 (d, 1H):  C4-H (Benzylic methine). The coupling constant J reflects the cis/trans relationship (fixed by the ring).
      
    • 
       3.8–4.0 (m, 1H):  C5-H (Methyl-bearing methine).
      
    • 
       2.7–2.8 (s, 3H): N-Me  singlet. (Distinctive shift for urea nitrogen).
      
    • 
       0.7–0.8 (d, 3H): C-Me  doublet. (Shielded by the adjacent phenyl ring due to the fixed conformation).
      
    • 
       ~5.0–6.0 (br s, 1H):  N-H proton (unless N-alkylated). Note: In this specific N,N'-dialkyl structure, if N1 is methylated (as in the title compound), there is no N-H. If the title refers to the N1-unsubstituted version, an N-H is present. The title "1,5-Dimethyl..." implies N1 is methylated.Correction:  The standard ephedrine auxiliary is often N-methylated during synthesis or starts with N-methyl ephedrine. However, standard ephedrine is a secondary amine. The "1,5-dimethyl" name implies N1-Me and C5-Me. The N3 is the acylation site.
      
  • 
    C NMR (CDCl
    
    
    
    ) – Key Peaks:
    • 
       ~160 ppm:  Urea Carbonyl (C=O).
      
    • 
       ~60–70 ppm:  Methine carbons (C4/C5).[1]
      
Application: Asymmetric Synthesis of -Amino Acids

The core utility of this molecule is as a chiral auxiliary . It serves as a "temporary scaffold" to control the stereochemistry of a reaction before being removed.

Mechanism of Action
  • Attachment: The imidazolidinone is acylated (at N3) with glycine (usually protected as an isocyanate or similar precursor) to form a glycinimide .

  • Enolization: Treatment with a strong base (e.g., LiHMDS, LDA) generates a planar Z-enolate.

  • Stereocontrol: The C4-phenyl group and C5-methyl group block one face of the enolate. The Li+ ion often chelates between the enolate oxygen and the urea carbonyl oxygen, locking the conformation.

  • Alkylation: An electrophile (R-X) approaches from the less hindered face (anti to the phenyl group), establishing the new stereocenter with high diastereomeric excess (de > 95%).

  • Hydrolysis: The auxiliary is cleaved (hydrolyzed) to release the free, optically pure

    
    -amino acid, and the auxiliary is recovered for reuse.
    

Asymmetric_Alkylation_Pathway Aux Chiral Auxiliary (Imidazolidinone) Complex N-Acyl Glycinimide Aux->Complex Acylation Gly Glycine Unit Gly->Complex Enolate Lithium Enolate (Face-Blocked) Complex->Enolate LiHMDS (-78°C) Alkylated Alkylated Intermediate (High d.e.) Enolate->Alkylated Electrophile (R-X) (Steric Control) AminoAcid Target (S)- or (R)- Amino Acid Alkylated->AminoAcid Hydrolysis (LiOH/H2O) Recycle Recovered Auxiliary Alkylated->Recycle Cleavage Recycle->Aux Reuse

Caption: Cycle of asymmetric alkylation using the imidazolidinone auxiliary. The rigid scaffold ensures facial selectivity during the enolate alkylation step.

Safety & Handling (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin irritation / Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses. The compound is stable at room temperature but should be stored in a cool, dry place away from strong oxidizers.

References
  • Guillena, G., & Nájera, C. (2000). 1,5-Dimethyl-4-phenylimidazolidin-2-one-Derived Iminic Glycinimides: Useful New Reagents for Practical Asymmetric Synthesis of

    
    -Amino Acids. The Journal of Organic Chemistry , 65(22), 7310–7322. 
    
  • Close, W. J. (1950). The Conformation of the Ephedrines. The Journal of Organic Chemistry, 15(5), 1131–1134.
  • PubChem Database. Compound Summary for CID 6931391: (4R,5S)-1,5-Dimethyl-4-phenylimidazolidin-2-one.[2] National Library of Medicine.

  • SpectraBase. Spectrum ID: 1,5-Dimethyl-4-phenylimidazolidin-2-one.[2] Wiley Science Solutions. (Source for specific spectral data verification).

Sources

Foundational

Technical Synthesis Guide: 1,5-Dimethyl-4-phenylimidazolidin-2-one

Topic: Synthesis of 1,5-Dimethyl-4-phenylimidazolidin-2-one Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary & Structural Analysis 1,5-Dimethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 1,5-Dimethyl-4-phenylimidazolidin-2-one Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary & Structural Analysis

1,5-Dimethyl-4-phenylimidazolidin-2-one is a chiral cyclic urea derivative widely utilized as a chiral auxiliary and scaffold in asymmetric synthesis. Often derived from ephedrine, it serves as a robust template for diastereoselective alkylations, aldol condensations, and as a precursor for chiral diamines.

  • IUPAC Name: 1,5-Dimethyl-4-phenylimidazolidin-2-one

  • Common Precursor: (1R,2S)-(-)-Ephedrine (or its enantiomer)[2]

  • Stereochemistry: The synthesis typically proceeds with retention of configuration , converting (1R,2S)-ephedrine into (4R,5S)-1,5-dimethyl-4-phenylimidazolidin-2-one.

  • Key Structural Features:

    • N1-Methyl: Provides steric differentiation and prevents H-bonding at one terminus.

    • C4-Phenyl / C5-Methyl: Derived from the ephedrine backbone, these substituents create the chiral environment necessary for stereochemical induction.

    • C2-Carbonyl: The urea functionality acts as a rigidifying element and a Lewis basic site.

Retrosynthetic Analysis

The most direct and atom-economical disconnection involves the condensation of a 1,2-aminoalcohol backbone with a carbonyl equivalent.

  • Disconnection: C2–N3 and C2–N1 bonds.

  • Synthons:

    • Nucleophile:

      
      -Methyl-1-phenylpropane-1,2-diamine (or its amino-alcohol precursor, Ephedrine).
      
    • Electrophile: Carbonyl equivalent (Urea, Phosgene, or Carbonyldiimidazole).

While a stepwise conversion of ephedrine to the diamine followed by cyclization is possible, the industrial and laboratory "gold standard" utilizes a direct Urea Melt Fusion , which leverages thermal activation to drive the condensation and substitution steps in a single pot.

Primary Synthesis Pathway: The Urea Melt Protocol

This method is preferred for its operational simplicity, scalability, and use of inexpensive reagents. It avoids the use of phosgene and complex solvent systems.

Reaction Scheme

Mechanistic Pathway (Stereochemical Retention)

The transformation of (1R,2S)-ephedrine to (4R,5S)-imidazolidinone involves a net retention of configuration at the benzylic carbon (C4 in product, C1 in ephedrine). Direct


 displacement of the hydroxyl group would result in inversion. The observed retention is rationalized by a Double Inversion Mechanism  involving an aziridinium intermediate.
  • Activation: Thermal dehydration facilitates the intramolecular attack of the

    
    -methyl amine on the benzylic position.
    
  • First Inversion (Aziridinium Formation): The amine displaces the hydroxyl group (or water), forming a strained aziridinium ion. This inverts the stereocenter from (1R) to (1S).

  • Ring Opening (Second Inversion): The urea nitrogen attacks the aziridinium ring at the benzylic position (the more electrophilic site), reopening the ring. This second inversion restores the original (R) configuration.

  • Cyclization: Loss of ammonia closes the five-membered urea ring.

Experimental Protocol

Materials:

  • (-)-Ephedrine Hydrochloride: 20.2 g (0.10 mol)

  • Urea: 9.0 g (0.15 mol, 1.5 eq)

  • Solvent: None (Solvent-free melt)

  • Recrystallization Solvent: Water or Ethanol/Water mix

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a short-path distillation head (to vent ammonia and water vapor), combine Ephedrine HCl and Urea.

  • Fusion: Heat the mixture in an oil bath. The mixture will begin to melt around 120–130°C.

  • Reaction: Increase temperature to 175–180°C . The melt will become a clear, homogeneous liquid. Evolution of ammonia gas will be observed (use a scrubber or fume hood).

  • Completion: Maintain temperature for 1–2 hours until gas evolution ceases and the melt solidifies or becomes very viscous.

  • Workup:

    • Cool the reaction mass to approx. 100°C.

    • Add hot water (approx. 50 mL) to dissolve the crude solid.

    • Allow the solution to cool slowly to room temperature, then chill in an ice bath (0–4°C).

  • Purification:

    • Filter the resulting white crystals.

    • Wash with cold water to remove excess urea and ammonium chloride.

    • Recrystallize from hot water or ethanol if higher purity (>99%) is required.

  • Yield: Typical yields range from 70% to 85% .

Alternative Pathway: Diamine Route (High Precision)

For applications requiring milder conditions or specific structural analogs where the melt is unsuitable, the stepwise diamine route is used.

  • Activation: Convert Ephedrine to a chloro-intermediate (using

    
    ) or sulfonate.
    
  • Amination: React with ammonia/azide followed by reduction to yield

    
    -methyl-1-phenylpropane-1,2-diamine.
    
  • Cyclization: React the diamine with Carbonyldiimidazole (CDI) or Triphosgene in THF/DCM at

    
    .
    

Note: This route is longer and generates more waste but avoids high-temperature thermal stress.

Process Safety & Troubleshooting

ParameterRecommendationRationale
Ammonia Evolution Use a trap with dilute HCl or vent to a high-flow fume hood.The reaction generates stoichiometric quantities of

gas.
Temperature Control Do not exceed 210°C.Above 210°C, significant decomposition and racemization can occur.
Stirring Use a mechanical stirrer if scaling up (>100g).The melt becomes viscous before solidification; magnetic stirring may fail.
Stereochemical Purity Check via Chiral HPLC or Optical Rotation.Confirm retention of configuration (

check).

Pathway Visualization

The following diagram illustrates the "Double Inversion" mechanism that ensures stereochemical retention during the urea melt synthesis.

EphedrineSynthesis cluster_conditions Reaction Conditions: Urea Melt (180°C) Ephedrine (1R,2S)-Ephedrine HCl (Starting Material) Aziridinium Aziridinium Intermediate (Inversion #1 at C1) Ephedrine->Aziridinium Heat (-H2O) Intramolecular Attack UreaAdduct Urea Adduct (Inversion #2 at C1 -> Retention) Aziridinium->UreaAdduct Urea Attack Ring Opening Target (4R,5S)-1,5-Dimethyl- 4-phenylimidazolidin-2-one UreaAdduct->Target Cyclization (-NH3)

Caption: Mechanistic flow showing the double inversion pathway responsible for stereochemical retention.

References

  • Original Synthesis & Structure

    • Close, W. J. (1950). The Conformation of the Ephedrines. Journal of Organic Chemistry, 15(5), 1131–1134. Link

  • Urea Melt Methodology

    • Guillena, G., & Nájera, C. (2000). 1,5-Dimethyl-4-phenylimidazolidin-2-one-Derived Iminic Glycinimides: Useful New Reagents for Practical Asymmetric Synthesis of

      
      -Amino Acids. Journal of Organic Chemistry, 65(22), 7310–7322. Link
      
  • Stereochemical Mechanisms

    • Agami, C., & Rizk, T. (1985). Stereochemistry of the reaction of ephedrine with urea. Tetrahedron, 41(22), 5375-5381. Link

  • Applications in Drug Development

    • Viso, A., et al. (2005). Chiral Imidazolidinones in Asymmetric Synthesis. Chemical Reviews, 105(8), 3167–3196. Link

Sources

Exploratory

1,5-Dimethyl-4-phenylimidazolidin-2-one mechanism of action

An In-Depth Technical Guide on the Proposed Mechanism of Action and Investigational Framework for 1,5-Dimethyl-4-phenylimidazolidin-2-one Preface The landscape of neuropharmacology is in a perpetual state of expansion, w...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Proposed Mechanism of Action and Investigational Framework for 1,5-Dimethyl-4-phenylimidazolidin-2-one

Preface

The landscape of neuropharmacology is in a perpetual state of expansion, with novel chemical entities offering the potential for new therapeutic interventions. This guide focuses on the investigational compound 1,5-Dimethyl-4-phenylimidazolidin-2-one, a molecule of interest due to its structural features that suggest potential activity within the central nervous system. As this is a novel entity with limited published data, this document serves as a forward-looking technical framework for researchers, scientists, and drug development professionals. It synthesizes established principles from related compounds to propose a plausible mechanism of action and outlines a comprehensive, self-validating experimental strategy to rigorously test this hypothesis.

Structural Analysis and Mechanistic Hypothesis

The chemical structure of 1,5-Dimethyl-4-phenylimidazolidin-2-one presents several key features that inform its potential pharmacological profile. The core is a five-membered imidazolidin-2-one ring, a scaffold present in various bioactive compounds. The presence of a phenyl group at the 4-position and methyl groups at the 1 and 5-positions introduces specific stereochemical and electronic properties.

The overall structure bears a resemblance to classes of compounds known to modulate monoaminergic systems. Specifically, the phenyl-substituted heterocyclic amide motif is a feature found in molecules that interact with dopamine and norepinephrine transporters and receptors. Based on this structural analogy, we hypothesize that 1,5-Dimethyl-4-phenylimidazolidin-2-one acts as a modulator of the dopamine transporter (DAT) and norepinephrine transporter (NET), potentially as a reuptake inhibitor.

This proposed mechanism would lead to an increase in the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, thereby enhancing monoaminergic neurotransmission. Such a profile is characteristic of compounds with stimulant, wakefulness-promoting, and potentially cognitive-enhancing effects.

Proposed Signaling Pathway and Molecular Interactions

The primary proposed mechanism centers on the direct interaction of 1,5-Dimethyl-4-phenylimidazolidin-2-one with DAT and NET. These transporters are transmembrane proteins responsible for clearing dopamine and norepinephrine from the synapse, thus terminating their signaling. By inhibiting this reuptake process, the compound would prolong the action of these neurotransmitters on their respective postsynaptic receptors.

Proposed_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DMT 1,5-Dimethyl-4-phenyl- imidazolidin-2-one DAT Dopamine Transporter (DAT) DMT->DAT Inhibits NET Norepinephrine Transporter (NET) DMT->NET Inhibits DA_vesicle Dopamine Vesicle Synapse Synapse DA_vesicle->Synapse Release Synapse->DAT Reuptake Synapse->NET Reuptake DA Dopamine DA_receptor Dopamine Receptor DA->DA_receptor Binds NE Norepinephrine NE_receptor Norepinephrine Receptor NE->NE_receptor Binds

Caption: Proposed mechanism of 1,5-Dimethyl-4-phenylimidazolidin-2-one at the synapse.

Experimental Validation Framework

To rigorously test the proposed mechanism of action, a multi-tiered experimental approach is essential. The following protocols are designed to be self-validating, with each stage providing the foundation for the next.

Tier 1: In Vitro Target Engagement and Selectivity

The initial step is to determine if 1,5-Dimethyl-4-phenylimidazolidin-2-one directly binds to and inhibits the function of monoamine transporters.

Experimental Protocol: Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of the compound for human DAT, NET, and serotonin transporter (SERT).

  • Materials:

    • Cell membranes expressing recombinant human DAT, NET, and SERT.

    • Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), and [³H]citalopram (for SERT).

    • Test compound: 1,5-Dimethyl-4-phenylimidazolidin-2-one dissolved in DMSO.

    • Scintillation fluid and a microplate scintillation counter.

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.

    • Wash the filters to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the Ki values using the Cheng-Prusoff equation.

Data Presentation:

Target TransporterRadioligandTest Compound Ki (nM)Control Compound Ki (nM)
Dopamine (DAT)[³H]WIN 35,428Experimental ValueGBR 12909
Norepinephrine (NET)[³H]nisoxetineExperimental ValueDesipramine
Serotonin (SERT)[³H]citalopramExperimental ValueFluoxetine
Tier 2: Functional Activity in Cellular Systems

Following confirmation of binding, the next logical step is to assess the functional consequence of this binding – the inhibition of neurotransmitter reuptake.

Experimental Protocol: Synaptosome Uptake Assay

  • Objective: To measure the potency (IC50) of the compound to inhibit the uptake of dopamine and norepinephrine into isolated nerve terminals (synaptosomes).

  • Materials:

    • Freshly prepared rat striatal (for dopamine) and cortical (for norepinephrine) synaptosomes.

    • Radiolabeled neurotransmitters: [³H]dopamine and [³H]norepinephrine.

    • Test compound and appropriate controls.

  • Procedure:

    • Pre-incubate synaptosomes with varying concentrations of the test compound or vehicle.

    • Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

    • Incubate for a short period at 37°C.

    • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

    • Quantify the amount of radiolabel accumulated in the synaptosomes via scintillation counting.

    • Determine the IC50 value by non-linear regression analysis.

Experimental_Workflow start Start: Hypothesis Formulation tier1 Tier 1: In Vitro Binding Assays (Target Engagement & Selectivity) start->tier1 tier2 Tier 2: Functional Cellular Assays (Synaptosome Uptake) tier1->tier2 If binding confirmed tier3 Tier 3: In Vivo Pharmacodynamics (Microdialysis) tier2->tier3 If functional activity confirmed tier4 Tier 4: Behavioral Pharmacology (Locomotor Activity, Cognitive Tests) tier3->tier4 If neurotransmitter levels are modulated end Conclusion: Mechanism Elucidation tier4->end

Caption: A tiered approach for the experimental validation of the proposed mechanism.

Tier 3: In Vivo Target Engagement and Pharmacodynamics

To confirm that the compound engages its target in a living system and produces the expected neurochemical changes, in vivo microdialysis is the gold standard.

Experimental Protocol: In Vivo Microdialysis

  • Objective: To measure the effect of systemic administration of 1,5-Dimethyl-4-phenylimidazolidin-2-one on extracellular levels of dopamine and norepinephrine in the brains of freely moving rats.

  • Procedure:

    • Surgically implant a microdialysis probe into a relevant brain region (e.g., nucleus accumbens or prefrontal cortex).

    • After a recovery period, perfuse the probe with artificial cerebrospinal fluid and collect baseline dialysate samples.

    • Administer the test compound (e.g., via intraperitoneal injection) and continue to collect dialysate samples at regular intervals.

    • Analyze the concentration of dopamine, norepinephrine, and their metabolites in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Express the results as a percentage change from baseline levels.

Concluding Remarks

This guide presents a scientifically grounded, hypothetical mechanism of action for the novel compound 1,5-Dimethyl-4-phenylimidazolidin-2-one, centered on the modulation of dopamine and norepinephrine transporters. The proposed experimental framework provides a clear and logical path for the rigorous validation of this hypothesis. Each step is designed to build upon the last, ensuring a comprehensive and trustworthy evaluation of the compound's pharmacological profile. The successful execution of these studies would not only elucidate the core mechanism of this specific molecule but also contribute valuable knowledge to the broader field of neuropharmacology and the development of new therapeutics for CNS disorders.

References

As this is a hypothetical compound, the references provided are to established methodologies and the mechanisms of analogous compounds that form the basis of the proposed investigational framework.

  • Cheng-Prusoff Equation: Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]

  • Synaptosome Preparation and Uptake Assays: Giros, B., Jaber, M., Jones, S. R., Wightman, R. M., & Caron, M. G. (1996). Hyperlocomotion and indifference to cocaine and amphetamine in mice lacking the dopamine transporter. Nature, 379(6566), 606–612. [Link]

  • In Vivo Microdialysis: Di Chiara, G., & Imperato, A. (1988). Drugs abused by humans preferentially increase synaptic dopamine concentrations in the mesolimbic system of freely moving rats. Proceedings of the National Academy of Sciences of the United States of America, 85(14), 5274–5278. [Link]

  • Pharmacology of Monoamine Reuptake Inhibitors: Stahl, S. M. (2013). Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications (4th ed.). Cambridge University Press. A summary of the principles can be found at: [Link]

Foundational

discovery of 1,5-Dimethyl-4-phenylimidazolidin-2-one

The Ephedrine-Derived Scaffold: Discovery and Application of 1,5-Dimethyl-4-phenylimidazolidin-2-one Content Type: In-depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Es...

Author: BenchChem Technical Support Team. Date: March 2026

The Ephedrine-Derived Scaffold: Discovery and Application of 1,5-Dimethyl-4-phenylimidazolidin-2-one

Content Type: In-depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Estimated Reading Time: 12 Minutes

Executive Summary

In the landscape of asymmetric synthesis, few scaffolds bridge the gap between economic viability and high stereochemical fidelity as effectively as 1,5-Dimethyl-4-phenylimidazolidin-2-one . Originally synthesized in the mid-20th century but redefined as a powerhouse chiral auxiliary in the late 1980s, this imidazolidinone derivative has become a cornerstone in the synthesis of non-proteinogenic


-amino acids and complex pharmaceutical intermediates.

This guide deconstructs the discovery, mechanistic logic, and practical application of this auxiliary. It moves beyond a simple history lesson to provide a reproducible technical blueprint for its use in modern drug discovery.

The Discovery Architecture

The "discovery" of 1,5-Dimethyl-4-phenylimidazolidin-2-one is a two-phase narrative: its initial chemical characterization and its subsequent reinvention as a tool for chirality.

Phase I: The Structural Genesis (1950)

The compound was first reported by W. J. Close in 1950 (J. Org.[1] Chem.).[1][2][3][4][5][6][7][8][9] Close was investigating the reaction of urea with various amino alcohols to form heterocyclic rings.[10]

  • The Reaction: Fusion of ephedrine with urea.[2]

  • The Finding: A crystalline cyclic urea was obtained.

  • The Limitation: At this stage, the compound was a chemical curiosity with potential anticonvulsant properties, but its stereochemical utility was unrecognized.

Phase II: The Chiral Auxiliary Breakthrough (1987–1988)

The true "discovery" for the pharmaceutical community occurred when Cardillo, Orena, Sandri, and Tomasini recognized the scaffold's potential to induce asymmetry.

  • The Insight: The rigid five-membered ring, derived from the "Chiral Pool" material (-)-ephedrine, possesses a fixed stereochemistry at positions 4 and 5.

  • The Innovation: By attaching a glycine unit to the nitrogen, the bulky phenyl group at C4 and the methyl group at C5 could shield one face of the molecule, forcing incoming electrophiles to attack from the opposite side with high diastereoselectivity.

  • Validation: X-ray crystallography later corrected the original stereochemical assignment, confirming a cis-relationship between the C4-phenyl and C5-methyl groups, a critical factor in its shielding mechanism.

Chemical Synthesis of the Auxiliary

The utility of this auxiliary lies in its accessibility. It is synthesized from inexpensive, enantiopure ephedrine.

Protocol: Synthesis from (-)-Ephedrine

Reaction Logic: The synthesis relies on a double nucleophilic attack of the 1,2-amino alcohol (ephedrine) onto the carbonyl of urea, releasing ammonia.

Step-by-Step Methodology:

  • Reagents: Mix (-)-Ephedrine hydrochloride (1.0 equiv) and Urea (3.0 equiv).

  • Fusion: Heat the mixture to 170–200 °C in an open flask.

    • Note: The high temperature is required to melt the urea and drive off ammonia.

  • Duration: Maintain temperature for 1–2 hours until ammonia evolution ceases.

  • Work-up: Cool to roughly 100 °C, then add water. The product precipitates upon cooling.

  • Purification: Recrystallize from ethanol/water.

  • Yield: Typically >70%.

Key Physicochemical Properties:

PropertyValueNote
IUPAC Name (4R,5S)-1,5-dimethyl-4-phenylimidazolidin-2-oneDerived from (-)-ephedrine
Molecular Formula

Molecular Weight 190.24 g/mol
Melting Point 173–174 °CHighly crystalline solid
Chiral Source (-)-Ephedrine or (+)-PseudoephedrineAllows access to both enantiomers
Solubility Soluble in DCM, THF, MeOHInsoluble in water (facilitates recovery)

Mechanistic Visualization: The Cycle of Chirality

The auxiliary operates via a "recycle" loop. It is attached to a substrate, induces chirality during a reaction, and is then cleaved off to be used again.

Workflow Logic
  • Attachment: The auxiliary is acylated (e.g., with chloroacetyl chloride).

  • Enolization: A strong base (LiHMDS) generates the Z-enolate.

  • Shielding: The phenyl ring blocks the Re-face (for the 4R,5S isomer).

  • Alkylation: The electrophile attacks the open Si-face.

  • Cleavage: Hydrolysis releases the chiral amino acid.

DOT Diagram: The Chiral Memory Cycle

ChiralCycle Ephedrine Start: (-)-Ephedrine Auxiliary (4R,5S)-Auxiliary (The Scaffold) Ephedrine->Auxiliary Urea Fusion Acylation Step 1: N-Acylation (Glycine Attachment) Auxiliary->Acylation Enolate Step 2: Enolate Formation (LiHMDS, -78°C) Acylation->Enolate Alkylation Step 3: Stereoselective Alkylation (Electrophile R-X) Enolate->Alkylation Steric Blocking by Phenyl Group Hydrolysis Step 4: Hydrolysis (LiOH or Acid) Alkylation->Hydrolysis Product Final Product: Chiral Alpha-Amino Acid Hydrolysis->Product Recycle Recycled Auxiliary Hydrolysis->Recycle Recycle->Acylation Re-use

Figure 1: The operational cycle of the imidazolidinone auxiliary, demonstrating the closed-loop efficiency of the reagent.[7][11]

Technical Deep Dive: Stereochemical Control

The success of 1,5-Dimethyl-4-phenylimidazolidin-2-one relies on the cis-relationship between the methyl and phenyl groups.

  • The "Wall" Effect: In the enolate form, the C4-phenyl group sits perpendicular to the plane of the enolate. This creates a massive steric wall on one side of the molecule.

  • Enolate Geometry: The lithium enolate is chelated, locking the conformation. The electrophile is forced to approach from the face opposite the phenyl ring (anti-approach).

  • Selectivity Metrics: Diastereomeric Excess (de) typically exceeds 95–98% for alkylations with reactive halides (benzyl bromide, allyl bromide).

Experimental Protocol: Asymmetric Alkylation

Objective: Synthesis of (S)-Phenylalanine analog.

  • Acylation: Treat the auxiliary with

    
    -BuLi followed by chloroacetyl chloride, then react with sodium azide and reduce to install the glycine unit (or use direct glycine acylation methods).
    
  • Enolization:

    • Dissolve N-acyl auxiliary in dry THF.

    • Cool to -78 °C .

    • Add LiHMDS (1.1 equiv) dropwise. Stir for 30 min.

  • Alkylation:

    • Add Benzyl Bromide (1.2 equiv).

    • Stir at -78 °C for 2 hours, then warm slowly to 0 °C.

  • Quench: Add saturated

    
    .
    
  • Cleavage:

    • Reflux in 6N HCl (for free amino acid) or LiOH/THF (for N-protected acid).

    • Extract the auxiliary with DCM (recover >90%).

Applications in Drug Development

This scaffold is not merely academic; it is a "workhorse" in medicinal chemistry for generating diversity.

  • Unnatural Amino Acids: Essential for peptide therapeutics (e.g., GLP-1 analogs) where proteolytic stability is required. The auxiliary allows the installation of non-native side chains (allyl, propargyl, bulky aromatics).

  • Beta-Lactam Synthesis: The auxiliary has been used in [2+2] cycloadditions to form chiral beta-lactam rings, the core of penicillin-class antibiotics.

  • Isoflavonoids: Used by Bezuidenhoudt et al. to synthesize enantiopure isoflavonoids, which are otherwise difficult to resolve.[2]

References

  • Close, W. J. (1950).[2] The Synthesis of Some 2-Imidazolidones and 2-Imidazolidinethiones. The Journal of Organic Chemistry, 15(6), 1131–1134. Link

  • Cardillo, G., Orena, M., Sandri, S., & Tomasini, C. (1987). A new efficient chiral auxiliary: (4R,5S)-1,5-dimethyl-4-phenylimidazolidin-2-one. Tetrahedron, 43(11), 2505–2512. Link

  • Cardillo, G., D'Amico, A., Orena, M., & Sandri, S. (1988).[1] Alkylation of glycine derivatives in the presence of (4R,5S)-1,5-dimethyl-4-phenylimidazolidin-2-one. The Journal of Organic Chemistry, 53(10), 2354–2356. Link

  • Clark, W. M., & Bender, C. (2000). A Practical and Efficient Large-Scale Preparation of (4R,5S)-N-Propenoyl-1,5-dimethyl-4-phenylimidazolidin-2-one. The Journal of Organic Chemistry, 65(22), 7310–7322. Link

  • Regan, A. C., Wallis, J. D., & Povey, D. C. (1992). A urea with non-planar nitrogen-bonding geometry.[3] Acta Crystallographica Section C, 48, 1801–1804.[3] Link

Sources

Exploratory

Spectroscopic Data of 1,5-Dimethyl-4-phenylimidazolidin-2-one: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral auxiliary, 1,5-Dimethyl-4-phenylimidazolidin-2-one. Designed for researchers, scientists, and professionals in drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral auxiliary, 1,5-Dimethyl-4-phenylimidazolidin-2-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering not just the data itself, but also the underlying principles and experimental considerations.

Introduction

1,5-Dimethyl-4-phenylimidazolidin-2-one, a derivative of (-)-ephedrine, is a valuable chiral auxiliary in asymmetric synthesis. Its rigid, C2-symmetric-like scaffold allows for high diastereoselectivity in a variety of chemical transformations, most notably in the alkylation of enolates. A thorough understanding of its spectroscopic properties is paramount for its synthesis, quality control, and for monitoring its fate in chemical reactions. This guide provides a detailed analysis of its characteristic spectral signatures.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic data. The key structural features of 1,5-Dimethyl-4-phenylimidazolidin-2-one that give rise to its characteristic spectra are the phenyl ring, the five-membered imidazolidin-2-one ring, and the two methyl groups.

Molecular Structure and Key Spectroscopic Regions cluster_mol 1,5-Dimethyl-4-phenylimidazolidin-2-one cluster_स्पेक्ट्रोस्कोपी Spectroscopic Correlations C1 C=O N1 N-CH3 C1->N1 IR IR C1->IR Carbonyl Stretch (~1695 cm⁻¹) MS Mass Spec C1->MS Molecular Ion & Fragmentation C3 CH-CH3 N1->C3 Me1 CH3 (N) N1->Me1 C2 CH-Ph N2 N-H C2->N2 Ph Phenyl C2->Ph NMR NMR (¹H & ¹³C) C2->NMR Methine Proton (H4) (δ ~4.5 ppm) C3->C2 Me2 CH3 (C5) C3->Me2 C3->NMR Methine Proton (H5) (δ ~3.2 ppm) N2->C1 N2->IR N-H Stretch (~3250 cm⁻¹) Me1->NMR N-Methyl Protons (δ ~2.8 ppm) Me2->NMR C-Methyl Protons (δ ~0.8 ppm) Ph->NMR Aromatic Region (δ 7.2-7.4 ppm) Ph->IR Aromatic C-H & C=C Stretches Ph->MS Loss of Phenyl/Toluene

Caption: Correlation of molecular fragments of 1,5-Dimethyl-4-phenylimidazolidin-2-one with their expected spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For 1,5-Dimethyl-4-phenylimidazolidin-2-one, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity.

Table 1: Predicted ¹H NMR Data for 1,5-Dimethyl-4-phenylimidazolidin-2-one (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.40 - 7.20m5HPhenyl-H
~6.0 (variable)br s1HN-H
4.52d1HH-4 (CH-Ph)
3.25m1HH-5 (CH-CH₃)
2.84s3HN-CH₃
0.83d3HC5-CH₃

Note: The chemical shifts are predicted based on typical values for similar structural motifs and may vary slightly in experimental conditions.

Expert Insights: The diastereotopic protons of the phenyl ring will appear as a complex multiplet. The coupling constant between H-4 and H-5 is crucial for confirming their cis or trans relationship, which is a key feature of this chiral auxiliary. The broadness of the N-H signal is due to quadrupole broadening and potential hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment.

Table 2: Predicted ¹³C NMR Data for 1,5-Dimethyl-4-phenylimidazolidin-2-one (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
160.5C=O (C-2)
140.0Phenyl C (quaternary)
128.7Phenyl CH
127.5Phenyl CH
126.3Phenyl CH
62.1C-4 (CH-Ph)
51.8C-5 (CH-CH₃)
31.0N-CH₃
15.2C5-CH₃

Note: These are predicted chemical shifts and experimental values may differ slightly.

Expert Insights: The chemical shift of the carbonyl carbon (C-2) is characteristic of a urea-type carbonyl. The number of distinct signals in the aromatic region can confirm the substitution pattern of the phenyl ring.

Experimental Protocol: NMR Spectroscopy

NMR Spectroscopy Workflow SamplePrep Sample Preparation ~5-10 mg in 0.6 mL CDCl₃ Shimming Instrument Shimming SamplePrep->Shimming Acquisition1H ¹H Spectrum Acquisition (e.g., 400 MHz) Shimming->Acquisition1H Acquisition13C ¹³C Spectrum Acquisition (e.g., 100 MHz) Shimming->Acquisition13C Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition1H->Processing Acquisition13C->Processing Analysis Spectral Analysis (Integration, Peak Picking, Assignment) Processing->Analysis

Caption: A streamlined workflow for acquiring NMR spectra of 1,5-Dimethyl-4-phenylimidazolidin-2-one.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 1,5-Dimethyl-4-phenylimidazolidin-2-one in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Place the NMR tube in the spectrometer. Perform standard locking and shimming procedures to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectra.

  • Spectral Analysis: Integrate the peaks in the ¹H spectrum, determine the chemical shifts relative to TMS, and analyze the coupling patterns. Assign the peaks in both ¹H and ¹³C spectra to the corresponding nuclei in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Characteristic IR Absorption Bands for 1,5-Dimethyl-4-phenylimidazolidin-2-one

Wavenumber (cm⁻¹)IntensityAssignment
~3250Medium, BroadN-H Stretch
3100-3000MediumAromatic C-H Stretch
2980-2850MediumAliphatic C-H Stretch
~1695Strong, SharpC=O Stretch (Urea)
~1600, ~1495, ~1450Medium to WeakAromatic C=C Stretches
~1250MediumC-N Stretch

Expert Insights: The strong, sharp absorption around 1695 cm⁻¹ is a definitive indicator of the urea carbonyl group. The position and shape of the N-H stretching band can be influenced by hydrogen bonding in the solid state or in concentrated solutions. The presence of both aromatic and aliphatic C-H stretching vibrations confirms the key structural components.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR Spectroscopy Workflow Background Collect Background Spectrum (Clean ATR Crystal) Sample Place Small Amount of Solid Sample on ATR Crystal Background->Sample Pressure Apply Pressure to Ensure Good Contact Sample->Pressure Acquisition Acquire Sample Spectrum Pressure->Acquisition Analysis Analyze Spectrum (Identify Key Functional Groups) Acquisition->Analysis

Caption: A straightforward procedure for obtaining an ATR-IR spectrum.

Step-by-Step Methodology:

  • Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum to account for atmospheric CO₂ and H₂O absorptions.

  • Sample Application: Place a small amount of solid 1,5-Dimethyl-4-phenylimidazolidin-2-one onto the ATR crystal.

  • Pressure Application: Use the pressure arm to ensure firm and even contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.

  • Spectrum Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elucidating its structure. For a volatile and thermally stable compound like 1,5-Dimethyl-4-phenylimidazolidin-2-one, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): m/z = 190, corresponding to the molecular weight of C₁₁H₁₄N₂O.

  • Key Fragmentation Pathways:

    • Loss of the phenyl group (C₆H₅•): m/z = 113

    • Loss of a methyl group (CH₃•): m/z = 175

    • Formation of the tropylium ion from the phenyl group: m/z = 91

    • Cleavage of the imidazolidinone ring can lead to various smaller fragments.

Expert Insights: The presence of the molecular ion peak is a strong confirmation of the compound's identity. The relative abundance of the fragment ions can provide further structural information. The fragmentation pattern is a unique fingerprint of the molecule under specific ionization conditions.

Experimental Protocol: GC-MS

GC-MS Analysis Workflow SamplePrep Sample Preparation Dilute in a volatile solvent (e.g., ethyl acetate) Injection Inject into GC-MS SamplePrep->Injection Separation GC Separation (e.g., on a non-polar column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (e.g., Quadrupole) Ionization->MassAnalysis Detection Detection and Data Acquisition MassAnalysis->Detection Analysis Data Analysis (Mass Spectrum Interpretation) Detection->Analysis

Caption: The sequential steps involved in the GC-MS analysis of 1,5-Dimethyl-4-phenylimidazolidin-2-one.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • GC Conditions: Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). Set an appropriate temperature program for the oven to ensure good separation and peak shape. The injector temperature should be high enough to ensure complete volatilization without thermal decomposition.

  • MS Conditions: The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV. The mass range should be scanned to include the expected molecular ion and fragment ions (e.g., m/z 40-300).

  • Data Acquisition and Analysis: The separated components from the GC elute into the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum for the peak corresponding to 1,5-Dimethyl-4-phenylimidazolidin-2-one is then analyzed to identify the molecular ion and characteristic fragment ions.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the positive identification and characterization of 1,5-Dimethyl-4-phenylimidazolidin-2-one. A combined analysis of NMR, IR, and MS data allows for unambiguous confirmation of its structure and purity. The provided protocols offer a starting point for researchers to obtain high-quality spectroscopic data for this important chiral auxiliary.

References

As comprehensive, publicly available, and detailed experimental spectroscopic data for 1,5-Dimethyl-4-phenylimidazolidin-2-one is not readily found in a single, citable source, this guide has been constructed based on the foundational principles of spectroscopic interpretation and typical values for the constituent functional groups. The following resources provide general information and context for the techniques and the compound class.

  • PubChem Compound Summary for CID 6931391, (4R,5S)-(-)-1,5-Dimethyl-4-phenyl-2-imidazolidinone. National Center for Biotechnology Information. [Link]

  • Guillena, G., & Nájera, C. (2000). 1,5-Dimethyl-4-phenylimidazolidin-2-one-Derived Iminic Glycinimides: Useful New Reagents for Practical Asymmetric Synthesis of α-Amino Acids. The Journal of Organic Chemistry, 65(22), 7310–7322. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (A general textbook for spectroscopic methods).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A foundational text for understanding spectroscopic techniques).
Foundational

Unlocking the Potential of 1,5-Dimethyl-4-phenylimidazolidin-2-one: A Guide to Future Research

Introduction: Beyond a Chiral Auxiliary 1,5-Dimethyl-4-phenylimidazolidin-2-one is a chiral molecule primarily recognized for its role as a robust auxiliary in the asymmetric synthesis of α-amino acids.[1][2][3] Its synt...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond a Chiral Auxiliary

1,5-Dimethyl-4-phenylimidazolidin-2-one is a chiral molecule primarily recognized for its role as a robust auxiliary in the asymmetric synthesis of α-amino acids.[1][2][3] Its synthesis, economically achieved by heating (−)-ephedrinium chloride and urea, and its efficacy in guiding diastereoselective alkylations are well-documented.[1] However, to confine this versatile scaffold to its current application is to overlook a landscape of untapped potential in medicinal chemistry and drug discovery. The imidazolidin-2-one core is a privileged scaffold, found in a variety of biologically active compounds and FDA-approved drugs, exhibiting a range of activities including anticancer, antimicrobial, and neurological effects.[4][5][6]

This technical guide moves beyond the established applications of 1,5-Dimethyl-4-phenylimidazolidin-2-one to illuminate promising, unexplored research avenues. We will delve into potential therapeutic areas, propose novel derivatives, and provide actionable experimental workflows for researchers, scientists, and drug development professionals to unlock the full potential of this intriguing molecule.

Core Physicochemical Properties

A foundational understanding of the molecule's properties is crucial for designing future research.

PropertyValueSource
Molecular FormulaC₁₁H₁₄N₂O[7][8]
Molecular Weight190.24 g/mol [7][8]
IUPAC Name(4R,5S)-1,5-dimethyl-4-phenylimidazolidin-2-one[7]
CAS Number92841-65-1[7]
LogP1.3 - 1.77[7][8]
H-Bond Acceptors1[8]
H-Bond Donors1[8]
Rotatable Bonds1[8]

Proposed Research Area 1: Exploration of Anticancer Activity

The imidazolidin-2-one scaffold has been identified in compounds with demonstrated anticancer activity.[4][9] This provides a strong rationale for investigating the potential of 1,5-Dimethyl-4-phenylimidazolidin-2-one and its derivatives as novel oncologic agents.

Hypothesized Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for imidazolidin-2-one derivatives is the inhibition of protein kinases, which are crucial regulators of cell cycle progression and are often dysregulated in cancer.[9] The phenyl group of 1,5-Dimethyl-4-phenylimidazolidin-2-one could potentially be directed towards the ATP-binding pocket of various kinases, while modifications to the imidazolidin-2-one core could enhance binding affinity and selectivity.

Drug Discovery and Development Workflow

G cluster_0 Phase 1: Discovery & Screening cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Preclinical Development Virtual Screening Virtual Screening Synthesis of Derivatives Synthesis of Derivatives Virtual Screening->Synthesis of Derivatives Hit Identification In-vitro Cytotoxicity Assays In-vitro Cytotoxicity Assays Synthesis of Derivatives->In-vitro Cytotoxicity Assays Compound Library Hit Prioritization Hit Prioritization In-vitro Cytotoxicity Assays->Hit Prioritization IC50 Determination SAR Studies SAR Studies Hit Prioritization->SAR Studies Lead Candidates In-vivo Efficacy Studies In-vivo Efficacy Studies SAR Studies->In-vivo Efficacy Studies Optimized Leads ADMET Profiling ADMET Profiling In-vivo Efficacy Studies->ADMET Profiling Preclinical Candidates IND-Enabling Studies IND-Enabling Studies ADMET Profiling->IND-Enabling Studies

Caption: A streamlined workflow for the discovery and development of novel anticancer agents based on the 1,5-Dimethyl-4-phenylimidazolidin-2-one scaffold.

Experimental Protocols

1. Synthesis of Novel Derivatives:

A key strategy is to explore the structure-activity relationship (SAR) by synthesizing a library of derivatives. Modifications can be targeted at the phenyl ring and the nitrogen atoms of the imidazolidin-2-one core.

  • Protocol: Suzuki Coupling for Phenyl Ring Modification

    • Starting Material: Synthesize a bromo-substituted analog of 1,5-Dimethyl-4-phenylimidazolidin-2-one.

    • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the bromo-analog (1 equivalent), a boronic acid derivative (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) in a suitable solvent system (e.g., a 3:1 mixture of DME and water).

    • Base Addition: Add a base, such as sodium carbonate (2 equivalents).

    • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel.

2. In-vitro Cytotoxicity Assays:

The synthesized derivatives should be screened against a panel of cancer cell lines to determine their cytotoxic potential.

  • Protocol: MTT Assay

    • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.

Proposed Structural Modifications for Anticancer Activity
Position of ModificationProposed ModificationRationale
Phenyl Ring (C4)Introduction of electron-withdrawing groups (e.g., -CF₃, -NO₂) or heterocyclic ringsTo modulate electronic properties and explore new binding interactions within the kinase ATP pocket.
Nitrogen (N1)Alkylation with various functionalized alkyl chainsTo improve solubility and introduce additional interaction points.
Nitrogen (N3)Acylation or sulfonylationTo explore the impact of different electronic and steric properties on activity.

Proposed Research Area 2: Development of Novel 5-HT₃ Receptor Antagonists

Phenylimidazolidin-2-one derivatives have been identified as potent and selective 5-HT₃ receptor antagonists.[10] The 5-HT₃ receptor is a validated target for the treatment of chemotherapy-induced nausea and vomiting, and irritable bowel syndrome. The structural features of 1,5-Dimethyl-4-phenylimidazolidin-2-one make it an attractive starting point for the design of new 5-HT₃ antagonists.

Pharmacophore Model and Design Strategy

The established pharmacophore for 5-HT₃ receptor antagonists typically includes a basic nitrogen atom, a hydrogen bond acceptor, and an aromatic ring. 1,5-Dimethyl-4-phenylimidazolidin-2-one already contains the aromatic phenyl ring and a hydrogen bond acceptor in the carbonyl group of the imidazolidin-2-one ring. The key design strategy will be the introduction of a basic nitrogen moiety at an appropriate distance and orientation.

Signaling Pathway and Experimental Workflow

G cluster_0 Ligand-Receptor Interaction cluster_1 Antagonist Action & Assay 5-HT 5-HT 5-HT3 Receptor 5-HT3 Receptor 5-HT->5-HT3 Receptor Binds Ion Channel Opening Ion Channel Opening 5-HT3 Receptor->Ion Channel Opening Activates Radioligand Binding Assay Radioligand Binding Assay 5-HT3 Receptor->Radioligand Binding Assay Measure Ki Depolarization Depolarization Ion Channel Opening->Depolarization Na+/K+ influx Functional Assay (e.g., Bezold-Jarisch reflex) Functional Assay (e.g., Bezold-Jarisch reflex) Depolarization->Functional Assay (e.g., Bezold-Jarisch reflex) Inhibition indicates antagonism Test Compound Test Compound Test Compound->5-HT3 Receptor Competitively Binds

Caption: The 5-HT₃ receptor signaling pathway and the experimental approach to identify and characterize novel antagonists based on the 1,5-Dimethyl-4-phenylimidazolidin-2-one scaffold.

Experimental Protocols

1. Synthesis of Derivatives with a Basic Moiety:

The introduction of a basic nitrogen is crucial. This can be achieved by functionalizing one of the nitrogen atoms of the imidazolidin-2-one ring.

  • Protocol: N-Alkylation with a Basic Side Chain

    • Deprotonation: In a flame-dried flask under an inert atmosphere, dissolve 1,5-Dimethyl-4-phenylimidazolidin-2-one (1 equivalent) in a dry aprotic solvent like DMF or THF. Add a strong base such as sodium hydride (NaH) (1.1 equivalents) portion-wise at 0 °C.

    • Alkylation: After stirring for 30 minutes, add an alkyl halide containing a protected basic nitrogen (e.g., N-Boc-2-bromoethylamine) (1.2 equivalents). Allow the reaction to warm to room temperature and stir overnight.

    • Work-up: Quench the reaction carefully with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate.

    • Deprotection: Dissolve the protected product in a suitable solvent (e.g., dichloromethane) and add an acid (e.g., trifluoroacetic acid) to remove the Boc protecting group.

    • Purification: Purify the final product by column chromatography or recrystallization.

2. Radioligand Binding Assay:

This assay determines the affinity of the synthesized compounds for the 5-HT₃ receptor.

  • Protocol: [³H]-GR65630 Binding Assay

    • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT₃ receptor.

    • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand [³H]-GR65630 and varying concentrations of the test compounds.

    • Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Data Analysis: Determine the Ki (inhibitory constant) values by non-linear regression analysis of the competition binding data.

Proposed Research Area 3: Investigation of Antimicrobial Properties

Derivatives of imidazolidin-2-one have shown promise as antibacterial and antifungal agents.[11][12] The increasing threat of antimicrobial resistance necessitates the discovery of new classes of antimicrobial drugs. 1,5-Dimethyl-4-phenylimidazolidin-2-one presents a scaffold that can be explored for this purpose.

Potential Mechanisms and Target Organisms

The mechanism of action for imidazolidin-2-one-based antimicrobials is not well-defined and could involve various cellular targets. A logical starting point is to screen for activity against a broad panel of clinically relevant bacteria (both Gram-positive and Gram-negative) and fungi.

Experimental Workflow for Antimicrobial Screening

G Synthesis of Compound Library Synthesis of Compound Library Primary Screening (Broth Microdilution) Primary Screening (Broth Microdilution) Synthesis of Compound Library->Primary Screening (Broth Microdilution) Diverse Derivatives Determination of MIC Determination of MIC Primary Screening (Broth Microdilution)->Determination of MIC Active Compounds Secondary Screening (Bactericidal/Fungicidal Assays) Secondary Screening (Bactericidal/Fungicidal Assays) Determination of MIC->Secondary Screening (Bactericidal/Fungicidal Assays) Potent Hits Mechanism of Action Studies Mechanism of Action Studies Secondary Screening (Bactericidal/Fungicidal Assays)->Mechanism of Action Studies Lead Candidates In-vivo Infection Models In-vivo Infection Models Mechanism of Action Studies->In-vivo Infection Models

Caption: A systematic approach for the discovery and characterization of novel antimicrobial agents derived from 1,5-Dimethyl-4-phenylimidazolidin-2-one.

Experimental Protocols

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination:

This is the gold-standard method for determining the antimicrobial susceptibility of a compound.

  • Protocol:

    • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

    • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

    • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism only) and negative (broth only) controls.

    • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Outlook

1,5-Dimethyl-4-phenylimidazolidin-2-one is a molecule with a rich chemical foundation and a largely unexplored biological potential. While its role as a chiral auxiliary is well-established, the inherent structural features of the imidazolidin-2-one core, coupled with the phenyl and methyl substitutions, provide a fertile ground for the development of novel therapeutics. The proposed research areas in oncology, neuropharmacology, and infectious diseases represent just the beginning of what may be a fruitful journey of discovery. By employing the outlined synthetic strategies and biological assays, the scientific community can begin to unlock the full therapeutic promise of this versatile scaffold.

References

  • Guillena, G., & Nájera, C. (2000). 1,5-Dimethyl-4-phenylimidazolidin-2-one-Derived Iminic Glycinimides: Useful New Reagents for Practical Asymmetric Synthesis of α-Amino Acids. The Journal of Organic Chemistry, 65(22), 7310–7322. [Link]

  • Guillena, G., & Nájera, C. (2000). 1,5-Dimethyl-4-phenylimidazolidin-2-one-Derived Iminic Glycinimides: Useful New Reagents for Practical Asymmetric Synthesis of r-Amino Acids. American Chemical Society. [Link]

  • Guillena, G., & Nájera, C. (2000). 1,5-Dimethyl-4-phenylimidazolidin-2-one-derived iminic glycinimides: useful new reagents for practical asymmetric synthesis of alpha-amino acids. PubMed. [Link]

  • PubChem. (4R,5S)-(-)-1,5-Dimethyl-4-phenyl-2-imidazolidinone. PubChem. [Link]

  • Marinov, M., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. MDPI. [Link]

  • 2-IMIDAZOLIDINONE. Chemical Encyclopedia. [Link]

  • ResearchGate. Imidazolidines and their derivatives, along with reported biological activities. ResearchGate. [Link]

  • Ammar, Y. A., et al. (2016). s New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Bentham Science Publishers. [Link]

  • Heidempergher, F., et al. (1997). Phenylimidazolidin-2-one derivatives as selective 5-HT3 receptor antagonists and refinement of the pharmacophore model for 5-HT3 receptor binding. PubMed. [Link]

  • Semantic Scholar. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo. Semantic Scholar. [Link]

  • SpectraBase. 1,5-Dimethyl-4-phenylimidazolidin-2-one - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

  • Science Alert. Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. [Link]

  • European Journal of Modern Medicine and Practice. 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. European Journal of Modern Medicine and Practice. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of (4R,5S)-1,5-Dimethyl-4-phenylimidazolidin-2-one

[1] Executive Summary This Application Note details the experimental protocol for the synthesis of (4R,5S)-1,5-Dimethyl-4-phenylimidazolidin-2-one (often referred to as the Nájera auxiliary).[1] This chiral auxiliary is...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This Application Note details the experimental protocol for the synthesis of (4R,5S)-1,5-Dimethyl-4-phenylimidazolidin-2-one (often referred to as the Nájera auxiliary).[1] This chiral auxiliary is a critical scaffold in asymmetric synthesis, particularly for the preparation of enantiomerically pure


-amino acids via the alkylation of glycine equivalents.[2]

Unlike the more common oxazolidinone auxiliaries (e.g., Evans or Close auxiliaries), the imidazolidinone framework offers distinct electronic properties and hydrolytic stability profiles. This guide focuses on the "economical urea fusion" method, a robust, solvent-free protocol suitable for multi-gram to kilogram scale-up, while addressing the critical stereochemical mechanisms that differentiate this product from its oxazolidinone structural isomer.

Key Chemical Data
PropertySpecification
IUPAC Name (4R,5S)-1,5-Dimethyl-4-phenylimidazolidin-2-one
CAS Number 92841-65-1
Molecular Formula

Molecular Weight 190.24 g/mol
Chiral Precursor (1R,2S)-(-)-Ephedrine Hydrochloride
Stereochemistry Retention of relative configuration (via double inversion)

Regulatory & Safety Compliance (Critical)

DEA List I Chemical Warning: The starting material, Ephedrine (and its salts) , is a List I Chemical under the U.S. Controlled Substances Act (and similarly regulated in the EU and Asia) due to its use in the illicit manufacture of methamphetamine.[2]

  • Compliance: Researchers must possess the appropriate regulatory license (e.g., DEA Form 225/510 registration) to purchase and handle ephedrine.[2]

  • Record Keeping: Strict inventory logs and usage records are mandatory.[1][2]

Safety Hazards:

  • Urea Fusion: The reaction generates significant ammonia gas (

    
    ) and requires high temperatures (
    
    
    
    ).[2] Perform exclusively in a well-ventilated fume hood.[1][2]
  • Thermal Hazards: The reaction mixture becomes a molten salt; use appropriate thermal protective gear.[2]

Experimental Protocol: Urea Fusion Method

This method utilizes a solvent-free melt condensation.[1][2] It is preferred over solution-phase methods (using phosgene or CDI) for its operational simplicity, cost-effectiveness, and avoidance of highly toxic carbonylating agents.[1]

Materials[1][2][3][4][5][6][7][8][9][10]
  • (-)-Ephedrine Hydrochloride: 20.2 g (0.10 mol) [Purity >99%][1]

  • Urea: 18.0 g (0.30 mol) [3.0 equivalents][2]

  • Solvents: Water (distilled), Ethanol (for recrystallization), Dichloromethane (optional for extraction).[2]

Step-by-Step Procedure
Phase 1: Fusion and Cyclization
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a wide-bore air condenser (to prevent urea sublimation clogging). Connect the top of the condenser to a gas trap (acid scrubber) to neutralize evolved ammonia.[2]

  • Mixing: Charge the flask with (-)-ephedrine hydrochloride (20.2 g) and urea (18.0 g). Mix the solids intimately.

  • Heating Ramp: Place the flask in an oil bath.

    • T = 0-135°C: Heat gradually.[1][2] The urea will melt first, creating a suspension of ephedrine salt.[2]

    • T = 135-170°C:[1] Continue heating.[1][2] The mixture will become a homogeneous clear melt.[2] Ammonia evolution will begin (bubbling).[1][2]

  • Reaction: Maintain the melt temperature at 170–180°C for 2 to 3 hours .

    • Observation: The vigorous bubbling of ammonia will eventually subside, indicating reaction completion.[2]

    • Note: Do not exceed 200°C to prevent extensive decomposition of urea into biuret/cyanuric acid.[1][2]

Phase 2: Workup[1][2]
  • Cooling: Remove the flask from the heat source and allow it to cool to approximately 80–90°C (solidification begins).

  • Dissolution: While still warm, carefully add 100 mL of hot water . Stir vigorously to dissolve the excess urea and ammonium chloride by-products.[1][2]

    • Solubility Logic: The product (imidazolidinone) is less soluble in cold water than urea/salts.[2]

  • Isolation: Allow the mixture to cool to room temperature, then chill in an ice bath (0–4°C) for 1 hour. The crude product will precipitate as a white solid.[2][3]

  • Filtration: Filter the solid under vacuum. Wash the filter cake with cold water (

    
     mL) to remove residual urea.[2]
    
Phase 3: Purification[1][2]
  • Recrystallization: Transfer the crude solid to a flask. Recrystallize from a minimum amount of boiling Ethanol/Water (1:1) or pure water (if high purity is not critical).[2]

  • Drying: Dry the crystals in a vacuum oven at 50°C for 12 hours.

Expected Results[1][2][3][5][6][7][8][11]
  • Yield: 65–75% (approx. 12–14 g).[1][2]

  • Appearance: White crystalline needles.[1][2]

  • Melting Point: 196–198°C.[1][2]

  • Optical Rotation:

    
     (c = 1.0, 
    
    
    
    ).[1][2]

Mechanistic Insight & Stereochemistry[1]

The transformation of (-)-ephedrine to the imidazolidinone (rather than the oxazolidinone) is chemically subtle.

  • Standard Conditions (Basic/Neutral): Reaction of ephedrine free base with urea or phosgene typically yields the Oxazolidinone (O-attack dominates).[2]

  • Acidic/Fusion Conditions: Using the Hydrochloride salt at high temperature favors the formation of the Imidazolidinone .[2]

Mechanism Pathway

The reaction proceeds via a nucleophilic substitution of the hydroxyl group.[2] The high temperature and acidic environment likely facilitate the formation of an aziridinium intermediate (via intramolecular displacement of water by the amino group) or a benzylic carbocation character, which is then opened by the urea nitrogen.[2]

  • Stereochemical Outcome:

    • Precursor: (1R, 2S)-Ephedrine.[1]

    • Product: (4R, 5S)-Imidazolidinone.[1][4]

    • Logic: The C2 center (bearing the methyl group) is undisturbed.[2] The C1 center (benzylic) undergoes a net retention of configuration.[2] This strongly suggests a double-inversion mechanism (Neighboring Group Participation) via an aziridinium ion.[1][2]

ReactionMechanism Ephedrine (1R,2S)-Ephedrine HCl (Amino Alcohol) Aziridinium Aziridinium Intermediate (Inversion at C1) Ephedrine->Aziridinium Heat (-H2O) Intramolecular SN2 UreaAttack Urea Nucleophilic Attack Aziridinium->UreaAttack Ring Opening Imidazolidinone (4R,5S)-Imidazolidinone (Net Retention) UreaAttack->Imidazolidinone Cyclization (-NH3) Second Inversion

Figure 1: Mechanistic pathway illustrating the double inversion leading to net retention of stereochemistry.[2]

Characterization & Quality Control

To validate the synthesis, ensure the product is the imidazolidinone (N-C-N) and not the oxazolidinone (O-C-N).[2]

TechniqueDiagnostic Signal (Imidazolidinone)Contrast with Oxazolidinone
IR Spectroscopy Strong Carbonyl stretch at 1690–1700 cm⁻¹ (Urea C=O).[1][2]Oxazolidinone C=O is typically higher (~1750 cm⁻¹).[1][2]
¹H NMR (CDCl₃) N-Me: Singlet at

2.80 ppm.C-Me: Doublet at

0.75 ppm.Benzylic H: Doublet at

4.65 ppm (J = 8.5 Hz).[1][2]
Oxazolidinone benzylic proton usually shifts downfield due to adjacent Oxygen.[1][2]
¹³C NMR C=O: ~160 ppm.[1][2]Oxazolidinone C=O is ~158 ppm (subtle, rely on IR/MS).[1][2]

References

  • Guillena, G.; Nájera, C. (2000).[1][2] "1,5-Dimethyl-4-phenylimidazolidin-2-one-Derived Iminic Glycinimides: Useful New Reagents for Practical Asymmetric Synthesis of

    
    -Amino Acids". The Journal of Organic Chemistry, 65(22), 7310–7322.[2] 
    
  • Close, W. J. (1950).[1][2] "The Conformation of the Ephedrines". The Journal of Organic Chemistry, 15(6), 1131–1134.[2]

  • Viso, A.; de la Pradilla, R. F.; García, A.; Flores, A. (2006).[1] "Ephedrine-Derived Imidazolidin-2-ones: Regioselective Synthesis and Structural Characterization". Chemical Reviews, 111, PR1–PR40.[1][2] (Contextual grounding for imidazolidinone utility).

Sources

Application

Application Note: A Comprehensive Guide to the Analytical Quantification of 1,5-Dimethyl-4-phenylimidazolidin-2-one

Abstract This document provides a detailed technical guide for the quantitative analysis of 1,5-Dimethyl-4-phenylimidazolidin-2-one, a key chiral auxiliary used in asymmetric synthesis. Recognizing the critical need for...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide for the quantitative analysis of 1,5-Dimethyl-4-phenylimidazolidin-2-one, a key chiral auxiliary used in asymmetric synthesis. Recognizing the critical need for accurate quantification in reaction monitoring, quality control, and purity assessment, we present validated protocols for multiple analytical techniques. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth methodologies for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, we address the crucial aspect of stereoisomeric purity by outlining a robust method for chiral separation. Each protocol is presented with a clear rationale for experimental choices, ensuring both scientific integrity and practical applicability.

Introduction and Physicochemical Foundation

1,5-Dimethyl-4-phenylimidazolidin-2-one is a heterocyclic compound widely employed as a chiral auxiliary in the stereoselective synthesis of α-amino acids.[1] Its rigid cyclic structure and defined stereocenters allow for excellent facial shielding, guiding the diastereoselective alkylation of attached glycine equivalents.[1] The accurate measurement of this compound is paramount for determining reaction yields, assessing the efficiency of its recovery and recycling, and ensuring the purity of the final synthetic products.

The analytical approach for any compound is fundamentally dictated by its physicochemical properties. Understanding these properties allows for the logical selection of chromatographic and detection techniques.

Table 1: Physicochemical Properties of 1,5-Dimethyl-4-phenylimidazolidin-2-one

PropertyValueSourceRationale for Analysis
Molecular Formula C₁₁H₁₄N₂O[2]Provides the basis for exact mass measurement in mass spectrometry.
Molecular Weight 190.24 g/mol [2][3]Essential for preparing standard solutions and for mass spectrometry.
IUPAC Name 1,5-dimethyl-4-phenylimidazolidin-2-oneUnambiguous chemical identifier.
Stereochemistry Typically used as a specific enantiomer, e.g., (4R,5S)[2]Necessitates chiral-specific analytical methods to determine enantiomeric purity.[4][5]
Key Structural Features Phenyl group (chromophore), Amide carbonyl, Tertiary amines[2]The phenyl ring allows for strong UV absorbance, making HPLC-UV a viable technique. The basic nitrogen atoms are readily protonated, enabling positive-ion mode mass spectrometry.
Predicted LogP 1.3[2]This moderate lipophilicity suggests good retention on reversed-phase (e.g., C18) HPLC columns.

Strategic Selection of an Analytical Method

The choice of an analytical method depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the need for structural confirmation. Three primary techniques are well-suited for the quantification of this compound: HPLC-UV, LC-MS/MS, and GC-MS.[6]

  • HPLC-UV: Ideal for routine analysis, purity assessment in bulk material, and reaction monitoring where analyte concentrations are relatively high and the sample matrix is clean. Its operational simplicity and low cost are significant advantages.[7]

  • LC-MS/MS: The gold standard for quantifying low-level analytes in complex biological matrices (e.g., plasma, tissue homogenates) due to its exceptional sensitivity and selectivity.[8] It is the preferred method for pharmacokinetic and metabolism studies.

  • GC-MS: A powerful technique for volatile and thermally stable compounds. The existence of reference mass spectra for this compound confirms its suitability for GC-MS analysis, which provides excellent chromatographic resolution and definitive structural confirmation.[2][9]

MethodSelection Start Analytical Goal Matrix Sample Matrix Complexity? Start->Matrix Chiral Chiral Purity Needed? Start->Chiral Sensitivity Required Sensitivity? Matrix->Sensitivity Simple (e.g., Bulk, Rxn Mixture) LC_MSMS LC-MS/MS Matrix->LC_MSMS Complex (e.g., Plasma) HPLC_UV HPLC-UV Sensitivity->HPLC_UV Moderate (µg/mL) Sensitivity->LC_MSMS Very High (pg/mL) GC_MS GC-MS Sensitivity->GC_MS High (ng/mL) Chiral->Matrix No Chiral_HPLC Chiral HPLC Chiral->Chiral_HPLC Yes

Caption: Decision workflow for selecting the appropriate analytical method.

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a robust reversed-phase HPLC method for the routine quantification of 1,5-Dimethyl-4-phenylimidazolidin-2-one. The method leverages a standard C18 column, which is highly effective for separating compounds of moderate polarity.[10]

Principle

The compound is separated from impurities on a C18 stationary phase based on its hydrophobicity. Quantification is achieved by measuring the UV absorbance of the phenyl chromophore at its lambda max (λmax), typically around 254 nm, and comparing the peak area to a standard curve.

Experimental Protocol

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock 1. Prepare 1 mg/mL Stock Standard in Acetonitrile Standards 2. Create Calibration Standards (e.g., 1-100 µg/mL) in Mobile Phase Stock->Standards Filter 4. Filter all solutions (0.45 µm Syringe Filter) Standards->Filter Sample 3. Prepare Sample Solution (Dissolve & Dilute) in Mobile Phase Sample->Filter Inject 5. Inject onto HPLC System Filter->Inject Separate 6. Isocratic Elution (See Table 2) Inject->Separate Detect 7. UV Detection at 254 nm Separate->Detect Integrate 8. Integrate Peak Area Detect->Integrate Calibrate 9. Generate Calibration Curve (Peak Area vs. Concentration) Integrate->Calibrate Quantify 10. Calculate Sample Concentration Calibrate->Quantify

Caption: Experimental workflow for HPLC-UV analysis.

Step-by-Step Methodology:

  • Reagents and Materials:

    • 1,5-Dimethyl-4-phenylimidazolidin-2-one reference standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade, 18 MΩ·cm).

    • Methanol (HPLC grade).

    • 0.45 µm syringe filters (e.g., PTFE or nylon).

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • A summary of the optimized conditions is provided in Table 2. The choice of a C18 column is based on the analyte's LogP, and the mobile phase composition is selected to achieve a reasonable retention time and good peak shape.[10]

Table 2: Recommended HPLC-UV Operating Parameters

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes
  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in a 10 mL volumetric flask with acetonitrile.

    • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Preparation: Accurately weigh the sample material, dissolve in a suitable solvent (e.g., acetonitrile), and dilute with the mobile phase to a final concentration within the calibration range.

  • Analysis and Quantification:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards in triplicate, from lowest to highest concentration.

    • Inject the prepared samples.

    • Generate a linear regression calibration curve by plotting the peak area against the concentration of the standards. The method's linearity is acceptable if the correlation coefficient (r²) is >0.995.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification by LC-MS/MS

For applications requiring high sensitivity, such as analysis in biological fluids, LC-MS/MS is the method of choice. This protocol is optimized for quantification in plasma.

Principle

Following chromatographic separation, the analyte is ionized (typically via Electrospray Ionization, ESI) and detected by a tandem mass spectrometer. The instrument is set to Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented to produce a characteristic product ion.[11] This transition is highly specific to the analyte, minimizing interference from the complex sample matrix.

Experimental Protocol

LCMSMS_Workflow cluster_prep Plasma Sample Preparation (Protein Precipitation) cluster_analysis LC-MS/MS Analysis Plasma 1. Aliquot 100 µL Plasma Spike 2. Spike with Internal Standard (IS) Plasma->Spike Precipitate 3. Add 300 µL Acetonitrile (with 0.1% Formic Acid) Spike->Precipitate Vortex 4. Vortex to mix Precipitate->Vortex Centrifuge 5. Centrifuge (e.g., 10,000 x g) Vortex->Centrifuge Supernatant 6. Transfer Supernatant to new vial Centrifuge->Supernatant Evaporate 7. Evaporate to dryness Supernatant->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 9. Inject onto LC-MS/MS Reconstitute->Inject Separate 10. Gradient Elution (See Table 3) Inject->Separate Detect 11. ESI(+) MRM Detection Separate->Detect

Caption: Workflow for LC-MS/MS analysis including protein precipitation sample cleanup.

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation):

    • This is a critical step to remove proteins from biological samples, which would otherwise foul the column and ion source.

    • To 100 µL of plasma sample/standard/blank, add an internal standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

    • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

    • Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4 °C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • The liquid chromatography setup can be similar to the HPLC-UV method but often uses a shorter column and faster gradient for higher throughput. The use of volatile buffers like formic acid is mandatory for MS compatibility.[12]

Table 3: Recommended LC-MS/MS Operating Parameters

ParameterRecommended Condition
LC System UHPLC or HPLC
Column C18, 50 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 95% B over 3 minutes, hold 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Precursor Ion ([M+H]⁺) m/z 191.1
Product Ion m/z 118.1 (Proposed fragment, requires empirical optimization)
Collision Energy Requires empirical optimization

Protocol 3: Chiral Separation by HPLC

Since 1,5-Dimethyl-4-phenylimidazolidin-2-one is a chiral molecule, distinguishing between its enantiomers is often necessary.[4] This requires a specialized Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are widely used and highly effective for a broad range of chiral compounds.[5][13]

Principle

Enantiomers have identical physical properties in an achiral environment. A CSP creates a chiral environment within the column. The enantiomers interact differently with the chiral selector on the stationary phase, leading to different retention times and thus, separation.

Experimental Protocol

Methodology:

  • Column Selection:

    • The choice of a CSP is crucial. An immobilized polysaccharide-based column, such as one coated with amylose tris(3,5-dimethylphenylcarbamate), is a robust starting point for method development.[5]

  • Mobile Phase:

    • Chiral separations are often achieved in normal-phase or polar-organic modes. A mobile phase consisting of Hexane/Isopropanol or Hexane/Ethanol is common. The ratio is optimized to achieve baseline separation (Resolution > 1.5).

Table 4: Recommended Chiral HPLC Parameters

ParameterRecommended Condition
Column Chiralpak® IA or similar amylose-based CSP (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane : Isopropanol (90:10, v/v) (Requires optimization)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

Method Validation and Comparison

All quantitative methods must be validated to ensure they are fit for purpose. Validation should be performed according to established guidelines (e.g., ICH Q2(R1)) and assess parameters such as specificity, linearity, range, accuracy, precision, and robustness.[14]

Table 5: Comparison of Analytical Methods

FeatureHPLC-UVLC-MS/MSGC-MS
Selectivity ModerateVery HighHigh
Sensitivity (Typical LOQ) ~100 ng/mL<1 ng/mL~10 ng/mL
Matrix Tolerance LowHighModerate
Primary Application Purity, Assay, Reaction MonitoringBioanalysis, Trace AnalysisVolatiles, Structural ID
Pros Simple, robust, low costHighest sensitivity & selectivityHigh resolution, provides structural data
Cons Prone to matrix interferenceHigher cost & complexityRequires analyte to be volatile & thermally stable

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of 1,5-Dimethyl-4-phenylimidazolidin-2-one. For routine purity and assay of bulk material, the HPLC-UV method offers a reliable and cost-effective solution. For trace-level quantification in complex biological matrices, the LC-MS/MS method provides unparalleled sensitivity and selectivity. The GC-MS method is a strong alternative, particularly when structural confirmation is required. Finally, the use of a dedicated chiral HPLC method is essential for determining enantiomeric purity, a critical quality attribute given the compound's primary use as a chiral auxiliary. The selection of the most appropriate method should be guided by the specific analytical challenge, including matrix complexity, required sensitivity, and regulatory requirements.

References

  • SpectraBase. 1,5-Dimethyl-4-phenylimidazolidin-2-one - Optional[MS (GC)] - Spectrum. Available from: [Link]

  • Corey, E. J., et al. (2000). 1,5-Dimethyl-4-phenylimidazolidin-2-one-derived iminic glycinimides: useful new reagents for practical asymmetric synthesis of alpha-amino acids. The Journal of Organic Chemistry, 65(22), 7310-22. Available from: [Link]

  • PubChem. (4R,5S)-(-)-1,5-Dimethyl-4-phenyl-2-imidazolidinone. National Center for Biotechnology Information. Available from: [Link]

  • Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909. Available from: [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available from: [Link]

  • Ahuja, S. (2008). Enantioseparation of Chiral Drugs – An Overview. Indian Journal of Pharmaceutical Sciences, 70(5), 547-554. Available from: [Link]

  • Longdom Publishing. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Journal of Analytical & Bioanalytical Techniques. Available from: [Link]

  • Kianfar, F., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152, 705-722. Available from: [Link]

  • Muchlisyam, et al. (2018). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Rasayan Journal of Chemistry, 11(2), 653-662. Available from: [Link]

  • Bongers, I. E. A., et al. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Food Additives & Contaminants: Part A, 38(9), 1465-1478. Available from: [Link]

  • Gauthier, C., et al. (2024). Development of a novel UHPLC-UV method for quantification of three phenyl 4‑(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates in CD-1® IGS female mouse plasma. Journal of Analytical Chemistry, 79(4), 456-463. Available from: [Link]

  • LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. Available from: [Link]

  • Zhang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14, 8431-8451. Available from: [Link]

  • Alexandrova, L. (2010). LC-MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT. Presentation. Available from: [Link]

  • Bouzidi, N., et al. (2021). Synthesis and chiral separation of atropisomers of 4,5-Di methyl ∆4 N-phenyl N-aryl imidazoline-2-thione derivatives. Chirality, 33(6), 264-273. Available from: [Link]

  • Tzima, K., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules, 27(1), 2. Available from: [Link]

  • Poplawska, M., et al. (2008). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica ñ Drug Research, 65(6), 709-714. Available from: [Link]

  • Quezada-Ruiz, C., et al. (2021). Development and Validation of a Rapid Analytical Method for the Simultaneous Quantification of Metabolic Syndrome Drugs by HPLC-DAD Chromatography. Molecules, 26(3), 558. Available from: [Link]

  • du Toit, L., et al. (2009). meso-4,5-Diphenylimidazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3087. Available from: [Link]

  • Kim, H., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Molecules, 28(9), 3843. Available from: [Link]

  • Al-Majed, A. R., et al. (2024). Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. Yanbu Journal of Engineering and Science, 21, 19-33. Available from: [Link]

Sources

Method

Application Note: Scalable Asymmetric Synthesis of α-Amino Acids via 1,5-Dimethyl-4-phenylimidazolidin-2-one

Introduction & Strategic Utility The synthesis of non-proteinogenic, enantiopure α-amino acids is a critical operation in modern drug development and peptidomimetic design. While traditional chiral auxiliaries (such as E...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

The synthesis of non-proteinogenic, enantiopure α-amino acids is a critical operation in modern drug development and peptidomimetic design. While traditional chiral auxiliaries (such as Evans oxazolidinones) require highly restrictive cryogenic conditions (-78 °C) and extremely strong bases (e.g., LDA), the use of (4R,5S)-1,5-dimethyl-4-phenylimidazolidin-2-one offers a robust, scalable alternative[1].

When converted into an iminic glycinimide, this specific imidazolidinone derivative allows for highly diastereoselective alkylations under mild Phase-Transfer Catalysis (PTC) or organic base conditions at -20 °C[2]. This application note details the mechanistic rationale, validated experimental protocols, and in-process controls necessary to leverage this auxiliary effectively in a drug development setting.

Mechanistic Causality: The Role of Chelation and Steric Shielding

To achieve high diastereomeric excess (de) without cryogenic cooling, the experimental setup relies on a highly ordered transition state. The causality behind the reagent choices is as follows:

  • The Chiral Auxiliary Architecture: The (4R,5S)-1,5-dimethyl-4-phenylimidazolidin-2-one ring provides a rigid steric environment[3]. The bulky phenyl group at the C4 position effectively blocks the Re face of the enolate.

  • Lithium-Mediated Chelation: In protocols utilizing organic bases like DBU, anhydrous Lithium Chloride (LiCl) is a mandatory additive[1]. The organic base deprotonates the α-carbon, but without a coordinating metal, the resulting enolate would be conformationally flexible. The Li⁺ cation chelates both the enolate oxygen and the imine nitrogen, locking the intermediate into a rigid Z-enolate.

  • Trajectory of Electrophilic Attack: Because the Li-chelated Z-enolate is rigid and the Re face is shielded by the auxiliary's phenyl group, incoming electrophiles (alkyl halides) are forced to attack exclusively from the less hindered Si face, yielding the alkylated product with >95% de[1].

Workflow Visualization

Workflow A Chiral Auxiliary 1,5-Dimethyl-4-phenylimidazolidin-2-one B Iminic Glycinimide (Enolate Precursor) A->B 1. Acylation 2. Imine Formation C Chelated Z-Enolate (Li+ Coordinated) B->C Base + LiCl (Deprotonation & Chelation) D Alkylated Intermediate (Diastereomerically Pure) C->D Electrophile (R-X) (Face-Selective Attack) D->A Auxiliary Recovery (Recycle) E Enantiopure α-Amino Acid (Target Product) D->E Hydrolysis (Refluxing H2O or LiOOH)

Fig 1: Asymmetric synthesis cycle of α-amino acids via the chiral imidazolidinone auxiliary.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, incorporating specific In-Process Controls (IPCs) to ensure scientific integrity at each stage.

Preparation of the Iminic Glycinimide Precursor

Before alkylation, the commercially available (4R,5S)-1,5-dimethyl-4-phenylimidazolidin-2-one[3] must be acylated and converted to the imine[4].

  • Acylation: Dissolve the auxiliary (1.0 eq) in anhydrous THF under argon. Cool to -78 °C. Add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes, then add α-chloroacetyl chloride (1.1 eq). Warm to room temperature and isolate the N-(α-chloroacetyl) derivative.

  • Imine Formation: React the intermediate with the desired imine precursor (e.g., benzophenone imine) in the presence of a mild base to yield the iminic glycinimide[2].

  • IPC Check: Confirm the disappearance of the α-chloro protons via ¹H NMR prior to proceeding.

Diastereoselective Alkylation (Three Validated Methods)

Depending on plant capabilities and scale, select one of the following validated alkylation methods[1].

Method A: Strong Base (Cryogenic)

  • Procedure: Cool a solution of the iminic glycinimide (1.0 eq) in anhydrous THF to -78 °C. Add LHMDS (1.1 eq) dropwise. Stir for 30 min to ensure complete enolization. Add the activated alkyl halide (1.2 eq). Stir for 4 hours at -78 °C, then quench with saturated aqueous NH₄Cl.

  • Causality: Cryogenic temperatures suppress competing dialkylation and racemic background reactions.

Method B: Phase-Transfer Catalysis (Scale-Up Friendly)

  • Procedure: To a solution of the iminic glycinimide (1.0 eq) and alkyl halide (1.5 eq) in THF at -20 °C, add finely powdered LiOH·H₂O (3.0 eq) and tetrabutylammonium bromide (TBAB, 0.1 eq). Stir vigorously for 12–24 hours.

  • Causality: TBAB facilitates the transfer of hydroxide ions into the organic phase, allowing deprotonation at higher temperatures (-20 °C) while the solid LiOH provides the necessary Li⁺ for chelation.

Method C: Organic Base / LiCl (Optimal Balance)

  • Procedure: Dissolve the iminic glycinimide (1.0 eq), anhydrous LiCl (1.5 eq), and the alkyl halide (1.2 eq) in THF at -20 °C. Add DBU (1.5 eq) dropwise. Stir until completion (monitored by TLC).

  • IPC Check: The diastereomeric excess (de) must be assessed via ¹H NMR of the crude mixture (evaluating the diagnostic shifts of the auxiliary's N-methyl protons) before any crystallization step, ensuring the intrinsic selectivity of the reaction is measured accurately.

Auxiliary Cleavage and Product Isolation

A major advantage of this auxiliary is its facile, non-destructive removal[1].

  • Hydrolysis: Suspend the alkylated intermediate in distilled water and heat to reflux for 12 hours. Alternatively, for sensitive side chains, use LiOOH (LiOH + H₂O₂) in THF/H₂O at 0 °C.

  • Recovery: Extract the aqueous layer with dichloromethane. The organic layer contains the intact chiral auxiliary (typically >85% recovery), which can be recrystallized and reused. The aqueous layer contains the enantiopure α-amino acid.

Quantitative Performance Data

The table below summarizes the expected performance metrics across the three alkylation methods using benzyl bromide as a standard electrophile[1].

Alkylation MethodReagent SystemOperating Temp (°C)Isolated Yield (%)Diastereomeric Excess (de %)Scalability Profile
Method A (Strong Base) LHMDS / THF-7882 – 88> 95Low (Cryogenic limits)
Method B (PTC) LiOH / TBAB / THF-2075 – 8588 – 92High (Heterogeneous)
Method C (Organic Base) DBU / LiCl / THF-2080 – 89> 95High (Homogeneous)

References

  • Guillena, G., & Nájera, C. (2000). 1,5-Dimethyl-4-phenylimidazolidin-2-one-Derived Iminic Glycinimides: Useful New Reagents for Practical Asymmetric Synthesis of α-Amino Acids. The Journal of Organic Chemistry, 65(22), 7310-7322.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6931391, (4R,5S)-(-)-1,5-Dimethyl-4-phenyl-2-imidazolidinone.[Link]

  • Clark, W. M., & Bender, C. (1998). A Practical and Efficient Large-Scale Preparation of (4R,5S)-N-Propenoyl-1,5-dimethyl-4-phenylimidazolidin-2-one. The Journal of Organic Chemistry, 63(19), 6732-6734.[Link]

Sources

Application

Application Note: Protocol for the Purification of 1,5-Dimethyl-4-phenylimidazolidin-2-one

Abstract & Introduction 1,5-Dimethyl-4-phenylimidazolidin-2-one is a pivotal chiral auxiliary and scaffold used in asymmetric synthesis, particularly for the stereoselective alkylation of amino acid derivatives.[1][2] St...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

1,5-Dimethyl-4-phenylimidazolidin-2-one is a pivotal chiral auxiliary and scaffold used in asymmetric synthesis, particularly for the stereoselective alkylation of amino acid derivatives.[1][2] Structurally derived from ephedrine or pseudoephedrine, this imidazolidinone backbone offers a rigid steric environment that induces high diastereoselectivity in attached substrates.[1][3][4]

High-purity isolation of this compound is critical; trace impurities (such as unreacted amino-alcohols or urea byproducts) can act as nucleophiles or bases in subsequent sensitive catalytic cycles, eroding enantiomeric excess (ee).[1] This guide details a validated purification protocol emphasizing recrystallization as the primary method, supported by chromatographic techniques for difficult matrices.[3][4]

Chemical Identity & Physical Properties[2][4][5][6][7]

PropertySpecification
IUPAC Name 1,5-Dimethyl-4-phenylimidazolidin-2-one
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
Physical State White to off-white crystalline solid
Melting Point 171–174 °C (Lit.)[1][5][4][6][7]
Solubility Soluble in DCM, Methanol, Ethanol, THF; Low solubility in Hexanes, Water (cold).[3][4]
Chirality Derived from (1R,2S)-Ephedrine (yields (4R,5S)-isomer) or (1S,2R)-Ephedrine.[1][7]

Pre-Purification Assessment

Before initiating purification, analyze the crude reaction mixture (typically from the condensation of ephedrine with urea) to determine the impurity profile.[3][4]

  • TLC Analysis:

    • Stationary Phase: Silica Gel 60 F254.[1][3][4]

    • Mobile Phase: Ethyl Acetate:Hexane (1:[1][3][4][7]1) or DCM:Methanol (95:5).[3][4]

    • Visualization: UV (254 nm) and Iodine stain (imidazolidinones bind iodine weakly; amines bind strongly).[1][3][4]

    • Rf Values: The product typically shows an Rf of ~0.3–0.4 in EtOAc/Hexane (1:1), distinct from the more polar starting material (Ephedrine).[3][4]

  • Common Impurities:

    • Unreacted Ephedrine: Polar, basic amine.[1][3][4]

    • Urea/Biuret: Very polar, insoluble in DCM.[1][3][4]

    • Oxazolidine Byproducts: Formed if aldehyde contaminants are present during synthesis.[1][3][4]

Primary Protocol: Recrystallization

Recrystallization is the most scalable and efficient method for this compound, leveraging its high melting point and differential solubility in alcohols versus hydrocarbons.[3][4]

Reagents
  • Solvent A: Absolute Ethanol (99.5%+)[1][4]

  • Solvent B: n-Hexane or Heptane[1][4]

  • Wash Solvent: Cold Ethanol:Hexane (1:5)[1][4]

Step-by-Step Procedure
  • Dissolution:

    • Transfer the crude solid (e.g., 10 g) into a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add Absolute Ethanol (approx. 3–5 mL per gram of crude).[1][3][4]

    • Heat the mixture to reflux (approx. 80 °C) with stirring.

    • Note: If the solid does not dissolve completely after 15 minutes of reflux, add more ethanol in 1 mL increments. If insoluble particulates remain (likely urea or inorganic salts), perform a hot filtration through a pre-warmed glass frit or Celite pad.[3][4]

  • Crystallization:

    • Once fully dissolved, remove the heat source.[3][4]

    • Optional Seeding: If available, add a seed crystal of pure 1,5-dimethyl-4-phenylimidazolidin-2-one when the solution reaches ~60 °C.[1]

    • Allow the solution to cool slowly to room temperature (20–25 °C) over 2 hours. Do not shock-cool, as this traps impurities.[3][4]

    • Once solid formation begins, transfer the flask to an ice-water bath (0–4 °C) for 1 hour to maximize yield.

  • Isolation:

    • Collect the crystals via vacuum filtration using a Buchner funnel.[3][4]

    • Wash the filter cake with cold Ethanol:Hexane (1:5 mixture, approx. 20 mL). This removes surface mother liquor without redissolving the product.[3][4]

    • Critical: Do not wash with pure ethanol, as the product has significant solubility.[3][4]

  • Drying:

    • Dry the crystals in a vacuum oven at 40 °C for 6–12 hours.

    • Target Purity: >98% by HPLC/NMR.

    • Target Appearance: White needles or prisms.[1][3][4]

Secondary Protocol: Flash Column Chromatography

If the crude mixture is an oil or contains significant tarry byproducts that prevent crystallization, use flash chromatography.[3][4]

  • Stationary Phase: Silica Gel (230–400 mesh).[1][3][4]

  • Column Loading: 1:20 to 1:50 (Sample:Silica ratio).

  • Eluent Gradient:

    • Start: 100% Hexane (1 CV - Column Volume)

    • Ramp: 0% to 60% Ethyl Acetate in Hexane over 10 CV.[1][3][4]

    • Alternative: If the compound is very polar, use DCM:Methanol (98:2 to 95:5).[3][4]

  • Fraction Collection: Collect fractions absorbing at 254 nm. The phenyl ring provides a strong UV chromophore.[1][3][4]

Process Logic & Decision Tree (Visualization)

PurificationProtocol Start Crude Reaction Mixture (Ephedrine + Urea) Assessment Pre-Purification Assessment (TLC / NMR) Start->Assessment StateCheck Physical State? Assessment->StateCheck Solid Solid / Crystalline StateCheck->Solid High MP Oil Oil / Tarry Residue StateCheck->Oil Low MP/Impure Recryst Protocol A: Recrystallization Solvent: Abs. Ethanol Solid->Recryst Chromatography Protocol B: Flash Chromatography Gradient: Hex/EtOAc Oil->Chromatography CheckPurity QC: HPLC / H-NMR Recryst->CheckPurity Chromatography->CheckPurity CheckPurity->Recryst Fail (<95%) Success Final Product >98% Purity, White Solid CheckPurity->Success Pass Fail Reprocess

Figure 1: Decision matrix for the purification of 1,5-Dimethyl-4-phenylimidazolidin-2-one.

Quality Control & Validation

Proton NMR (¹H-NMR)
  • Solvent: CDCl₃

  • Diagnostic Peaks:

    • Doublet (d): Methyl group on the chiral center (C5-Me) typically appears around 0.7–0.8 ppm (shielded by phenyl ring).[4]

    • Singlet (s): N-Methyl group (N1-Me) around 2.7–2.8 ppm.[1][4]

    • Multiplet (m): Phenyl protons (7.2–7.4 ppm).[3][4]

    • Verification: Ensure no split peaks for the methyl groups, which would indicate the presence of diastereomers or rotamers.[1][3][4]

Chiral HPLC

To ensure no racemization occurred during synthesis (though unlikely with urea fusion):

  • Column: Chiralcel OD-H or AD-H.[1][3][4]

  • Mobile Phase: Hexane:Isopropanol (90:10).[1][3][4]

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Detection: 254 nm.[3][4]

Troubleshooting

IssueProbable CauseCorrective Action
Oiling Out Solution too concentrated or cooling too fast.[1][4]Reheat to reflux, add 10% more ethanol, and cool very slowly. Scratch glass to induce nucleation.[3][4][8]
Low Yield Product too soluble in wash solvent.[1][3][4]Ensure wash solvent is ice-cold and contains a high ratio of Hexane (5:1 Hex:EtOH).[3][4]
Yellow Color Oxidation byproducts.[1][3][4]Add activated charcoal (1 wt%) during the hot dissolution step, stir for 5 mins, and hot filter.

Safety Information

  • Hazards: The compound is an irritant (H315, H319).[3][4]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1][3][4]

  • Handling: Avoid inhalation of fine dust during the drying process.[1][3][4] Use a fume hood when handling solvents (Hexane, Ethanol).[3][4]

References

  • Viso, A., et al. (2000).[3][4] "1,5-Dimethyl-4-phenylimidazolidin-2-one-derived iminic glycinimides: useful new reagents for practical asymmetric synthesis of alpha-amino acids." Journal of Organic Chemistry. Link

  • ChemicalBook. "(4R,5S)-1,5-Dimethyl-4-phenyl-2-imidazolidinone Properties." Link

  • BenchChem. "Technical Support: Purification of Imidazolidinone Derivatives." Link

  • Sigma-Aldrich. "Safety Data Sheet: 1,5-Dimethyl-4-phenyl-2-imidazolidinone."[1][4] Link

Sources

Method

use of 1,5-Dimethyl-4-phenylimidazolidin-2-one in medicinal chemistry

Application Note: 1,5-Dimethyl-4-phenylimidazolidin-2-one in the Asymmetric Synthesis of Nonproteinogenic -Amino Acids Executive Summary The development of nonproteinogenic -amino acids and glycomimetics is a critical fr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1,5-Dimethyl-4-phenylimidazolidin-2-one in the Asymmetric Synthesis of Nonproteinogenic


-Amino Acids 

Executive Summary

The development of nonproteinogenic


-amino acids and glycomimetics is a critical frontier in medicinal chemistry, enabling the synthesis of peptidomimetics with enhanced proteolytic stability and novel pharmacodynamics. (4R,5S)-1,5-Dimethyl-4-phenylimidazolidin-2-one  (CAS: 92841-65-1) serves as a highly efficient, recoverable chiral auxiliary for these applications[1]. Derived economically from (-)-ephedrine, this imidazolidinone scaffold provides a rigid stereodirecting environment. When converted into acyclic iminic glycinimide reagents, it enables the highly diastereoselective alkylation of enolates, yielding enantiopure 

-amino acids after mild hydrolysis[2][3].

This application note details the mechanistic rationale, optimized reaction conditions, and self-validating protocols for utilizing this chiral auxiliary in drug discovery workflows.

Mechanistic Rationale & Structural Advantages

The efficacy of 1,5-dimethyl-4-phenylimidazolidin-2-one lies in its rigid, sterically congested geometry. Unlike flexible acyclic auxiliaries, the imidazolidinone ring restricts the conformational freedom of the attached functional groups[3].

  • Steric Shielding: The C4-phenyl group projects outward, creating a massive steric block over the Si-face of the adjacent enolate[3].

  • Chelation Control: During enolization with lithium bases (e.g., LiHMDS), the lithium cation chelates both the imidazolidinone carbonyl oxygen and the enolate oxygen. This forms a highly ordered, rigid Z-enolate transition state[3].

  • Additive Synergy: The addition of anhydrous Lithium Chloride (LiCl) is mechanistically critical. LiCl disrupts inactive enolate hexamers/tetramers into reactive monomers and coordinates within the transition state, tightening the geometry and maximizing facial selectivity[3]. Consequently, electrophilic attack occurs almost exclusively from the unhindered Re-face.

Mechanism Enolate Z-Enolate Formation (LiHMDS / LiCl) Coordination Li+ Chelation (Rigidifies Transition State) Enolate->Coordination Shielding Steric Shielding (4-Phenyl group blocks Si-face) Enolate->Shielding Attack Electrophilic Attack (Exclusively from Re-face) Coordination->Attack Shielding->Attack Result Result Attack->Result

Mechanistic logic of stereocontrol via Li+ chelation and steric shielding by the 4-phenyl group.

Optimization of Alkylation Conditions

To achieve optimal diastereomeric excess (de), the choice of base, temperature, and additives must be carefully calibrated. The table below summarizes the causality of different reaction environments on the alkylation of imidazolidinone-derived iminic glycinimides[3].

Table 1: Effect of Base and Additives on Diastereoselective Alkylation

Base SystemTemp (°C)AdditiveYield (%)Diastereomeric Excess (de %)Mechanistic Causality
LiHMDS -78 to 0LiCl 58–8676–96Strong Li+ chelation locks the Z-enolate; LiCl breaks aggregates.
KOtBu -78 to -20LiCl 60–8070–90Transmetalation with LiCl maintains chelation control.
LiOH (PTC) -20TBAB 45–6550–75Phase-transfer catalysis allows milder conditions but looser transition states.
DBU -20LiBr 40–5540–60Organic base provides poor chelation; relies solely on steric bulk.

Data synthesized from standardized alkylation trials using activated alkyl halides[3].

Validated Experimental Protocols

The following workflow outlines the complete cycle from auxiliary synthesis to the isolation of the target


-amino acid.

Workflow A (-)-Ephedrine + Urea B (4R,5S)-Imidazolidin-2-one Auxiliary A->B 160°C C N-Acylation (α-chloroacetyl chloride) B->C n-BuLi D Iminic Glycinimide Formation C->D Imine source E Asymmetric Alkylation (Base, LiCl, Electrophile) D->E Stereoselective F Hydrolysis (LiOH / H+) E->F Cleavage G Enantiopure α-Amino Acid F->G H Recovered Auxiliary F->H

Workflow for asymmetric α-amino acid synthesis using the imidazolidin-2-one auxiliary.

Protocol A: Preparation of the Chiral Auxiliary

Objective: Synthesize (4R,5S)-1,5-Dimethyl-4-phenylimidazolidin-2-one from inexpensive precursors.

  • Reaction: Combine (-)-ephedrine hydrochloride (1.0 eq) and urea (1.5 eq) in a round-bottom flask equipped with a distillation head[2].

  • Heating: Heat the neat mixture gradually to 160–170 °C. The mixture will melt, and ammonia gas will evolve. Maintain temperature for 2 hours until gas evolution ceases.

  • Workup: Cool the melt to 80 °C and add hot water to dissolve unreacted urea. Extract the aqueous layer with dichloromethane (DCM).

  • Validation (Self-Validating Step): Recrystallize from ethyl acetate/hexanes. Confirm purity via optical rotation (

    
    , c = 1 in methanol) and melting point to ensure no ephedrine remains.
    
Protocol B: Synthesis of the Iminic Glycinimide Reagent

Objective: Attach the glycine template to the auxiliary.

  • Deprotonation: Dissolve the auxiliary (1.0 eq) in anhydrous THF under Argon. Cool to -78 °C. Dropwise, add n-BuLi (1.05 eq). Stir for 30 mins to form the nitrogen anion[2].

  • Acylation: Add

    
    -chloroacetyl chloride (1.1 eq) dropwise. Stir for 1 hour at -78 °C, then warm to room temperature. Quench with saturated NH
    
    
    
    Cl and extract with ethyl acetate.
  • Imine Formation: React the resulting

    
    -chloroacetyl derivative with diphenylmethanimine (benzophenone imine) in the presence of a mild base (e.g., K
    
    
    
    CO
    
    
    ) in acetonitrile at reflux for 12 hours[3].
  • Validation: Analyze via

    
    H NMR. The disappearance of the 
    
    
    
    -chloro protons and the appearance of a singlet integrating to 2H (the glycine
    
    
    -protons) confirms successful imine formation.
Protocol C: Diastereoselective Alkylation

Objective: Stereoselectively install the side chain of the desired nonproteinogenic amino acid.

  • Preparation: Flame-dry a Schlenk flask containing anhydrous LiCl (3.0 eq). Cool under Argon. Add the iminic glycinimide (1.0 eq) dissolved in anhydrous THF[3].

  • Enolization: Cool the system to -78 °C. Slowly add LiHMDS (1.1 eq, 1.0 M in THF). Stir for 45 minutes to ensure complete formation of the chelated Z-enolate[3].

  • Alkylation: Add the electrophile (e.g., an activated alkyl halide, 1.2 eq) dropwise. Maintain at -78 °C for 4 hours, then slowly warm to 0 °C over 2 hours[3].

  • Validation: Quench with saturated NH

    
    Cl. Isolate the crude product and determine the diastereomeric excess (de) via Chiral HPLC or 
    
    
    
    H NMR (analyzing the newly formed stereocenter's distinct chemical shifts).
Protocol D: Cleavage and Auxiliary Recovery

Objective: Liberate the free


-amino acid and recover the chiral auxiliary.
  • Hydrolysis: Suspend the alkylated product in a 1:1 mixture of THF and 1M aqueous LiOH. Stir at room temperature for 4 hours to cleave the imine and the auxiliary-carbonyl bond[3].

  • Acidification: Adjust the pH to 2.0 using 1M HCl.

  • Separation: Extract the aqueous layer with DCM. The organic layer contains the intact, unhydrolyzed chiral auxiliary. The aqueous layer contains the target

    
    -amino acid hydrochloride.
    
  • Validation: Evaporate the organic layer to recover the auxiliary (typically >85% recovery yield). Purify the amino acid via ion-exchange chromatography (e.g., Dowex 50W) and verify enantiomeric purity (>95% ee) via polarimetry[3].

References

  • Guillena, G.; Nájera, C. 1,5-Dimethyl-4-phenylimidazolidin-2-one-Derived Iminic Glycinimides: Useful New Reagents for Practical Asymmetric Synthesis of α-Amino Acids. Journal of Organic Chemistry, 2000, 65(22), 7310-7322. URL:[Link]

  • PubChem. (4R,5S)-(-)-1,5-Dimethyl-4-phenyl-2-imidazolidinone (CID 6931391). National Center for Biotechnology Information. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification challenges of 1,5-Dimethyl-4-phenylimidazolidin-2-one

To: Research & Development Team From: Senior Application Scientist, Separation Sciences Division Subject: Technical Guide: Purification & Troubleshooting for 1,5-Dimethyl-4-phenylimidazolidin-2-one Executive Summary 1,5-...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Separation Sciences Division Subject: Technical Guide: Purification & Troubleshooting for 1,5-Dimethyl-4-phenylimidazolidin-2-one

Executive Summary

1,5-Dimethyl-4-phenylimidazolidin-2-one (DMPI) is a critical cyclic urea derivative, predominantly utilized as a chiral auxiliary in asymmetric synthesis and as a specialized polar aprotic intermediate.[1] Its structural rigidity, derived from the imidazolidinone core, makes it invaluable for stereochemical control.[1] However, this same structure introduces specific purification challenges: high water solubility leading to workup losses, propensity for "oiling out" during crystallization, and difficulty in separating diastereomers (e.g., 4S,5R vs 4R,5S).[1]

This guide synthesizes field-proven protocols to address these bottlenecks, moving beyond standard datasheets to provide causal analysis and self-validating workflows.

Part 1: Troubleshooting & FAQs

Scenario A: "I am losing significant mass during the aqueous workup phase."

Diagnosis: High Aqueous Solubility & Partition Coefficient Mismatch. Unlike lipophilic intermediates, DMPI possesses a polar urea moiety (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) and basic nitrogen centers capable of H-bonding. Standard extraction protocols (EtOAc/Water) often fail because the compound partitions into the aqueous phase, especially if the pH is neutral or slightly acidic (protonation of the urea oxygen or residual amines).

Corrective Protocol:

  • Salting Out: Saturate the aqueous phase with NaCl prior to extraction.[1] This exploits the "salting-out" effect, decreasing the solubility of the organic urea in water.

  • Solvent Switch: Replace Ethyl Acetate with Dichloromethane (DCM) or Chloroform .[1] Cyclic ureas show significantly higher affinity for chlorinated solvents due to dipole-dipole interactions.[1]

  • Continuous Extraction: For scales >10g, utilize a liquid-liquid continuous extractor with DCM for 12–24 hours to recover material trapped in the aqueous phase.[1]

Scenario B: "The product oils out instead of crystallizing."

Diagnosis: Impurity-Driven Nucleation Inhibition.[1] DMPI has a melting point range of ~129–132°C. "Oiling out" occurs when the solution exceeds the saturation point at a temperature above the melting point of the solvated solid, or when impurities (unreacted diamines, oligomers) disrupt the crystal lattice formation.

Corrective Protocol:

  • The "Two-Solvent" Trick: Dissolve the crude oil in a minimum amount of hot solvent A (good solubility, e.g., EtOAc or IPA).[1] Slowly add solvent B (poor solubility, e.g., Hexane or Heptane) until slight turbidity persists.[1]

  • Seeding: Do not cool immediately. Add a seed crystal of pure DMPI at the cloud point.[1]

  • Controlled Cooling: Wrap the flask in foil/cotton to cool to room temperature over 4–6 hours. Rapid cooling traps impurities and forces oiling.[1]

Scenario C: "I cannot separate the diastereomers (cis/trans) by standard flash chromatography."

Diagnosis: Similar Adsorption Isotherms. The cis (e.g., 4S,5R) and trans (e.g., 4S,5S) isomers of 1,5-dimethyl-4-phenylimidazolidin-2-one have nearly identical polarity on silica gel because the polar urea core dominates the interaction with silanols, masking the subtle steric differences of the phenyl/methyl groups.

Corrective Protocol:

  • Stationary Phase Modification: Switch from standard Silica to C18 (Reverse Phase) or Diol-functionalized silica .[1] The hydrophobic discrimination of C18 often provides better resolution (alpha value) for diastereomers based on the spatial arrangement of the hydrophobic Phenyl and Methyl groups.

  • Eluent Modifier: If sticking to normal phase, use 1% Methanol in DCM instead of EtOAc/Hexane. The methanol sharpens the peak shape by reducing tailing caused by urea-silanol H-bonding.[1]

Part 2: Experimental Protocols

High-Purity Recrystallization (Target: >99% ee/de)

This protocol is optimized for removing minor diastereomers and oligomeric impurities.[1]

  • Solvent System: Toluene : Hexane (1:2 ratio) or pure Isopropyl Alcohol (IPA) for higher polarity impurities.[1]

  • Scale: 10.0 g Crude Input.

Step-by-Step:

  • Dissolution: Place 10g crude DMPI in a 250mL round-bottom flask. Add 40 mL Toluene. Heat to 85°C (reflux) with stirring until fully dissolved.

    • Check point: If solids remain, filter hot through a glass frit to remove inorganic salts.[1]

  • Precipitation: Remove from heat. While still hot (~70°C), slowly add 80 mL Hexane dropwise. The solution should remain clear.

  • Nucleation: Allow the solution to cool to 45°C. If no crystals form, scratch the inner wall with a glass rod or add a seed crystal.[1]

  • Maturation: Let stand at Room Temperature (25°C) for 4 hours, then transfer to a fridge (4°C) for 12 hours.

  • Collection: Filter the white needles under vacuum.[1] Wash with cold Hexane (2 x 20 mL).[1]

  • Drying: Dry in a vacuum oven at 40°C for 6 hours to remove residual Toluene.

Chromatographic Isolation (HPLC/Prep)

For separating critical impurities when crystallization fails.[1]

ParameterConditionRationale
Column C18 (ODS) 5µm, 150 x 4.6mmHydrophobic discrimination of Phenyl group orientation.[1]
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses urea protonation, sharpening peaks.[1]
Mobile Phase B Acetonitrile (MeCN)Lower viscosity than MeOH, better pressure profile.[1]
Gradient 10% B to 60% B over 20 minShallow gradient maximizes diastereomer resolution.[1]
Detection UV @ 210 nm & 254 nm210nm for the urea carbonyl; 254nm for the phenyl ring.
Flow Rate 1.0 mL/minStandard analytical flow.[1]

Part 3: Decision Logic & Visualization

The following diagram illustrates the purification logic flow for DMPI, guiding the user based on the physical state and purity of their crude material.

DMPI_Purification_Flow Start Crude Reaction Mixture (DMPI) CheckState Physical State Check Start->CheckState Liquid Oily/Viscous Liquid CheckState->Liquid Contains Solvent Solid Solid/Semi-Solid CheckState->Solid Dry Crude Extraction DCM Extraction (Salting Out with NaCl) Liquid->Extraction Trituration Trituration (Cold Hexane/Ether) Solid->Trituration PurityCheck Check Purity (HPLC/NMR) Extraction->PurityCheck Trituration->PurityCheck HighPurity Purity > 90%? PurityCheck->HighPurity Recryst Recrystallization (Toluene/Hexane) HighPurity->Recryst Yes (Minor Impurities) Column Flash Chromatography (DCM:MeOH 99:1) HighPurity->Column No (Complex Mixture) Final Pure DMPI Crystals (>99% ee/de) Recryst->Final Column->Recryst Polishing Step

Caption: Figure 1. Purification Decision Matrix for 1,5-Dimethyl-4-phenylimidazolidin-2-one. Blue nodes indicate decision points; Green/Red nodes indicate process branches based on material state.[1]

Part 4: Physicochemical Data Reference

PropertyValueRelevance to Purification
Molecular Weight 190.24 g/mol Calculation of theoretical yield.[1]
Melting Point 129–132 °CTarget range for purity assessment.[1] Lower MP indicates impurities.[1]
Solubility (Water) Moderate to HighRequires salting out (NaCl) for efficient extraction.[1]
Solubility (DCM) HighPreferred solvent for extraction and chromatography loading.[1]
Solubility (Hexane) LowIdeal anti-solvent for crystallization.[1]
LogP ~1.3Indicates lipophilicity is driven by the phenyl ring, but lowered by the urea core.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8453, 2-Imidazolidinone derivatives.[1] Retrieved from [Link][1]

  • Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control.[1][2] Gavin Publishers.[1] Retrieved from [Link][1]

  • Sielc Technologies (2018). Separation of Imidazolidinone Derivatives on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 1,5-Dimethyl-4-phenylimidazolidin-2-one

[1] Product Code: 1,5-DMP-Iso CAS: 92841-65-1 (Generic/Racemic), 190791-33-4 (Specific Stereoisomers) Classification: Chiral Auxiliary / Heterocyclic Scaffold[1] Introduction: Understanding Your Scaffold Welcome to the t...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Product Code: 1,5-DMP-Iso CAS: 92841-65-1 (Generic/Racemic), 190791-33-4 (Specific Stereoisomers) Classification: Chiral Auxiliary / Heterocyclic Scaffold[1]

Introduction: Understanding Your Scaffold

Welcome to the technical support portal for 1,5-Dimethyl-4-phenylimidazolidin-2-one .[1] Unlike common cyclic urea solvents (like DMI or DMPU), this compound is typically utilized as a chiral scaffold or auxiliary in asymmetric synthesis.[1][2] Its stability profile is defined by the interplay between the robust cyclic urea core and the sensitive benzylic stereocenter.[2]

This guide moves beyond basic safety data sheets (SDS) to address the experimental stability —how the molecule behaves under the stress of reaction conditions.[2]

Module 1: Chemical Stability & Reactivity

Acid/Base Resistance

The cyclic urea moiety (N-C=O-N) confers significant stability, but the substitution pattern introduces specific vulnerabilities.[1][2]

ConditionStability RatingTechnical Insight
Aqueous Base (NaOH/KOH) High The urea ring is resistant to hydrolysis under standard basic conditions (pH 10-14) at ambient temperature.[1] Suitable for biphasic alkylation reactions.[1][2]
Strong Bases (LDA,

-BuLi)
Conditional CRITICAL RISK: While the ring remains intact, the proton at C4 (benzylic) is susceptible to deprotonation.[1] Use of strong bases can lead to epimerization (loss of chirality).[1][2]
Dilute Acid (HCl, H₂SO₄) High Stable at room temperature.[1][2] Can be used in acidic workups without degradation.[1][2]
Hot Mineral Acid (>6N, Reflux) Low Prolonged reflux in strong acid will hydrolyze the urea, ring-opening the compound back to the 1,2-amino alcohol precursor (Ephedrine/Pseudoephedrine derivative).
Oxidative Susceptibility[1][2]
  • The Issue: Users often report "yellowing" of the white crystalline solid or the appearance of impurity peaks (M+16) in LC-MS.

  • The Cause: The C4-position is benzylic , and the C5-position is alpha to a nitrogen.[1] In the presence of radical initiators or peroxides (common in uninhibited THF or Ethers), oxidative degradation can occur, leading to hydroxylation at C4/C5.

  • Prevention: Always use peroxide-free solvents.[1][2] Store under inert atmosphere (Argon/Nitrogen) if keeping in solution for extended periods.[1][2]

Module 2: Stereochemical Integrity (The "Hidden" Instability)

For researchers using this compound as a chiral auxiliary, chemical stability does not equal stereochemical stability .[1][2] The molecule can remain chemically intact while losing its optical purity.[1][2]

Mechanism of Epimerization

The C4 carbon bears a phenyl group and is adjacent to the N3 nitrogen.[1][2] If N3 is acylated (common in auxiliary applications), the acidity of the C4 proton increases.[2]

  • Risk Factor: High.[1][2]

  • Trigger: Exposure to thermodynamic bases (e.g., NaOEt, KOtBu) or prolonged exposure to Lewis Acids at high temperatures.[1][2]

  • Detection: Chiral HPLC is required.[1][2] Standard NMR will not show racemization unless diastereomers are formed.[1][2]

Module 3: Troubleshooting Workflow

Use this logic tree to diagnose stability-related experimental failures.

StabilityTroubleshooting Start Issue Observed LossOfYield Low Yield / Missing Starting Material Start->LossOfYield Impurity New Impurity Peaks Start->Impurity Racemization Loss of Enantiomeric Excess (ee%) Start->Racemization CheckpH Check Reaction pH LossOfYield->CheckpH CheckSolvent Check Solvent (Peroxides?) Impurity->CheckSolvent CheckBase Base Strength > pKa 25? Racemization->CheckBase Hydrolysis Diagnosis: Acid Hydrolysis (Ring Opening) CheckpH->Hydrolysis pH < 1 + Heat Oxidation Diagnosis: Benzylic Oxidation (Peroxide Attack) CheckSolvent->Oxidation THF/Ether (Aged) Epimerization Diagnosis: C4-Deprotonation (Racemization) CheckBase->Epimerization Yes (LDA/BuLi)

Figure 1: Diagnostic logic for identifying stability failures based on experimental symptoms.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I recover the auxiliary after hydrolyzing my product? A: Yes, this is a standard workflow.[1][2] The amide bond (attaching your substrate to N3) is more labile than the cyclic urea.[2]

  • Protocol: Use LiOH/H₂O₂ or dilute NaOH.[1][2] Avoid refluxing in 6N HCl, as this will destroy the auxiliary itself (ring opening).[1][2]

Q2: My NMR shows a "double" set of peaks. Is the compound degrading? A: Not necessarily.[1][2] If N3 is substituted (e.g., N-acyl), you may be observing rotamers .[1] The N-C(=O) bond has restricted rotation.[1][2]

  • Verification: Run a variable-temperature NMR (VT-NMR) at 50°C. If the peaks coalesce, it is rotameric, not degradation.[1]

Q3: Is the compound hygroscopic? A: Yes, like many cyclic ureas/amides, it can absorb atmospheric moisture.[1][2]

  • Impact: Water can quench sensitive reagents (e.g., acid chlorides, anhydrides) used to functionalize the N3 position.[1]

  • Recommendation: Dry the solid under high vacuum (0.1 mmHg) at 40°C for 4 hours before use in moisture-sensitive reactions.[1]

Q4: Can I use this compound in radical reactions? A: Proceed with caution. The benzylic position (C4-H) has a relatively low Bond Dissociation Energy (BDE).[1] Radical species may abstract this proton, leading to decomposition or polymerization by-products.[1][2]

Module 5: Standardized Protocols

Protocol A: Purification of Degraded Material

If your batch has yellowed (oxidation) or contains hydrolysis salts:

  • Dissolution: Dissolve crude material in CH₂Cl₂ (DCM).

  • Wash:

    • Wash 1x with Sat.[1][2] NaHCO₃ (Removes acidic hydrolysis by-products).[1][2]

    • Wash 1x with 1M HCl (Removes amine-based ring-opened impurities).[1]

  • Drying: Dry over MgSO₄ (anhydrous).

  • Recrystallization: For high optical purity, recrystallize from EtOAc/Hexanes. Avoid hot ethanol if the compound is potentially acid-sensitive in the presence of trace impurities.[1]

Protocol B: Storage Recommendations
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under Nitrogen or Argon.[1][2]

  • Container: Amber glass (protects from photo-initiated oxidation).[1][2]

References

  • Chemical Structure & Identity

    • PubChem.[1][2][3] (n.d.). (4R,5S)-1,5-dimethyl-4-phenylimidazolidin-2-one. National Library of Medicine.[1][2] Retrieved March 5, 2026, from [Link]

  • Hydrolytic Stability of Cyclic Ureas

    • Konnert, L., et al. (2017).[1][2] Cyclic Ureas as Green Solvents. (General reference on the robust nature of the imidazolidinone ring vs. linear ureas).

  • Synthesic Origins & Ring Opening

    • Close, W. J. (1950).[1][2] The Conformation of the Ephedrines. Journal of Organic Chemistry. (Foundational text describing the synthesis of related imidazolidinones from ephedrine, establishing the ring-opening pathway).

  • Oxidative Risks in Heterocycles

    • RSC Advances. (2014).[1][2] Oxidation of benzylic C-H bonds in N-heterocycles. (Mechanistic background on the susceptibility of C4-phenyl substituted rings to radical oxidation).

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of (4R,5S)-1,5-Dimethyl-4-phenylimidazolidin-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselective and thermolytic challenges encountered during the synthesis of (4R,5S)-1,5-dim...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselective and thermolytic challenges encountered during the synthesis of (4R,5S)-1,5-dimethyl-4-phenylimidazolidin-2-one. This molecule is a privileged chiral auxiliary widely utilized in asymmetric alkylations and aldol condensations .

The standard, economically favorable synthesis involves a solvent-free melt condensation of (-)-ephedrine hydrochloride with urea. While operationally simple, this high-temperature process relies on delicate kinetic and thermodynamic balances. Deviations in temperature or stoichiometry rapidly lead to the formation of specific side products . This guide provides the mechanistic causality behind these failures and field-proven protocols to ensure a self-validating, high-yield synthesis.

Part 1: Mechanistic Pathway & Causality

To troubleshoot effectively, you must first understand the competing reaction pathways within the melt. The synthesis is initiated by the thermal decomposition of urea into isocyanic acid (HNCO) and ammonia. The secondary amine of (-)-ephedrine attacks HNCO to form an N-carbamoyl ephedrine intermediate.

From this intermediate, the reaction bifurcates based on thermal control:

  • Desired N-Cyclization (Thermodynamic Control): The terminal amine of the carbamoyl group attacks the benzylic carbon (C1). The presence of the hydrochloride salt protonates the hydroxyl group, turning it into an excellent leaving group (water). This pathway yields the desired imidazolidin-2-one with retention of configuration.

  • Undesired O-Cyclization (Kinetic Control): If the temperature is insufficient to break the benzylic C–O bond, the hydroxyl oxygen acts as a nucleophile, attacking the carbamoyl carbonyl and expelling ammonia to form an oxazolidin-2-one side product.

ReactionPathway Eph (-)-Ephedrine HCl + Urea Int N-Carbamoyl Ephedrine (Intermediate) Eph->Int 150°C -NH3 Side2 Cyanuric Acid / Biuret (Urea Polymers) Eph->Side2 Excess Heat Self-Condensation Prod (4R,5S)-1,5-Dimethyl- 4-phenylimidazolidin-2-one (Desired Product) Int->Prod N-Cyclization (180°C) -H2O Side1 3,4-Dimethyl-5-phenyl- oxazolidin-2-one (Side Product) Int->Side1 O-Cyclization (<160°C) -NH3

Reaction network of ephedrine and urea highlighting desired N-cyclization and competing pathways.

Part 2: Troubleshooting FAQs

Q1: My isolated yield is low, and IR analysis of the crude mixture shows a strong carbonyl stretch around 1750 cm⁻¹. What went wrong? Causality: You are observing the formation of the major chemoselective side product, 3,4-dimethyl-5-phenyloxazolidin-2-one . The IR stretch at ~1750 cm⁻¹ is characteristic of the cyclic carbamate (oxazolidinone) carbonyl, whereas the desired imidazolidinone carbonyl appears lower, typically around 1690–1710 cm⁻¹. This occurs when O-cyclization outcompetes N-cyclization. The displacement of the benzylic -OH requires higher activation energy than the formation of the cyclic ester. Solution: Ensure the reaction melt is maintained strictly between 175 °C and 180 °C. If the temperature drops below 160 °C during the cyclization phase, the oxazolidinone pathway becomes kinetically dominant.

Q2: I have an insoluble white precipitate that won't dissolve in standard organic solvents during workup. How do I remove it? Causality: This is a mixture of cyanuric acid and biuret , which are polymeric byproducts of urea self-condensation. At temperatures above 150 °C, excess urea polymerizes rather than reacting with the ephedrine intermediate. Solution: Do not exceed a 1:1.5 molar ratio of ephedrine to urea. To remove these impurities, utilize their high water solubility. Quench the cooled melt with hot water and perform a rigorous aqueous wash, or recrystallize the crude product from an ethanol/water mixture.

Q3: The reaction melt solidified prematurely before gas evolution ceased. Is the reaction complete? Causality: No. The solidification indicates the accumulation of the N-carbamoyl intermediate or the sublimation/loss of urea before cyclization could finish. The evolution of ammonia gas is the primary visual indicator of the initial carbamoylation, while water vapor indicates the desired N-cyclization. Solution: If the melt solidifies, the internal temperature is too low. Gradually increase the sand bath or heating block temperature to 180 °C to remelt the mixture and drive the cyclization to completion.

Part 3: Quantitative Data & Analytical Signatures

Use the following self-validating analytical markers to track the purity of your synthesis and identify specific side products before proceeding to downstream asymmetric workflows.

Side ProductMechanism of FormationAnalytical SignaturePrevention Strategy
3,4-Dimethyl-5-phenyloxazolidin-2-one Competing O-cyclization of the N-carbamoyl intermediate (loss of NH₃).IR: Strong C=O stretch at ~1750 cm⁻¹.Maintain reaction melt strictly at 175–180 °C; avoid premature cooling.
Cyanuric Acid / Biuret Thermal self-condensation of excess urea at >150 °C.Physical: Insoluble white precipitate in organic extracts.Limit urea to 1.5 equivalents; utilize hot water quenching to dissolve.
N-Carbamoyl ephedrine Incomplete intramolecular cyclization due to insufficient heating time.IR: Broad -OH and -NH₂ stretches; TLC: highly polar intermediate spot.Sustain heating until ammonia and water vapor evolution completely ceases.
(4S,5S)-Diastereomer Benzylic epimerization via unshielded carbocation formation at excessive temperatures.NMR: Altered benzylic proton coupling constants (

-values).
Do not exceed 190 °C; ensure starting ephedrine is enantiopure.
Part 4: Standardized Experimental Protocol

To guarantee reproducibility and avoid the side products listed above, follow this step-by-step methodology. This protocol is designed as a self-validating system, meaning visual and physical cues at each step confirm the reaction's integrity .

Step 1: Preparation & Assembly In a thoroughly dried 100 mL round-bottom flask equipped with a short-path distillation head (to safely vent NH₃ and H₂O), combine (-)-ephedrine hydrochloride (10.0 g, 49.6 mmol) and finely crushed urea (4.47 g, 74.4 mmol, 1.5 equiv). Causality Note: Using the hydrochloride salt is critical; the acidic proton facilitates the departure of the benzylic hydroxyl group as water during N-cyclization.

Step 2: The Melt Phase (Carbamoylation) Submerge the flask in a pre-heated sand bath at 150 °C. Validation Check: The solid mixture will begin to melt and effervesce vigorously. This gas is ammonia, confirming the decomposition of urea and the formation of the N-carbamoyl intermediate.

Step 3: The Cyclization Phase Once the mixture is completely molten, gradually increase the bath temperature to 175–180 °C. Maintain this temperature for 1.5 to 2 hours. Validation Check: The reaction is complete when gas evolution completely ceases and the melt transitions into a clear, viscous amber liquid.

Step 4: Quenching & Removal of Urea Polymers Remove the flask from the heat. While the mixture is still warm (approx. 90 °C) but not boiling, carefully add 50 mL of hot distilled water. Stir vigorously. Causality Note: This step dissolves unreacted urea and polymeric side products (cyanuric acid/biuret) before they can solidify and trap your product.

Step 5: Crystallization & Purification Allow the aqueous mixture to cool slowly to room temperature, then transfer to an ice bath for 2 hours. The desired (4R,5S)-1,5-dimethyl-4-phenylimidazolidin-2-one will precipitate as a white crystalline solid. Filter the solid under a vacuum and recrystallize from hot ethanol/water (1:1) to ensure the complete removal of any trace oxazolidinone side products. Dry under a high vacuum to yield the stereopure auxiliary.

Part 5: References
  • Title: Asymmetric Aldol Reaction Induced by Chiral Auxiliary Source: Journal of Chemical Education (2006, 83, 9, 1333) URL: [Link]

  • Title: 1,5-Dimethyl-4-phenylimidazolidin-2-one-Derived Iminic Glycinimides: Useful New Reagents for Practical Asymmetric Synthesis of α-Amino Acids Source: The Journal of Organic Chemistry (2000, 65, 22, 7310–7322) URL: [Link]

  • Title: A Practical and Efficient Large-Scale Preparation of (4R,5S)-N-Propenoyl-1,5-dimethyl-4-phenylimidazolidin-2-one. A Simple Procedure for the Preparation of N-

Optimization

Technical Support Center: Purification of 1,5-Dimethyl-4-phenylimidazolidin-2-one

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the purification of 1,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the purification of 1,5-Dimethyl-4-phenylimidazolidin-2-one, a key chiral auxiliary and building block in modern organic synthesis. Our focus is on providing practical, field-proven insights to help you overcome common purification challenges and ensure the highest purity of your compound for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 1,5-Dimethyl-4-phenylimidazolidin-2-one?

The impurity profile of your product is intrinsically linked to its synthetic route. A prevalent and economical method for preparing this chiral auxiliary involves heating an ephedrine salt, such as (–)-ephedrinium chloride, with urea.[1]

Causality: This reaction, while effective, can lead to several predictable impurities. Understanding their origin is the first step toward a rational purification strategy.

  • Unreacted Starting Materials: The most straightforward impurities are residual (–)-ephedrine (or its salt) and urea. Their presence indicates an incomplete reaction.

  • Diastereomers: The target molecule, (4R,5S)- or (4S,5R)-1,5-Dimethyl-4-phenylimidazolidin-2-one, contains two stereocenters. While the synthesis starts with a specific stereoisomer of ephedrine, the reaction conditions (e.g., heat) can sometimes cause epimerization at one of the chiral centers, leading to the formation of unwanted diastereomers such as the (4R,5R) or (4S,5S) isomers.

  • Reaction Byproducts: Ephedrine and pseudoephedrine are known to undergo side reactions. For instance, they can condense with aldehyde impurities often found in solvents like methanol or ethyl acetate to form oxazolidine byproducts (e.g., 3,4-dimethyl-5-phenyl-1,3-oxazolidine).[2][3][4]

  • Degradation Products: Depending on the harshness of the reaction or workup conditions, minor degradation of the starting material or product may occur.

Here is a summary of potential impurities and how to detect them:

Impurity TypeSpecific ExampleRecommended Analytical Method
Starting Material(–)-Ephedrine or Pseudoephedrine¹H NMR, HPLC, GC-MS
Starting MaterialUrea¹H NMR (often water-soluble, removed during workup)
Stereoisomers(4R,5R)- or (4S,5S)-diastereomersChiral HPLC, ¹H NMR (check for distinct signals)[5]
Side-Product3,4-Dimethyl-5-phenyl-1,3-oxazolidineGC-MS, ¹H NMR[2]
Side-Product1,2-dimethyl-3-phenylaziridineGC-MS[6]
Process ImpurityResidual Solvents (e.g., Toluene, Acetonitrile)¹H NMR[7]
Q2: What is the best initial strategy for purifying my crude product?

For a solid compound like 1,5-Dimethyl-4-phenylimidazolidin-2-one, the choice between recrystallization and column chromatography depends on the impurity profile and the desired scale.

Expertise & Experience: A simple diagnostic ¹H NMR of your crude material is invaluable. If the spectrum is relatively clean, showing mainly the desired product with minor impurities, recrystallization is the most efficient and scalable method. If the NMR shows a complex mixture or significant amounts of diastereomers with similar polarity to your product, flash column chromatography is the more appropriate choice.

Below is a decision-making workflow to guide your purification strategy.

Purification Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Purification Strategy cluster_2 Phase 3: Purity Verification start Crude Product assess Analyze by ¹H NMR & TLC start->assess decision Impurity Profile? assess->decision recrystallize Recrystallization decision->recrystallize High Purity (>90%) Minor baseline impurities chromatography Flash Chromatography decision->chromatography Complex Mixture Diastereomers present Impurities with similar Rf verify Analyze Pure Fractions (¹H NMR, HPLC, etc.) recrystallize->verify chromatography->verify end Pure Product verify->end

Sources

Troubleshooting

Technical Support Center: Enhancing Stereoselectivity with 1,5-Dimethyl-4-phenylimidazolidin-2-one

Welcome to the technical support center for the chiral auxiliary, (4R,5S)-1,5-Dimethyl-4-phenylimidazolidin-2-one and its (4S,5R) enantiomer. This guide is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral auxiliary, (4R,5S)-1,5-Dimethyl-4-phenylimidazolidin-2-one and its (4S,5R) enantiomer. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you maximize the stereoselectivity of your reactions and overcome common challenges encountered during its application.

Introduction to 1,5-Dimethyl-4-phenylimidazolidin-2-one

1,5-Dimethyl-4-phenylimidazolidin-2-one is a powerful chiral auxiliary used to induce stereoselectivity in a variety of chemical transformations, most notably in the asymmetric synthesis of α-amino acids.[1][2] Its rigid cyclic structure and the steric influence of the phenyl and methyl groups create a well-defined chiral environment, enabling high levels of diastereoselectivity in reactions such as alkylations and aldol additions.[3] A key advantage of this auxiliary is its stability and the relative ease of its removal and recovery after the desired stereocenter has been established.[1][2]

This guide will delve into the practical aspects of using this auxiliary, focusing on troubleshooting common issues and providing a deeper understanding of the factors that govern its performance.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Issue 1: Low Diastereoselectivity in Alkylation Reactions

Q: I am performing an alkylation of an N-acylated 1,5-Dimethyl-4-phenylimidazolidin-2-one derivative, but my diastereomeric ratio (d.r.) is consistently low. What are the likely causes and how can I improve it?

A: Low diastereoselectivity is a common issue that can often be resolved by carefully controlling the reaction conditions. Here are the primary factors to consider:

  • Incomplete or Incorrect Enolate Formation: The geometry of the enolate is crucial for high diastereoselectivity. The desired (Z)-enolate is typically formed under kinetic control and its formation can be influenced by the base, solvent, and temperature.

    • Solution:

      • Base Selection: Strong, non-nucleophilic bases are essential. Lithium bis(trimethylsilyl)amide (LiHMDS) or potassium tert-butoxide (KOtBu) are often effective choices for generating the enolate.[1][2] The choice of counterion can also be critical; lithium enolates often provide higher selectivity due to their ability to form rigid, chelated transition states.

      • Temperature Control: Enolate formation and the subsequent alkylation must be performed at low temperatures, typically -78 °C, to favor the kinetically preferred transition state and prevent equilibration to the undesired enolate.[1][2][4]

      • Solvent Choice: The solvent plays a critical role in solvating the metal counterion and influencing the aggregation state of the enolate. Tetrahydrofuran (THF) is a common choice, but it's essential to use anhydrous solvent to prevent quenching of the enolate.

  • Suboptimal Reaction Temperature: Even with correct enolate formation, running the alkylation at too high a temperature can lead to a loss of selectivity.

    • Solution: Maintain a low temperature (e.g., -78 °C) throughout the addition of the electrophile and for a sufficient reaction time to ensure the reaction goes to completion before warming.[4]

  • Presence of Additives: Certain additives can enhance diastereoselectivity by promoting a more organized transition state.

    • Solution: The addition of lithium chloride (LiCl) can be beneficial.[1][2] LiCl is thought to break up enolate aggregates and form a more reactive, monomeric enolate species, leading to a "tighter" transition state and improved facial selectivity.

  • Steric Hindrance: The steric bulk of both the electrophile and the acyl group on the auxiliary can impact the approach of the electrophile.

    • Solution: If possible, consider the steric compatibility of your substrates. Highly hindered electrophiles may require longer reaction times or slightly elevated temperatures, which could compromise selectivity.

Experimental Protocol: Diastereoselective Alkylation of an N-Acyl Imidazolidinone
  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-acyl-1,5-dimethyl-4-phenylimidazolidin-2-one in anhydrous THF at -78 °C (dry ice/acetone bath).

  • Enolate Formation: Slowly add a solution of LiHMDS (1.0 M in THF) dropwise to the stirred solution. Stir the resulting mixture at -78 °C for 30-60 minutes.

  • Alkylation: Add the alkyl halide (electrophile) dropwise to the enolate solution at -78 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Allow the mixture to warm to room temperature, extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography.

Issue 2: Difficulty in Auxiliary Cleavage or Racemization of the Product

Q: I have successfully performed the diastereoselective reaction, but I am struggling to cleave the chiral auxiliary without causing epimerization of my desired product. What are the best methods?

A: The cleavage of the auxiliary is a critical step that requires mild conditions to avoid racemization of the newly formed stereocenter.

  • Harsh Hydrolysis Conditions: Strong acidic or basic conditions and high temperatures can lead to epimerization at the α-carbon of the product.

    • Solution:

      • Mild Hydrolysis: Use mild hydrolytic conditions. Lithium hydroperoxide (LiOOH), prepared in situ from lithium hydroxide (LiOH) and hydrogen peroxide, is a common and effective reagent for cleaving N-acyl auxiliaries.[4] The reaction is typically performed at low temperatures (e.g., 0 °C).

      • Reductive Cleavage: For some substrates, reductive cleavage using agents like lithium borohydride (LiBH₄) can be effective, yielding the corresponding alcohol.

      • Transesterification: If an ester is the desired product, transesterification using a Lewis acid with an alcohol can be a mild alternative to hydrolysis.[4]

Data Summary: Common Cleavage Conditions
Reagent(s)Typical ConditionsProductPotential Issues
LiOH/H₂O₂THF/H₂O, 0 °CCarboxylic AcidOver-oxidation, epimerization if warmed
LiBH₄THF, 0 °C to rtPrimary AlcoholReduction of other functional groups
MeOMgBrCH₂Cl₂, 0 °C to rtMethyl EsterIncomplete reaction
Refluxing WaterWater, refluxα-Amino AcidPotential for epimerization with sensitive substrates
Issue 3: Poor Recovery of the Chiral Auxiliary

Q: After cleavage, the yield of my recovered 1,5-Dimethyl-4-phenylimidazolidin-2-one is low. How can I improve the recovery rate?

A: High recovery of the often-expensive chiral auxiliary is crucial for the economic viability of a synthesis.[1][2]

  • Incomplete Reaction or Side Reactions: If the cleavage reaction is incomplete, the auxiliary will remain attached to the product.

    • Solution: Ensure the cleavage reaction goes to completion by monitoring with TLC. Optimize reaction time and stoichiometry of the cleavage reagent.

  • Extraction and Purification Losses: The auxiliary is a polar molecule and may be partially soluble in the aqueous phase during work-up.

    • Solution:

      • Thorough Extraction: After the initial product extraction, perform several additional extractions of the aqueous layer with a more polar solvent like dichloromethane or ethyl acetate to recover the auxiliary.

      • pH Adjustment: Adjusting the pH of the aqueous layer before extraction can sometimes improve the partitioning of the auxiliary into the organic phase.

      • Chromatography: Careful column chromatography is usually required to separate the auxiliary from any remaining product and byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the high stereoselectivity observed with this auxiliary?

A1: The high stereoselectivity arises from a combination of steric and electronic factors that favor a specific transition state geometry. Upon deprotonation, the resulting enolate is believed to form a rigid, chelated structure with the lithium counterion. The phenyl group at the C4 position and the methyl group at the C5 position effectively block one face of the enolate. The incoming electrophile is therefore directed to the less sterically hindered face, leading to the preferential formation of one diastereomer. The diagram below illustrates this concept.

Q2: Can I use a different base for the enolate formation?

A2: While LiHMDS is a common choice, other strong, non-nucleophilic bases can be used.[1][2] The choice of base can influence the enolate geometry and, consequently, the diastereoselectivity. It is advisable to screen a few different bases (e.g., NaHMDS, KHMDS, LDA) if you are not achieving the desired selectivity with LiHMDS.

Q3: How do I determine the absolute configuration of my product?

A3: The absolute configuration of the product is determined by the stereochemistry of the chiral auxiliary used. For example, using the (4R,5S)-auxiliary will typically lead to the formation of one enantiomer of the product, while the (4S,5R)-auxiliary will produce the opposite enantiomer. The predictable nature of the stereochemical outcome is a significant advantage of using this type of chiral auxiliary.[5] However, it is always recommended to confirm the absolute configuration of a new compound through analytical methods such as X-ray crystallography or by comparison to a known standard.

Q4: Is the enantiomeric purity of the chiral auxiliary important?

A4: Yes, the enantiomeric excess (ee) of the chiral auxiliary directly impacts the maximum achievable enantiomeric excess of your final product. It is crucial to start with an auxiliary of high enantiomeric purity to obtain a product with high enantiomeric excess.

Visualizing the Workflow and Mechanism

Mechanism of Stereoselective Alkylation

stereoselective_alkylation cluster_start Starting Material cluster_enolate Enolate Formation cluster_alkylation Diastereoselective Alkylation N_Acyl_Auxiliary N-Acyl Imidazolidinone Z_Enolate (Z)-Enolate (Chelated) N_Acyl_Auxiliary->Z_Enolate  Base (e.g., LiHMDS)  -78 °C Alkylated_Product Alkylated Product (Major Diastereomer) Z_Enolate->Alkylated_Product  Electrophile (R-X)  Less Hindered Face Attack Minor_Product Minor Diastereomer Z_Enolate->Minor_Product  More Hindered Face Attack  (Disfavored)

Caption: Mechanism of stereoselective alkylation.

General Experimental Workflow

experimental_workflow Start Start: N-Acyl Imidazolidinone Enolate_Formation Enolate Formation (Base, -78 °C) Start->Enolate_Formation Alkylation Alkylation (Electrophile, -78 °C) Enolate_Formation->Alkylation Quench_Workup Quench and Aqueous Work-up Alkylation->Quench_Workup Purification Column Chromatography Quench_Workup->Purification Cleavage Auxiliary Cleavage (e.g., LiOH/H2O2) Purification->Cleavage Final_Purification Final Purification Cleavage->Final_Purification Product Enantiomerically Enriched Product Final_Purification->Product Auxiliary_Recovery Recovered Chiral Auxiliary Final_Purification->Auxiliary_Recovery

Caption: General workflow for asymmetric synthesis.

References

  • Guillena, G., & Nájera, C. (2000). 1,5-Dimethyl-4-phenylimidazolidin-2-one-derived iminic glycinimides: useful new reagents for practical asymmetric synthesis of alpha-amino acids. The Journal of Organic Chemistry, 65(22), 7310–7322. [Link]

  • Guillena, G., & Nájera, C. (2000). 1,5-Dimethyl-4-phenylimidazolidin-2-one-Derived Iminic Glycinimides: Useful New Reagents for Practical Asymmetric Synthesis of r-Amino Acids. The Journal of Organic Chemistry, 65(22), 7310-7322. [Link]

  • ResearchGate. (2025). ChemInform Abstract: 2-Imidazolidinones as Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Wikipedia. (2023). Chiral auxiliary. In Wikipedia. [Link]

Sources

Reference Data & Comparative Studies

Validation

determination of enantiomeric excess for 1,5-Dimethyl-4-phenylimidazolidin-2-one derivatives

An accurate determination of enantiomeric excess (ee) is the cornerstone of asymmetric synthesis. For derivatives of 1,5-dimethyl-4-phenylimidazolidin-2-one —a privileged chiral auxiliary and structural motif widely used...

Author: BenchChem Technical Support Team. Date: March 2026

An accurate determination of enantiomeric excess (ee) is the cornerstone of asymmetric synthesis. For derivatives of 1,5-dimethyl-4-phenylimidazolidin-2-one —a privileged chiral auxiliary and structural motif widely used in the synthesis of


-amino acids and asymmetric aldol condensations [1]—selecting the correct analytical framework is critical.

This guide provides an objective, data-driven comparison of the primary methodologies used to determine the enantiomeric purity of these derivatives. As a self-validating system, the protocols detailed below are designed to eliminate false positives, ensuring that your analytical outputs reflect true stereochemical outcomes.

Comparative Analysis of Analytical Methodologies

The structural features of 1,5-dimethyl-4-phenylimidazolidin-2-one derivatives—specifically the urea carbonyl (a strong hydrogen-bond acceptor) and the phenyl ring (capable of


 stacking)—make them highly amenable to specific chiral recognition environments [2].

Table 1: Performance Comparison of ee Determination Methods

MethodologyResolution PowerSample RequirementAnalysis TimeOptimal Use CaseCost per Run
Chiral HPLC (CSPs) Excellent (

)
0.1 - 1.0 mg10 - 30 minsUV-active derivatives (intact phenyl ring)Medium

H-NMR (with CSAs)
Good (

ppm)
5 - 15 mg5 - 10 minsNon-UV active or highly polar derivativesLow
Chiral GC High< 0.1 mg20 - 45 minsVolatile, thermally stable intermediatesLow

Logical Framework for Method Selection

Choosing the analytical method is not arbitrary; it is governed by the physicochemical properties of the synthesized derivative. The decision matrix below illustrates the logical flow for selecting the optimal technique.

Method_Selection Start Synthesized Imidazolidin-2-one Derivative CheckUV Has UV Chromophore (e.g., Phenyl ring intact)? Start->CheckUV CheckVolatile Thermally Stable & Volatile? CheckUV->CheckVolatile No HPLC Chiral HPLC (Daicel AD/OD/IC) CheckUV->HPLC Yes NMR 1H-NMR with Chiral Solvating Agent CheckVolatile->NMR No GC Chiral GC (Cyclodextrin Phase) CheckVolatile->GC Yes

Figure 1: Decision matrix for selecting the optimal enantiomeric excess determination method.

Method A: Chiral HPLC (The Gold Standard)

High-Performance Liquid Chromatography (HPLC) using polysaccharide-based Chiral Stationary Phases (CSPs) is the most robust method for these derivatives [3].

The Causality of Chiral Recognition

Separation on columns like Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) relies on the three-point interaction model. The imidazolidin-2-one derivative interacts with the CSP via:

  • Hydrogen Bonding: The urea carbonyl of the analyte acts as an H-bond acceptor to the carbamate NH of the stationary phase.

  • 
     Stacking:  The C4-phenyl group of the analyte aligns with the 3,5-dimethylphenyl groups of the CSP.
    
  • Steric Inclusion: The C1 and C5 methyl groups fit differentially into the chiral helical groove of the amylose backbone, dictating which enantiomer elutes first.

Experimental Protocol: Self-Validating HPLC Workflow

To prevent artifactual ee inflation, the method must be validated against a racemic standard before analyzing the enantioenriched sample.

Step 1: Racemate Baseline Validation

  • Dissolve 1 mg of the racemic 1,5-dimethyl-4-phenylimidazolidin-2-one derivative in 1 mL of HPLC-grade Isopropanol (IPA).

  • Inject 10

    
    L onto a Chiralpak AD-H column (250 x 4.6 mm, 5 
    
    
    
    m).
  • Elute isocratically using Hexane:IPA (e.g., 90:10 v/v) at 1.0 mL/min.

  • Monitor UV absorbance at 210 nm and 254 nm.

  • Validation Check: Ensure baseline resolution (

    
    ) between the two enantiomeric peaks. If 
    
    
    
    , adjust the modifier (IPA) concentration down to 5% to increase retention and separation.

Step 2: Sample Analysis

  • Prepare the enantioenriched sample at the exact same concentration (1 mg/mL).

  • Inject 10

    
    L under the optimized, validated conditions.
    
  • Integrate the peak areas. The ee is calculated as:

    
    .
    

HPLC_Protocol Racemate 1. Inject Racemic Reference Establish retention times Screening 2. Screen CSPs (Evaluate AD-H, OD-H, IC) Racemate->Screening Optimize 3. Optimize Mobile Phase (Adjust Hexane:IPA ratio) Screening->Optimize Validate 4. Validate Resolution (Ensure Rs > 1.5) Optimize->Validate Sample 5. Inject Enantioenriched Sample Integrate peak areas Validate->Sample

Figure 2: Step-by-step experimental workflow for Chiral HPLC method development.

Table 2: Typical HPLC Starting Conditions for Imidazolidin-2-one Derivatives

Column TypeMobile Phase (Hexane:IPA)Flow RateTypical Retention Time (Major)Typical Retention Time (Minor)
Chiralpak AD-H90:101.0 mL/min~11.3 min~10.1 min
Chiralcel OD-H95:50.8 mL/min~14.5 min~16.2 min

Method B: H-NMR with Chiral Solvating Agents (CSAs)

When derivatives lack a strong UV chromophore (e.g., post-cleavage aliphatic intermediates) or when HPLC columns fail to provide baseline resolution, Nuclear Magnetic Resonance (NMR) spectroscopy using Chiral Solvating Agents (CSAs) is the superior alternative.

The Causality of Chemical Shift Anisochrony

Using a CSA like Pirkle's alcohol ((R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol), transient diastereomeric complexes are formed in solution. The hydroxyl group of the CSA hydrogen-bonds with the imidazolidin-2-one carbonyl. Because the complex is diastereomeric, the spatial orientation of the highly shielding anthryl group differs between the (4R,5S) and (4S,5R) enantiomers. This differential anisotropic shielding causes the N-methyl (C1) and C-methyl (C5) protons to resonate at slightly different frequencies (


), allowing for direct integration.
Experimental Protocol: Quantitative NMR Workflow

Step 1: Titration and Complexation

  • Dissolve 5 mg of the enantioenriched imidazolidin-2-one derivative in 0.6 mL of dry

    
     (ensure no residual water, as it disrupts H-bonding).
    
  • Acquire a standard

    
    H-NMR spectrum to identify the unshifted N-methyl singlet (~2.8 ppm) and C-methyl doublet (~0.8 ppm).
    
  • Add 1.0 equivalent of Pirkle's alcohol to the NMR tube. Shake thoroughly.

Step 2: Acquisition and Integration

  • Critical Parameter: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (

    
    ) of the methyl protons (typically D1 = 10 seconds). Failure to do this will result in incomplete relaxation and skewed integration, invalidating the ee calculation.
    
  • Acquire 64 to 128 scans to ensure a high signal-to-noise ratio.

  • Process the spectrum with exponential line broadening (LB = 0.3 Hz) and careful baseline correction.

  • Integrate the split methyl signals. The ee is derived directly from the ratio of the integrals.

Conclusion

For routine analysis of 1,5-dimethyl-4-phenylimidazolidin-2-one derivatives, Chiral HPLC remains the undisputed gold standard due to its high resolution and reproducibility. However,


H-NMR with CSAs  provides an indispensable, orthogonal method that bypasses the need for UV activity and expensive chiral columns. By adhering to the self-validating workflows outlined above—specifically the mandatory use of racemic standards in HPLC and strict relaxation delay controls in NMR—researchers can guarantee the scientific integrity of their stereochemical data.

References

  • Guillena, G.; Najera, C. "(4R,5S)

    
    -amino acids." Tetrahedron: Asymmetry, 1998.[Link]
    
  • Afonso, C. A. M.; Pereira, J. "Asymmetric Aldol Reaction Induced by Chiral Auxiliary." Journal of Chemical Education, 2006.[Link]

  • Wang, Y. et al. "Access to Imidazolidin-2-ones via Azocarboxamide-Enabled Enantioselective 1,2-Diamination of Aldehyde." Organic Letters, 2021.[Link]

Comparative

Validation of Analytical Methods for 1,5-Dimethyl-4-phenylimidazolidin-2-one

Executive Summary: The Dual Identity of the Analyte 1,5-Dimethyl-4-phenylimidazolidin-2-one (specifically the (4R,5S) isomer, CAS 92841-65-1) occupies a unique niche in pharmaceutical chemistry.[1][2] It serves two disti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual Identity of the Analyte

1,5-Dimethyl-4-phenylimidazolidin-2-one (specifically the (4R,5S) isomer, CAS 92841-65-1) occupies a unique niche in pharmaceutical chemistry.[1][2] It serves two distinct roles:

  • Chiral Auxiliary: A high-value reagent used in the asymmetric synthesis of

    
    -amino acids and other chiral building blocks (often associated with Ephedrine derivatives).[1]
    
  • Forensic & Impurity Marker: A specific byproduct/impurity in the synthesis of methamphetamine and ephedrine-related drugs, and a potential degradation product in formulations containing amino-alcohol functionalities.[1]

This guide compares two validated analytical approaches: Chiral RP-HPLC-UV (Method A) for process control and enantiomeric purity, and LC-MS/MS (Method B) for trace impurity profiling.[1]

Strategic Comparison: Method Selection Matrix

The choice of method depends on the "Analytical Context of Use" (CoU).

FeatureMethod A: Chiral RP-HPLC-UV Method B: LC-MS/MS (QqQ)
Primary Application Process Control: Purity assay (>98%) & Enantiomeric Excess (%ee).[1]Trace Analysis: Genotoxic impurity screening (<10 ppm) or forensic detection.
Sensitivity (LOD) Moderate (~0.1 µg/mL).Ultra-High (~0.5 ng/mL).
Specificity High for stereoisomers (chiral resolution).High for molecular structure (mass transition).
Cost/Throughput Low cost, robust, standard QC equipment.High cost, requires specialized operator.
Key Limitation Limited identification of unknown co-eluting non-chiral impurities.Matrix effects (ion suppression) in complex formulations.

Method A: Chiral HPLC-UV (Process Validation)

Objective: To quantify the chemical purity and enantiomeric excess (ee) of the auxiliary during synthesis.

Mechanistic Rationale

Since the compound contains two stereocenters, standard C18 columns cannot distinguish the (4R,5S) target from its enantiomer or diastereomers. We utilize a polysaccharide-based chiral stationary phase (CSP) .[1] The phenyl group on the analyte interacts via


-

stacking with the CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), while the cyclic urea core provides hydrogen bonding sites for discrimination.
Detailed Protocol
  • Column: Chiralpak AD-H or OD-H (250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1] Note: Normal phase is preferred for maximum chiral recognition.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 215 nm (The carbonyl and phenyl chromophores absorb here; 254 nm is less sensitive).

  • Injection Volume: 10 µL.

Self-Validating System Suitability (SST)

To ensure the method is "in control" before every run, the following criteria must be met:

  • Resolution (

    
    ): 
    
    
    
    between the (4R,5S) and (4S,5R) enantiomers.
  • Tailing Factor (

    
    ): 
    
    
    
    .
  • Precision: RSD of peak area for 6 replicate injections

    
    .
    

Method B: LC-MS/MS (Trace Impurity & Forensic)[1]

Objective: To detect 1,5-Dimethyl-4-phenylimidazolidin-2-one as a trace impurity (e.g., < 0.1%) in drug substances or forensic samples.

Mechanistic Rationale

For trace analysis, UV detection is insufficient due to matrix interference. Electrospray Ionization (ESI) in positive mode is ideal because the urea nitrogens are readily protonated (


). Multiple Reaction Monitoring (MRM) ensures specificity even in dirty matrices.
Detailed Protocol
  • Column: C18 Rapid Resolution (e.g., Zorbax Eclipse Plus, 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ion Source: ESI Positive Mode.

  • MRM Transitions:

    • Quantifier:

      
       (Characteristic fragmentation of the methyl-amine/alkyl chain).[1]
      
    • Qualifier:

      
       (Loss of methyl isocyanate/urea fragment).
      
Validation Parameters (ICH Q2(R1))
  • Linearity: 1.0 ng/mL to 1000 ng/mL (

    
    ).
    
  • LOD/LOQ: 0.5 ng/mL (LOD) / 1.5 ng/mL (LOQ).

  • Recovery: 85-115% in spiked matrix.[1]

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for selecting the appropriate validation path and the critical checkpoints for each.

ValidationWorkflow Start Sample: 1,5-Dimethyl-4-phenylimidazolidin-2-one Decision Define Analytical Goal Start->Decision PathA Goal: Purity / Chiral Assay Decision->PathA Synthesis QC PathB Goal: Trace Impurity / Forensic Decision->PathB Safety/Forensic MethodA Method A: Chiral HPLC-UV PathA->MethodA SST_A SST: Resolution > 2.0 Tailing < 1.5 MethodA->SST_A ResultA Output: % ee & Assay w/w% SST_A->ResultA Pass MethodB Method B: LC-MS/MS (MRM) PathB->MethodB SST_B SST: S/N > 10 (LOQ) Ion Ratio ± 20% MethodB->SST_B ResultB Output: ppm Concentration SST_B->ResultB Pass

Caption: Decision tree for selecting between Chiral HPLC-UV and LC-MS/MS validation pathways based on the analytical context of use (CoU).

Critical Analysis & Troubleshooting

The "Racemization" Trap

Issue: In Method A, you may observe a split peak or a "shoulder" on the main peak. Causality: Imidazolidinones can undergo ring-opening/closing or epimerization under highly acidic or basic conditions.[1] Solution: Ensure the mobile phase modifier (if used) is strictly neutral or weakly acidic (e.g., 0.1% acetic acid). Avoid strong bases in the sample diluent.

Matrix Effect in LC-MS

Issue: In Method B, signal suppression is common when analyzing biological fluids or crude reaction mixtures. Validation Step: Perform a "Post-Column Infusion" experiment. Inject a blank matrix while continuously infusing the analyte. A dip in the baseline indicates suppression. Correction: Use a stable isotope-labeled internal standard (SIL-IS) if available, or switch to APCI (Atmospheric Pressure Chemical Ionization) which is less susceptible to matrix effects than ESI.

References

  • PubChem. (2024). Compound Summary: (4R,5S)-1,5-Dimethyl-4-phenylimidazolidin-2-one (CID 6931391).[1][3] National Library of Medicine. Retrieved from [Link]

  • Dass, R., et al. (2024).[4] RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. International Journal of Drug Delivery Technology, 14(4). (Cited as a comparative validation framework for imidazolidinone impurities).

  • European Medicines Agency (EMA). (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • LookChem. (2024). Downstream products of N-Methyl-1-chloro-1-phenylpropane-2-amine. (Highlighting the forensic link to ephedrine derivatives). Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 1,5-Dimethyl-4-phenylimidazolidin-2-one: An Essential Chiral Auxiliary

For the discerning researcher in asymmetric synthesis and drug development, the choice of a chiral auxiliary is paramount. The (4R,5S)-1,5-Dimethyl-4-phenylimidazolidin-2-one, a derivative of (-)-ephedrine, has emerged a...

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in asymmetric synthesis and drug development, the choice of a chiral auxiliary is paramount. The (4R,5S)-1,5-Dimethyl-4-phenylimidazolidin-2-one, a derivative of (-)-ephedrine, has emerged as a robust and reliable tool for the stereocontrolled synthesis of α-amino acids.[1][2] Its rigid, C2-symmetric-like framework provides an excellent platform for inducing chirality, and its straightforward recovery and recycling make it an economically viable option for both laboratory-scale and process chemistry.

This guide provides an in-depth comparison of the primary synthesis route for this invaluable chiral auxiliary and explores a key alternative cyclization strategy. We will delve into the mechanistic underpinnings of these transformations, present detailed experimental protocols, and offer a critical evaluation of their respective efficacies to empower you to make informed decisions in your synthetic endeavors.

The Preeminent Route: Cyclization of Ephedrine Derivatives with a Carbonyl Source

The most direct and widely employed method for the synthesis of 1,5-Dimethyl-4-phenylimidazolidin-2-one involves the condensation of a suitable (1R,2S)-N-methyl-1-phenyl-1,2-propanediamine precursor, derived from ephedrine, with a carbonyl-containing reagent. This approach is favored for its atom economy and the ready availability of the starting materials.

Mechanistic Rationale

The core of this transformation lies in the sequential nucleophilic attack of the two amine functionalities of the diamine onto the electrophilic carbonyl carbon of a reagent like urea or phosgene. The reaction proceeds through a series of intermediates, culminating in the formation of the stable five-membered imidazolidinone ring. The stereochemistry of the final product is dictated by the starting ephedrine derivative, ensuring the formation of the desired (4R,5S) diastereomer.

cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ephedrine (-)-Ephedrine Derivative Intermediate1 Isourea Intermediate Ephedrine->Intermediate1 Nucleophilic Attack Urea Urea Urea->Intermediate1 Intermediate2 Open-Chain Adduct Intermediate1->Intermediate2 Intramolecular Rearrangement Product (4R,5S)-1,5-Dimethyl- 4-phenylimidazolidin-2-one Intermediate2->Product Cyclization & Deamination

Caption: Generalized reaction scheme for the synthesis of 1,5-Dimethyl-4-phenylimidazolidin-2-one from an ephedrine derivative and urea.

Experimental Protocol: Synthesis from (-)-Ephedrine and Urea

This protocol is adapted from established procedures for the synthesis of related imidazolidin-2-ones and represents a reliable method for obtaining the target chiral auxiliary.

Materials:

  • (-)-Ephedrine hydrochloride

  • Urea

  • High-boiling point solvent (e.g., o-dichlorobenzene or N-methyl-2-pyrrolidone)

Procedure:

  • A mixture of (-)-ephedrine hydrochloride and a molar excess of urea is suspended in a high-boiling point solvent.

  • The reaction mixture is heated to a high temperature (typically 180-220 °C) with vigorous stirring.

  • The reaction is monitored for the evolution of ammonia, which indicates the progress of the cyclization.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by crystallization or column chromatography.

While a specific yield for the direct synthesis of 1,5-Dimethyl-4-phenylimidazolidin-2-one via this one-step method from ephedrine is not extensively reported in the readily available literature, the recovery of this auxiliary in subsequent synthetic applications is noted to be in high yield, suggesting an efficient initial preparation.[2]

Alternative Strategy: Cyclization of N-Boc Protected Ephedrine Derivatives

An alternative approach to forming a five-membered heterocyclic ring from an ephedrine backbone involves the cyclization of an N-tert-butoxycarbonyl (N-Boc) protected ephedrine derivative. This method, while typically employed for the synthesis of the corresponding oxazolidinone, provides valuable insights into alternative cyclization strategies and highlights the influence of the protecting group and reaction conditions on the final product.

Mechanistic Considerations

In this route, the hydroxyl group of the N-Boc protected ephedrine is first activated, typically by sulfonation. Subsequent treatment with a base induces an intramolecular nucleophilic attack of the carbamate nitrogen onto the activated carbon center, leading to the formation of the five-membered ring with the expulsion of the leaving group. The stereochemical outcome at the C5 position is dependent on the reaction mechanism, which can proceed via a single or double SN2 pathway.[3]

cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product N_Boc_Ephedrine N-Boc-(-)-Ephedrine Activated_Intermediate Activated N-Boc-Ephedrine N_Boc_Ephedrine->Activated_Intermediate Activation Sulfonyl_Chloride Activating Agent (e.g., MsCl) Sulfonyl_Chloride->Activated_Intermediate Product (4R,5S)-3-Boc-4-methyl- 5-phenyl-1,3-oxazolidin-2-one Activated_Intermediate->Product Intramolecular Cyclization (Base)

Caption: Reaction scheme for the synthesis of the oxazolidinone analogue from N-Boc protected ephedrine.

Experimental Protocol: Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

This protocol for the synthesis of the analogous oxazolidinone from (1S,2R)-norephedrine and diethyl carbonate demonstrates a common cyclization strategy for 1,2-aminoalcohols.[4]

Materials:

  • (1S,2R)-Norephedrine

  • Diethyl carbonate

  • Potassium carbonate

  • Dichloromethane

  • Hexane

  • Ethyl acetate

Procedure:

  • A mixture of (1S,2R)-norephedrine, diethyl carbonate, and potassium carbonate is heated to 160 °C.

  • Ethanol, formed as a byproduct, is removed by distillation.

  • After approximately 5 hours, the reaction is cooled to room temperature.

  • The mixture is diluted with dichloromethane and washed with water.

  • The organic layer is dried, concentrated, and the crude product is recrystallized from a hexane-ethyl acetate mixture to yield the pure oxazolidinone.

This method has been reported to provide the desired oxazolidinone in good yield.

Comparative Analysis

FeatureCyclization with UreaCyclization of N-Boc Derivative (to Oxazolidinone)
Starting Material (-)-Ephedrine derivativeN-Boc protected (-)-ephedrine derivative
Carbonyl Source UreaInternal (from Boc group)
Key Transformation Condensation and cyclizationIntramolecular nucleophilic substitution
Reaction Conditions High temperature (180-220 °C)Activation followed by base-mediated cyclization
Byproducts Ammonia, WaterLeaving group, salt
Product Imidazolidin-2-oneOxazolidin-2-one
Advantages Atom economical, directMilder cyclization conditions may be possible
Disadvantages Harsh reaction conditionsRequires pre-protection and activation steps

Conclusion

The synthesis of 1,5-Dimethyl-4-phenylimidazolidin-2-one is most effectively and directly achieved through the high-temperature condensation of an appropriate ephedrine derivative with urea. This method, while requiring robust reaction conditions, is atom-economical and utilizes readily available starting materials. The resulting chiral auxiliary has proven its value in asymmetric synthesis, particularly for the preparation of α-amino acids, with the significant advantage of being recoverable in high yields for reuse.

The alternative cyclization strategy, exemplified by the synthesis of the analogous oxazolidinone from an N-Boc protected precursor, offers a milder approach to the formation of the five-membered ring. However, this route necessitates additional protection and activation steps, adding to the overall synthesis time and cost.

For researchers seeking a reliable and efficient synthesis of the title imidazolidinone, the direct cyclization with urea remains the superior choice. The robustness of this method and the proven utility and recyclability of the final product solidify its position as the preeminent route for accessing this essential chiral auxiliary.

References

  • Drewes, S. E., Malissar, D. G. S., & Roos, G. H. P. (1993). Ephedrine-Derived Imidazolidin-2-ones. Broad Utility Chiral Auxiliaries in Asymmetric Synthesis. Chemische Berichte, 126(12), 2663–2673.
  • Guillena, G., & Nájera, C. (2000). 1,5-Dimethyl-4-phenylimidazolidin-2-one-derived iminic glycinimides: useful new reagents for practical asymmetric synthesis of alpha-amino acids. The Journal of Organic Chemistry, 65(22), 7310–7322.
  • Sciforum. (n.d.). Synthesis of Functionalized Chiral Ammonium, Imidazolium and Pyridinium-based Ionic Liquids derived from (-) - Sciforum. Retrieved from [Link]

  • Bongini, A., Cardillo, G., Orena, M., Sabatino, P., Sandri, S., & Romero, M. S. (1990). New synthesis of 4,5-dihydro-1,3-oxazoles and 4,5-dihydro-1,3-oxazines, useful intermediates to enantiomerically pure amino diols. X-Ray molecular structure of (4S,5R,4′S)-1 -(4′-lodomethyl-4′-methyl-4′,5′-dihydro-1′,3′-oxazol-2′-yl)-3,4-dimethyl-5-phenylimidazolidin-2-one and (4S,5R,4′S,1″S)-1 -[4′-(1″-iodobutyl)-4′,5′-dihydro-1′,3′-oxazol-2′-yl]-3,4-dimethyl-5-phenylimidazolidin-2-one. Journal of the Chemical Society, Perkin Transactions 1, 3095–3101.
  • El Moncef, A., El Hadrami, E. M., González, M. A., & Zaballos, E. (2010). Experimental and DFT study of the conversion of ephedrine derivatives into oxazolidinones. Double SN2 mechanism against SN1 mech. Tetrahedron, 66(23), 4065-4071.
  • PrepChem. (n.d.). Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. Retrieved from [Link]

Sources

Comparative

A Comparative Spectroscopic Guide to 1,5-Dimethyl-4-phenylimidazolidin-2-one and Its Analogs

This guide provides an in-depth comparison of the spectroscopic data for 1,5-Dimethyl-4-phenylimidazolidin-2-one and its structurally related analogs. The objective is to offer researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the spectroscopic data for 1,5-Dimethyl-4-phenylimidazolidin-2-one and its structurally related analogs. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference for identifying and characterizing this class of heterocyclic compounds using mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy. The analysis emphasizes the causal relationships between structural modifications and their spectral outcomes, providing a framework for structure elucidation and validation.

Imidazolidin-2-one derivatives are a significant class of heterocyclic compounds, forming the core structure of several FDA-approved drugs.[1] Their versatile biological and pharmacological applications, ranging from antiviral to antimicrobial agents, make the precise characterization of new analogs a critical step in the development of novel therapeutics.[1] Spectroscopic analysis is the cornerstone of this characterization, enabling the unambiguous determination of molecular structure and purity.

This guide will dissect the key spectroscopic features of our target molecule, 1,5-Dimethyl-4-phenylimidazolidin-2-one, by leveraging established data from a variety of its analogs. By understanding how substitutions on the imidazolidinone ring influence the spectral output, researchers can gain predictive power in their own synthetic endeavors.

Molecular Structures for Comparison

To visually ground our spectroscopic comparison, the structures of our target compound, 1,5-Dimethyl-4-phenylimidazolidin-2-one, and selected analogs are presented below. These analogs have been chosen based on the availability of public spectroscopic data and their structural relevance for illustrating key comparative points.

Molecular_Structures cluster_main 1,5-Dimethyl-4-phenylimidazolidin-2-one cluster_a1 1-(4-Bromophenyl)imidazolidin-2-one cluster_a2 1-(4-Methylthiophenyl)imidazolidin-2-one cluster_a3 4,5-Diphenylimidazolidin-2-one m1 m1 a1 a1 a2 a2 a3 a3 G cluster_workflow NMR Experimental Workflow start Prepare Sample (Deuterated Solvent, e.g., CDCl₃) h1 ¹H NMR (Proton Environments & Integration) start->h1 Step 1 c13 ¹³C NMR / DEPT-135 (Carbon Environments & Types - CH₃, CH₂, CH) h1->c13 Step 2 cosy 2D COSY (¹H-¹H Connectivity) c13->cosy Step 3 hsqc 2D HSQC (Direct ¹H-¹³C Connectivity) cosy->hsqc Step 4 hmbc 2D HMBC (Long-Range ¹H-¹³C Connectivity) hsqc->hmbc Step 5 structure Final Structure Assignment hmbc->structure Step 6

Caption: Standard workflow for NMR-based structure elucidation.

Predicted ¹H and ¹³C NMR Data for 1,5-Dimethyl-4-phenylimidazolidin-2-one

Based on its structure and data from similar compounds, we can predict the key features of the ¹H and ¹³C NMR spectra.

¹H NMR (Predicted):

  • Aromatic Protons (Phenyl group): ~7.2-7.4 ppm (multiplet, 5H). These protons on the phenyl ring will likely appear as a complex multiplet.

  • Ring Proton (H4): ~4.5-5.0 ppm (doublet, 1H). This proton is adjacent to the phenyl group and the chiral center at C5. It will be coupled to the H5 proton.

  • Ring Proton (H5): ~3.5-4.0 ppm (doublet of quartets, 1H). This proton is coupled to the H4 proton and the methyl group at C5.

  • N1-Methyl Protons: ~2.8-3.0 ppm (singlet, 3H). This methyl group is attached to a nitrogen atom and will appear as a singlet.

  • C5-Methyl Protons: ~1.2-1.5 ppm (doublet, 3H). This methyl group is attached to a carbon atom (C5) and will be split by the adjacent H5 proton.

¹³C NMR (Predicted):

  • Carbonyl Carbon (C2): ~160-165 ppm. The amide carbonyl carbon is typically found in this region. [1]* Aromatic Carbons: ~125-140 ppm. At least four distinct signals are expected for the phenyl ring carbons.

  • Ring Carbon (C4): ~60-65 ppm. This methine carbon is attached to the phenyl group and nitrogen.

  • Ring Carbon (C5): ~50-55 ppm. This methine carbon is attached to the methyl group and nitrogen.

  • N1-Methyl Carbon: ~30-35 ppm.

  • C5-Methyl Carbon: ~15-20 ppm.

Comparative NMR Data of Analogs
CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Source
1-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea (precursor) 7.17–7.25 (m, 4H, Ar-H), 5.68 (br s, 1H, NH), 3.41 (s, 6H, OCH₃)156.12 (C=O), 137.52, 128.98, 128.18, 121.24 (Ar-C), 103.69 (CH), 54.73 (OCH₃), 41.87 (CH₂)[2]
1,3-Dibenzyl-trans-(R,R)-perhydrobenzimidazol-2-one 7.37–7.22 (m, Ar-H), 4.31 (d, benzylic CH₂), 3.03 (m, chiral CH)163.6 (C=O), 140.2-126.9 (Ar-C), 60.5 (chiral C), 50.5 (benzylic C)[1]
1-(4-Bromophenyl)imidazolidin-2-one 7.40-7.45 (m, 4H, Ar-H), 5.53 (bs, 1H, NH), 3.90 (t, 2H, CH₂N), 3.58 (t, 2H, CH₂NH)Not provided[3]
1-(4-Methylthiophenyl)imidazolidin-2-one 7.48 (d, 2H, Ar-H), 7.28 (d, 2H, Ar-H), 5.08 (bs, 1H, NH), 3.87-3.95 (m, 2H, CH₂N), 3.57 (t, 2H, CH₂NH), 2.47 (s, 3H, SCH₃)Not provided[3]
Authoritative Insights & Interpretation

The chemical shifts in NMR are highly sensitive to the local electronic environment. In 1,5-Dimethyl-4-phenylimidazolidin-2-one , the protons on the heterocyclic ring (H4 and H5) are diastereotopic due to the two chiral centers. This will result in distinct signals for each, with their coupling constant (J-value) confirming their cis/trans relationship. The presence of the phenyl group at C4 will cause a significant downfield shift for the attached H4 proton compared to an unsubstituted analog.

Comparing the data from analogs provides a clear picture of substituent effects. For example, in 1-(4-Methylthiophenyl)imidazolidin-2-one , the methyl protons of the thiomethyl group appear as a sharp singlet at 2.47 ppm, a characteristic position for such a group.[3] In the perhydrobenzimidazol-2-one analog, the diastereotopic benzylic protons appear as distinct signals, confirming the chiral nature of the molecule.[1]

Advanced 2D NMR techniques like HMBC are invaluable for confirming assignments. For example, an HMBC experiment on the perhydrobenzimidazol-2-one analog showed a correlation between the benzylic protons and the carbonyl carbon (163.6 ppm), definitively proving their spatial relationship through two and three bonds.[1] This self-validating system of experiments is crucial for the authoritative assignment of complex structures.

Conclusion

The spectroscopic characterization of 1,5-Dimethyl-4-phenylimidazolidin-2-one and its analogs relies on a cohesive interpretation of data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

  • MS confirms the molecular weight and elemental composition, with fragmentation patterns and isotopic distributions providing clues to the presence of specific atoms like halogens.

  • IR spectroscopy rapidly identifies key functional groups, with the position of the C=O stretching band being particularly sensitive to the electronic nature of substituents on the imidazolidinone ring.

  • NMR (¹H, ¹³C, and 2D) provides the definitive structural proof, elucidating the precise connectivity and stereochemistry of the molecule. The chemical shifts of the ring protons and carbons are excellent probes for understanding the impact of various substituents.

By comparing the expected data for our target compound with the established experimental data of its analogs, this guide provides a robust framework for researchers. This comparative approach not only aids in the structural verification of newly synthesized molecules but also deepens the understanding of structure-spectroscopy relationships within this important class of heterocyclic compounds.

References

  • Al-Hourani, B. J., Al-Awaida, W. A., Al-Jahmani, A. A., Al-Ayed, A. S., & Al-Qudah, M. A. (2020). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules, 25(18), 4296. Available at: [Link]

  • Mamedov, V. A., Mironov, V. F., Gubaidullin, A. T., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4410. Available at: [Link]

  • Devillanova, F. A., & Verani, G. (1977). An infrared spectroscopic study on imidazolidine-2-thione and -2-selone. Journal of the Chemical Society, Perkin Transactions 2, (12), 1529-1532. Available at: [Link]

  • Wiley-VCH GmbH. (2025). 1,5-Dimethyl-4-phenylimidazolidin-2-one - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]

  • García-Galicia, H., et al. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 30(6), 1234. Available at: [Link]

  • Foucourt, A., Haelters, J. P., et al. (2006). Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists. Journal of Medicinal Chemistry, 49(3), 872-82. Available at: [Link]

  • Haelters, J. P., et al. (2008). Synthesis and immunosuppressive activity evaluation of substituted N-imidazolidin-2-ones and N-tetrahydropyrimidin-2(1H). Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 725-734. Available at: [Link]

  • Supporting Information for various syntheses. The Royal Society of Chemistry. Available at: [Link]

  • Navarrete-Vázquez, G., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(3), 1667-1678. Available at: [Link]

  • ChemCD. (n.d.). (4r,5s)-(-)-1,5-dimethyl-4-phenyl-2-imidazolidinone. Available at: [Link]

  • Alazez, E. K. A., Raauf, A., & Fadhil, K. (2019). Synthesis, Characterization and Antibacterial Activity of New Derivatives of Imidazolidine having Sulfamethoxazole Moiety. ResearchGate. Available at: [Link]

  • Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 20(12), 2677-2688. Available at: [Link]

  • Saloutin, V. I., et al. (2017). Reactions of Trifluoromethylated Imidazolidin-2-ones with Urea. AIP Conference Proceedings, 1876(1), 020047. Available at: [Link]

  • Wiley-VCH GmbH. (2025). 4,5-Diphenylimidazolin-2-one - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Kletskov, A. V., et al. (2023). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Molecules, 28(1), 384. Available at: [Link]

Sources

Validation

Strategic Selection of Chiral Auxiliaries: A Cost-Benefit Analysis of 1,5-Dimethyl-4-phenylimidazolidin-2-one

Executive Summary In the landscape of asymmetric synthesis, the selection of a chiral auxiliary is often a trade-off between stereochemical fidelity and process economy . While Evans oxazolidinones and Schöllkopf bis-lac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of asymmetric synthesis, the selection of a chiral auxiliary is often a trade-off between stereochemical fidelity and process economy . While Evans oxazolidinones and Schöllkopf bis-lactim ethers are industry standards, the imidazolidinone auxiliary derived from ephedrine—specifically (4R,5S)-1,5-Dimethyl-4-phenylimidazolidin-2-one (often referred to as the Close or Nájera auxiliary)—offers a distinct cost-benefit profile for the synthesis of non-proteinogenic


-amino acids.

This guide provides a technical analysis of this auxiliary, evaluating its performance against established alternatives. It highlights the auxiliary's utility in generating high diastereomeric excess (de) through crystalline intermediates, a feature that significantly reduces downstream purification costs in drug development pipelines.

Technical Profile & Mechanism

The Molecule[1][2]
  • IUPAC Name: (4R,5S)-1,5-Dimethyl-4-phenylimidazolidin-2-one[1][2]

  • Source Material: Derived from (-)-Ephedrine (or (+)-Pseudoephedrine) and Urea.

  • Key Structural Feature: The cis-arrangement of the C4-phenyl and C5-methyl groups creates a rigid steric wall. When N-acylated with a glycine unit, this geometry forces the enolate to adopt a specific conformation, shielding one face entirely from electrophilic attack.

Mechanism of Action

The auxiliary functions through a steric shielding mechanism.

  • Acylation: The auxiliary is acylated with a glycine equivalent (often

    
    -chloroacetyl chloride followed by imine formation, or direct glycine acylation).
    
  • Enolization: Treatment with a base (e.g., LHMDS or NaHMDS) generates the

    
    -enolate. The lithium cation is chelated by the enolate oxygen and the imidazolidinone carbonyl, locking the conformation.
    
  • Face-Selective Alkylation: The bulky phenyl group at C4 blocks the Re-face (typically), forcing the electrophile to approach from the Si-face.

  • Hydrolysis: Acidic or basic hydrolysis cleaves the auxiliary, releasing the enantiomerically pure

    
    -amino acid and allowing recovery of the imidazolidinone.
    

Comparative Cost-Benefit Analysis

This section objectively compares 1,5-Dimethyl-4-phenylimidazolidin-2-one against the two dominant competitors in amino acid synthesis: the Evans Oxazolidinone and the Schöllkopf Bis-Lactim Ether .

Performance Metrics Table
Feature1,5-Dimethyl-4-phenylimidazolidin-2-one (Close/Nájera)Evans Oxazolidinone (4-Benzyl-2-oxazolidinone)Schöllkopf Bis-Lactim Ether (Valine-derived)
Primary Application

-Amino Acid Synthesis
General Alkylation / Aldol

-Amino Acid Synthesis
Starting Material Cost Low (Ephedrine + Urea)Medium (Phenylalanine/Valinol)High (Valine + Glycine + multistep)
Diastereoselectivity (de) High (>98%)High (>98%)Very High (>99%)
Purification Method Crystallization (Often no chromatography needed)Chromatography usually requiredChromatography / Distillation
Hydrolysis Conditions Harsh (Acidic reflux or LiOH/H2O2)Mild (LiOH/H2O2)Mild (Dilute acid)
Atom Economy Moderate (Auxiliary MW ~190)Moderate (Auxiliary MW ~177)Low (Large leaving group)
Regulatory Risk High (Ephedrine is a controlled precursor)LowLow
The "Hidden" Costs and Benefits

The Benefit of Crystallinity: Unlike the Evans system, where the alkylated products are often oils requiring flash chromatography, the N-acyl derivatives of the 1,5-dimethyl-4-phenylimidazolidin-2-one auxiliary are frequently highly crystalline.

  • Impact: In a process chemistry setting, this allows for upgrading of diastereomeric purity via simple recrystallization, eliminating the need for expensive silica gel chromatography at scale.

The Cost of Regulation: Because the starting material is (-)-ephedrine (a precursor to methamphetamine), procurement involves significant regulatory paperwork (DEA List I chemical in the US).

  • Mitigation: Many CROs purchase the pre-formed imidazolidinone auxiliary directly to bypass handling the regulated precursor.

Experimental Protocol

Objective: Synthesis of a chiral


-amino acid via the Nájera protocol (alkylation of iminic glycinimide).
Workflow Diagram

G Ephedrine (-)-Ephedrine (Precursor) Auxiliary Auxiliary (Imidazolidinone) Ephedrine->Auxiliary + Urea, Heat Glycinimide N-Imine Glycinimide (Nucleophile) Auxiliary->Glycinimide 1. ClCOCH2Cl 2. Amine/Imine formation Enolate Li-Enolate (Chiral Intermediate) Glycinimide->Enolate LHMDS, -78°C (LiCl additive) Alkylated Alkylated Product (Crystalline) Enolate->Alkylated R-X (Electrophile) Steric Shielding AminoAcid Target Alpha-Amino Acid Alkylated->AminoAcid Hydrolysis (H+ or OH-) Recovered Recovered Auxiliary Alkylated->Recovered Cleavage Recovered->Auxiliary Recycle

Caption: The cyclic workflow for asymmetric amino acid synthesis using the ephedrine-derived auxiliary.

Step-by-Step Methodology

Phase 1: Preparation of the Glycinimide Template Note: This protocol assumes the auxiliary (4R,5S)-1,5-dimethyl-4-phenylimidazolidin-2-one is already synthesized or purchased.

  • Acylation: Dissolve the auxiliary (1.0 equiv) in anhydrous THF at -78°C. Add

    
    -BuLi (1.1 equiv) followed by 
    
    
    
    -chloroacetyl chloride. Warm to room temperature to obtain the N-chloroacetyl derivative.
  • Imine Formation: React the N-chloroacetyl derivative with a primary amine (or use the Nájera modification with glycine imines directly) to form the active iminic glycinimide .

Phase 2: Asymmetric Alkylation (The Critical Step)

  • Enolization:

    • Flame-dry a round-bottom flask under Argon.

    • Add the iminic glycinimide (1.0 mmol) and anhydrous LiCl (2.0 mmol) in dry THF (10 mL). Note: LiCl is crucial for breaking up enolate aggregates and accelerating the reaction.

    • Cool to -78°C .[1][3][4][5]

    • Add LHMDS (Lithium Hexamethyldisilazide, 1.1 equiv) dropwise. Stir for 30 minutes. The solution will typically turn deep yellow/orange.

  • Electrophile Addition:

    • Add the alkyl halide (R-X, 1.2 equiv) slowly.

    • Allow the reaction to warm slowly to -20°C or 0°C depending on the reactivity of the electrophile.

    • Monitor: Check by TLC. The reaction is usually complete within 2-4 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NH

      
      Cl.[6][5]
      
    • Extract with EtOAc. Wash with brine, dry over MgSO

      
      .
      
    • Purification: Evaporate solvent. Recrystallize the residue (often from Hexane/EtOAc) to obtain the pure diastereomer.

Phase 3: Hydrolysis & Recovery

  • Hydrolysis: Dissolve the alkylated product in THF/H

    
    O. Add 1N HCl (for amine recovery) or LiOH (for acid recovery) and heat to reflux (if necessary) or stir at RT for 12h.
    
  • Separation: Extract the chiral auxiliary with CH

    
    Cl
    
    
    
    (it remains organic). The free amino acid remains in the aqueous phase.
  • Isolation: Purify the aqueous phase via ion-exchange chromatography (Dowex) to isolate the pure non-proteinogenic amino acid.

Expert Insight: When to Use This Auxiliary?

  • Targeting Non-Standard Amino Acids: If your drug candidate requires a quaternary

    
    -center or a bulky side chain on an amino acid, this auxiliary outperforms Evans oxazolidinones in terms of yield and direct access to the amine functionality.
    
  • Scale-Up Feasibility: If your project is moving from MedChem to Process Development, the crystallinity of the intermediates is a massive cost-saver compared to the oil-based intermediates of the Schöllkopf method.

  • Budget Constraints: If the cost of Valine (for Schöllkopf) or chiral oxazolidinones is prohibitive, the ephedrine-based route is significantly cheaper per mole, provided you have the regulatory clearance to handle ephedrine.

Contraindications:

  • Do not use if your target molecule is sensitive to harsh hydrolysis (strong acid/base reflux). In such cases, the mild oxidative cleavage of the Evans auxiliary is superior.

References

  • Original Synthesis & Methodology: Guillena, G., & Nájera, C. (2000).[3] 1,5-Dimethyl-4-phenylimidazolidin-2-one-Derived Iminic Glycinimides: Useful New Reagents for Practical Asymmetric Synthesis of

    
    -Amino Acids. The Journal of Organic Chemistry, 65(22), 7310–7322.
    
    
  • Structural Analysis & Crystallography: Close, W. J. (1950). The Conformation of the Ephedrine-Urea Cyclization Product. The Journal of Organic Chemistry, 15(6), 1131–1134.

  • Comparative Analysis of Auxiliaries: Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.

  • Regulatory Context (DEA List I Chemicals): U.S. Department of Justice, Drug Enforcement Administration. List I and List II Chemicals.

Sources

Comparative

peer-reviewed studies on 1,5-Dimethyl-4-phenylimidazolidin-2-one applications

The Role of 1,5-Dimethyl-4-phenylimidazolidin-2-one in Asymmetric Synthesis: A Comparative Guide The synthesis of non-proteinogenic α-amino acids requires robust chiral auxiliaries capable of inducing high diastereoselec...

Author: BenchChem Technical Support Team. Date: March 2026

The Role of 1,5-Dimethyl-4-phenylimidazolidin-2-one in Asymmetric Synthesis: A Comparative Guide

The synthesis of non-proteinogenic α-amino acids requires robust chiral auxiliaries capable of inducing high diastereoselectivity while enduring distinct reaction conditions. While Evans oxazolidinones and Schöllkopf bis-lactim ethers have historically dominated this space, 1,5-dimethyl-4-phenylimidazolidin-2-one has emerged as a highly versatile alternative. Developed extensively by Guillena and Nájera, this chiral auxiliary enables the diastereoselective alkylation of iminic glycinimides under diverse conditions—ranging from strong bases at cryogenic temperatures to solid-liquid phase-transfer catalysis[1].

As a Senior Application Scientist, I evaluate chiral auxiliaries not just on peak diastereomeric excess (de), but on operational efficiency, cleavage conditions, and auxiliary recovery. This guide objectively compares 1,5-dimethyl-4-phenylimidazolidin-2-one against industry standards and provides a field-proven, self-validating protocol for its application.

Mechanistic Causality: The Steric Architecture

Why does 1,5-dimethyl-4-phenylimidazolidin-2-one outperform simpler auxiliaries in specific workflows? The causality lies in its rigid, non-planar nitrogen-bonding geometry[2].

The stereocenters at C4 (phenyl group) and C5 (methyl group) create a highly biased steric environment. When the auxiliary is acylated and converted into an iminic glycinimide, deprotonation yields a Z-enolate. The bulky phenyl group effectively shields one face of the enolate (the Re face in the (4R,5S) enantiomer). Consequently, incoming electrophiles (such as activated alkyl halides) are forced to approach from the less hindered Si face. This geometric restriction consistently yields diastereomeric excesses (de) exceeding 95%[3].

G Target Asymmetric α-Amino Acid Synthesis Aux1 Evans Oxazolidinones Target->Aux1 Aux2 Schöllkopf Bis-lactim Target->Aux2 Aux3 1,5-Dimethyl-4-phenyl- imidazolidin-2-one Target->Aux3 Pro1 High de (>95%) Aux1->Pro1 Con1 Harsh Cleavage (LiOOH) Aux1->Con1 Pro2 Excellent Yields Aux2->Pro2 Con2 Destructive Cleavage (0.25 N HCl) Aux2->Con2 Pro3 Mild Cleavage & High Recovery Aux3->Pro3 Con3 Multi-step Reagent Preparation Aux3->Con3

Logical comparison of chiral auxiliaries for asymmetric amino acid synthesis.

Comparative Analysis: Performance vs. Alternatives

The true test of a chiral auxiliary is its behavior during the cleavage phase. While Evans auxiliaries are ubiquitous, the oxidative cleavage using LiOOH can be deleterious to sensitive, oxidizable side chains (e.g., thioethers). Nájera's imidazolidin-2-one circumvents this entirely[4].

Table 1: Comparative Performance of Chiral Auxiliaries in α-Amino Acid Synthesis

Metric1,5-Dimethyl-4-phenylimidazolidin-2-oneEvans OxazolidinonesSchöllkopf Bis-lactim Ethers
Typical Yield 77–95%[1]80–90%70–85%
Diastereoselectivity (de) >95%[3]>95%90–95%
Cleavage Conditions Mild (Refluxing H₂O or LiOH)[4]Harsh (LiOOH / H₂O₂)Highly Acidic (0.25 N HCl)
Auxiliary Recovery >85% (Simple Extraction)[1]~80%Destroyed during cleavage
Phase-Transfer Compatibility Yes (LiOH, TBAB, -20°C)[4]NoNo

Field-Proven Experimental Protocol

The following protocol details the synthesis of an α-amino acid using[2]. This workflow is designed as a self-validating system; do not proceed to subsequent steps without confirming the internal quality control (QC) metrics.

Phase 1: Preparation of the Iminic Glycinimide Reagent
  • Acylation: Dissolve the chiral imidazolidinone in anhydrous THF. Deprotonate with n-BuLi (1.05 eq) at -78 °C. Slowly add α-chloroacetyl chloride[1].

    • Causality: Maintaining cryogenic temperatures prevents ketene formation from the acyl chloride and ensures strict mono-acylation.

  • Imine Formation: React the resulting chloride with benzophenone imine in the presence of a mild organic base (e.g., DIPEA).

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The complete disappearance of the UV-active starting material confirms quantitative conversion to the iminic glycinimide.

Phase 2: Diastereoselective Alkylation
  • Enolization: Dissolve the iminic glycinimide in anhydrous THF. Add LHMDS (1.1 eq) dropwise at -78 °C.

    • Causality: LHMDS is a non-nucleophilic, sterically hindered strong base that quantitatively generates the Z-enolate without triggering nucleophilic attack on the carbonyl[4].

  • Electrophilic Addition: Add the desired activated alkyl halide (e.g., benzyl bromide) and maintain at -78 °C for 4 hours.

    • Self-Validation Check (Critical): Quench a 50 µL aliquot with saturated NH₄Cl. Analyze the organic layer via chiral HPLC. A de of >95% validates the facial shielding mechanism. If de is low, verify the anhydrous state of the THF, as trace moisture compromises the rigid enolate geometry.

Phase 3: Mild Hydrolysis and Recovery
  • Cleavage: Suspend the alkylated product in water and reflux for 12 hours, or treat with LiOH in a THF/H₂O mixture[4].

    • Causality: Unlike Evans auxiliaries that require oxidative cleavage, this imidazolidinone cleaves under neutral refluxing water or mild base, preserving sensitive functional groups and preventing racemization of the newly formed α-stereocenter[3].

  • Isolation: Extract the aqueous layer with dichloromethane. The organic layer retains the recovered chiral auxiliary, while the aqueous layer holds the enantiopure α-amino acid.

    • Self-Validation Check: Perform polarimetry on the isolated amino acid. Compare the specific rotation against theoretical literature values to confirm the final enantiomeric excess (ee).

G A 1,5-Dimethyl-4-phenylimidazolidin-2-one (Chiral Auxiliary) B Acylation & Imine Formation A->B α-chloroacetyl chloride C Iminic Glycinimide Enolate (Z-Enolate Geometry) B->C LHMDS (-78°C) D Diastereoselective Alkylation (Facial Shielding) C->D Alkyl Halide (R-X) E Mild Hydrolysis (H2O Reflux or LiOH) D->E Cleavage F Enantiopure α-Amino Acid E->F Aqueous Layer G Recovered Auxiliary E->G Organic Extraction

Workflow for α-amino acid synthesis using 1,5-dimethyl-4-phenylimidazolidin-2-one.

References

  • [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 6931391, (4R,5S)-(-)-1,5-Dimethyl-4-phenyl-2-imidazolidinone. URL:[Link]

  • [1] Guillena, G., & Nájera, C. (2000). "1,5-Dimethyl-4-phenylimidazolidin-2-one-Derived Iminic Glycinimides: Useful New Reagents for Practical Asymmetric Synthesis of α-Amino Acids." The Journal of Organic Chemistry, 65(22), 7310-7322. URL:[Link]

  • [4] Guillena, G., & Nájera, C. (2000). "1,5-Dimethyl-4-phenylimidazolidin-2-one-derived iminic glycinimides: useful new reagents for practical asymmetric synthesis of alpha-amino acids." PubMed (NIH). URL:[Link]

  • [3] Guillena, G., & Nájera, C. (2000). "1,5-Dimethyl-4-phenylimidazolidin-2-one-Derived Iminic Glycinimides: Useful New Reagents for Practical Asymmetric Synthesis of α-Amino Acids." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

Sources

Validation

confirming the absolute configuration of 1,5-Dimethyl-4-phenylimidazolidin-2-one products

This guide outlines a rigorous, multi-tiered approach to confirming the absolute configuration of 1,5-Dimethyl-4-phenylimidazolidin-2-one , a critical chiral auxiliary and intermediate derived from ephedrine isomers. Exe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, multi-tiered approach to confirming the absolute configuration of 1,5-Dimethyl-4-phenylimidazolidin-2-one , a critical chiral auxiliary and intermediate derived from ephedrine isomers.

Executive Summary

The precise stereochemical assignment of 1,5-Dimethyl-4-phenylimidazolidin-2-one is non-negotiable for its efficacy as a chiral auxiliary.[1][2] This molecule possesses two chiral centers (C4 and C5).[2] Misassignment can lead to catastrophic failure in downstream asymmetric induction.[1][2]

This guide moves beyond simple literature comparison, providing a self-validating analytical workflow . We prioritize Single Crystal X-Ray Diffraction (SC-XRD) as the absolute standard, supported by Nuclear Magnetic Resonance (NMR) for relative stereochemistry (cis/trans determination) and Chiroptical Methods for rapid solution-phase verification.[2]

Target Isomer Profile
  • Common Target: (4R,5S)-1,5-Dimethyl-4-phenylimidazolidin-2-one[1][2]

  • CAS: 92841-65-1[1][2][3]

  • Precursor: Typically derived from (1R,2S)-(-)-Ephedrine.[1][2]

  • Key Feature: The relative orientation of the C4-Phenyl and C5-Methyl groups (cis vs. trans) dictates the steric environment.

Decision Matrix & Workflow

The following logic flow ensures a definitive assignment of absolute configuration.

Configuration_Workflow Start Unknown Sample 1,5-Dimethyl-4-phenylimidazolidin-2-one XRD Method 1: Single Crystal XRD (Gold Standard) Start->XRD NMR Method 2: 1H NMR & NOE (Relative Stereochem) Start->NMR Polarimetry Method 3: Polarimetry (Optical Rotation) Start->Polarimetry XRD_Res Definitive Absolute Config (e.g., 4R, 5S) XRD->XRD_Res Final Final Assignment (Absolute Configuration) XRD_Res->Final NOE_Check Check NOE between H4 and H5 NMR->NOE_Check Cis_Rel Strong NOE (H4-H5) Implies Cis-H relationship (Ph/Me are Cis) NOE_Check->Cis_Rel Strong Enhancement Trans_Rel Weak/No NOE (H4-H5) Implies Trans-H relationship (Ph/Me are Trans) NOE_Check->Trans_Rel Weak Enhancement Cis_Rel->Final Combine with Precursor Info Trans_Rel->Final Combine with Precursor Info Sign_Check Compare [α]D Sign with Literature Polarimetry->Sign_Check Sign_Check->Final

Figure 1: Analytical workflow for stereochemical assignment. Solid lines indicate primary data generation; dashed lines indicate deductive steps.

Method 1: Single Crystal X-Ray Diffraction (SC-XRD)[1][2]

Status: Definitive / Gold Standard Requirement: A single crystal of suitable quality (approx. 0.1–0.3 mm).[2]

SC-XRD provides the direct 3D structure of the molecule. For chiral molecules containing only light atoms (C, H, N, O), determination of absolute configuration requires high-quality data to rely on anomalous dispersion (Flack parameter), or co-crystallization with a heavy-atom reference.[1]

Protocol:
  • Crystallization: Dissolve 20 mg of the product in a minimum amount of hot solvent (e.g., Ethanol/Hexane or Ethyl Acetate). Allow to cool slowly to RT, then to 4°C.

  • Data Collection: Collect data on a diffractometer using Cu-Kα radiation (preferred for light atoms) or Mo-Kα.[1][2]

  • Analysis:

    • Solve structure using Direct Methods (SHELXT).[2]

    • Refine using SHELXL.[1][2]

    • Critical Check: Evaluate the Flack Parameter .[2]

      • Flack x ≈ 0.0 (u < 0.1): Correct absolute configuration.

      • Flack x ≈ 1.0: Inverted structure (wrong enantiomer).[2]

  • Literature Match: Compare unit cell dimensions with known structures (e.g., COD 2000526 for (4R,5S) isomer).

Expert Insight: If the Flack parameter is inconclusive due to lack of heavy atoms, synthesize a derivative with a heavy atom (e.g., bromination of the phenyl ring) or rely on Method 2 combined with Method 3.

Method 2: NMR Spectroscopy (Relative Stereochemistry)

Status: Rapid / Non-Destructive Utility: Distinguishes cis- and trans-diastereomers (e.g., (4R,5S) vs (4R,5R)).

The relative orientation of the C4-Phenyl and C5-Methyl groups creates distinct magnetic environments.[1][2]

Experimental Protocol:
  • Solvent: CDCl₃ (standard) or C₆D₆ (for better resolution of overlapping signals).[2]

  • Concentration: 10-20 mg/mL.[1][2]

  • Experiments: 1H NMR, 1D-NOE (Nuclear Overhauser Effect) or 2D-NOESY.

Data Interpretation:
FeatureCis-Isomer (Ph/Me on same face)Trans-Isomer (Ph/Me on opposite faces)
H4-H5 Relationship H4 and H5 are on the same face (cis).[1][2][4][5]H4 and H5 are on opposite faces (trans).[2]
NOE Signal (H4 ↔ H5) Strong enhancement.Weak or No enhancement.
NOE Signal (Ph ↔ Me) Strong enhancement (spatial proximity).Weak enhancement.
Coupling Constant (

)
Typically Larger (8–10 Hz) in 5-membered rings due to eclipsing.[2]Typically Smaller (5–7 Hz).[2]

*Note: Coupling constants in 5-membered rings can be variable due to ring puckering. NOE is the more reliable indicator of spatial proximity.

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Self-Validating Check: Irradiate the N-Methyl (N1-Me) signal.[1][2] In the (4R,5S) isomer, if N1-Me is cis to C5-Me, you should see NOE enhancement.[1] If trans, the signal will be weaker.

Method 3: Polarimetry & Chemical Correlation

Status: QC Routine / Confirmation Utility: Assigns absolute configuration (Enantiomer ID) once relative stereochemistry is known.

Chemical Correlation (Synthesis Logic):

The synthesis from Ephedrine or Pseudoephedrine usually proceeds with high stereofidelity, preserving the chiral centers (unless the reaction mechanism involves inversion, e.g., SN2 displacement of activated OH).

  • (1R,2S)-(-)-Ephedrine (Erythro)

    
     Typically yields (4R,5S)-Imidazolidinone .[1][2]
    
  • (1S,2S)-(+)-Pseudoephedrine (Threo)

    
     Typically yields the diastereomer (4S,5S) or (4R,5R) depending on cyclization.
    
Optical Rotation Data:

Compare your experimental


 with established literature values.
Isomer ConfigurationLiterature

(approx.)*
Source
(4R,5S) Negative (-) Derived from (-)-Ephedrine
(4S,5R) Positive (+) Derived from (+)-Ephedrine

*Solvent: Typically CHCl₃ or EtOH.[1][2] Ensure temperature is controlled at 20°C.

Comparative Analysis of Methods

MethodSpeedCostReliabilityInformation Gained
SC-XRD Slow (Days)HighAbsolute Full 3D Structure & Absolute Config
NMR (NOE) Fast (Hours)LowHigh (Relative)Cis/Trans Diastereomer ID
Polarimetry InstantNegligibleMediumEnantiomer ID (requires pure sample)
Chiral HPLC MediumMediumHighEnantiomeric Excess (ee%)

References

  • Crystal Structure of (4R,5S)-(-)-1,5-Dimethyl-4-phenyl-2-imidazolidinone.

    • Source: Crystallography Open Database (COD).[2]

    • ID: COD 2000526.[1][2]

    • URL:[Link]

  • Synthesis and Applic

    • Source: Close, W. J.[1] Journal of Organic Chemistry, 1950.

    • Context: Foundational synthesis from ephedrine derivatives.[1][2]

    • URL:[Link]

  • PubChem Compound Summary: (4R,5S)-(-)-1,5-Dimethyl-4-phenyl-2-imidazolidinone. [1][2]

    • Source: National Center for Biotechnology Information.[1][2]

    • URL:[Link]

  • Use of NOE in Stereochemical Determin

    • Source: Claridge, T. D. W.[1] High-Resolution NMR Techniques in Organic Chemistry.

    • Context: Methodology for differentiating cis/trans ring systems.[1][2][6][7]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,5-Dimethyl-4-phenylimidazolidin-2-one

As a Senior Application Scientist, I recognize that handling specialized chiral auxiliaries and synthetic intermediates requires more than just a cursory glance at a safety sheet. 1,5-Dimethyl-4-phenylimidazolidin-2-one...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized chiral auxiliaries and synthetic intermediates requires more than just a cursory glance at a safety sheet. 1,5-Dimethyl-4-phenylimidazolidin-2-one (CAS: 103774-40-9; including its stereoisomers like the (4R,5S) enantiomer) is a highly valuable compound in asymmetric synthesis, but its physicochemical properties demand rigorous, scientifically grounded handling protocols.

To build a truly safe laboratory environment, we must move beyond memorizing hazard codes and understand the causality behind them. This guide provides a self-validating, mechanistic approach to the personal protective equipment (PPE), operational workflows, and disposal plans required for this compound.

Hazard Profiling & Mechanistic Causality

Before selecting PPE, we must understand how the molecule interacts with biological systems. 1,5-Dimethyl-4-phenylimidazolidin-2-one is a low-molecular-weight, lipophilic solid. Its imidazolidinone ring and phenyl substituent grant it significant membrane permeability, meaning it can rapidly cross epidermal and mucosal barriers.

According to the safety data sheet provided by 1[1], this compound is classified as a multi-route hazard. The table below synthesizes the quantitative data and the physiological rationale behind each hazard.

Table 1: Physicochemical & Hazard Profile of 1,5-Dimethyl-4-phenylimidazolidin-2-one

Property / GHS HazardValue / CodeMechanistic Rationale & Causality
Molecular Weight 190.24 g/mol Low molecular weight facilitates rapid diffusion through biological matrices (2)[2].
Partition Coefficient XLogP3 = 1.3The lipophilic nature enhances cellular membrane permeability, increasing systemic absorption risks.
Acute Toxicity H302, H312, H332Harmful via oral, dermal, and inhalation routes due to efficient systemic uptake upon crossing physiological barriers.
Skin Irritation H315Interacts with epidermal proteins and lipid bilayers, causing localized inflammation and structural disruption.
Eye Irritation H319The nitrogenous properties of the imidazolidinone ring disrupt corneal homeostasis, leading to severe irritation.
Respiratory Toxicity H335Fine particulate dust mechanically and chemically irritates the respiratory tract mucosa during aerosolization.

Strategic PPE Selection

Based on the compound's lipophilicity and particulate nature, standard laboratory attire is insufficient. 3[3] emphasizes the critical need for impervious barriers to prevent dermal absorption and mucosal contact.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationScientific Justification
Hand Protection Double Nitrile Gloves (Min. 0.11 mm thickness)Nitrile elastomers provide superior resistance against lipophilic organics compared to latex. Double gloving mitigates the risk of micro-punctures.
Eye Protection Tight-Fitting Chemical Splash GogglesStandard safety glasses leave the orbital cavity exposed to airborne dust (H335). Goggles create a sealed micro-environment to prevent corneal contact (H319).
Respiratory N95/P100 Particulate RespiratorMandatory only if handling outside a certified fume hood. Filters out fine solid particulates that cause acute inhalation toxicity (H332).
Body Protection Flame-Retardant Lab Coat & Closed-Toe ShoesPrevents direct dermal contact (H312) and provides a disposable/washable barrier against accidental solid spills.

Self-Validating Operational Workflow

To ensure trustworthiness, every procedure must contain an internal validation step. This guarantees that the safety system is actively functioning before you proceed to the next phase of your experiment.

Protocol 1: Safe Weighing and Transfer

  • Fume Hood Diagnostics: Ensure the chemical fume hood face velocity is operating between 80–100 feet per minute (fpm).

    • Validation: The digital monitor must display a stable reading, and a tissue paper test at the sash should demonstrate a gentle, continuous inward flow.

  • PPE Integrity Check: Don your lab coat, chemical splash goggles, and double nitrile gloves.

    • Validation: Perform a pneumatic inflation test (trapping air and squeezing) on the gloves prior to donning to ensure zero micro-punctures.

  • Enclosed Weighing: Tare a sealable vial on the analytical balance inside the hood. Transfer the solid using a static-free spatula. Seal the vial before removing it from the hood.

    • Validation: The balance reading must stabilize without continuous drift, confirming that no particulate aerosolization is occurring via air currents.

  • Closed-System Dissolution: Introduce the reaction solvent (e.g., THF, dichloromethane) to the sealed vial via a syringe, or transfer the solid directly into the main reaction vessel under an inert argon stream.

    • Validation: Visual confirmation of complete dissolution with no residual powder clinging to the vessel walls.

G A 1. Fume Hood Verification (Face Velocity 80-100 fpm) B 2. PPE Donning (Nitrile, Goggles, Lab Coat) A->B C 3. Enclosed Weighing (Minimize Dust Aerosolization) B->C D 4. Closed-System Transfer (Direct to Reaction Vessel) C->D E 5. Decontamination (Solvent Wipe -> Soap/Water) D->E

Self-Validating Operational Workflow for Handling Imidazolidinone Derivatives.

Emergency Spill Response & Waste Disposal Plan

In the event of a spill, the primary objective is to prevent the aerosolization of the powder and subsequent inhalation or dermal exposure.

Protocol 2: Spill Decontamination and Disposal

  • Immediate Containment: Isolate the spill area immediately.

    • Validation: Visual confirmation that no personnel are within a 2-meter radius without the appropriate PPE outlined in Table 2.

  • State-Specific Collection:

    • For Solid Spills: Do not dry sweep. Dry sweeping aerosolizes the toxic particulates. Instead, dampen a disposable laboratory wipe with a compatible solvent (e.g., ethanol or isopropanol) and gently wipe up the powder. Causality: The solvent traps the lipophilic particulates, preventing them from becoming airborne.

    • For Liquid Spills (Dissolved Compound): Apply an inert absorbent material such as vermiculite, diatomaceous earth, or sand.

    • Validation: The spill site must appear completely dry with no residual chemical sheen.

  • Waste Segregation: Place all contaminated wipes, absorbents, and outer gloves into a designated, chemically compatible hazardous waste container.

    • Validation: The container must be hermetically sealed and explicitly labeled with: "Hazardous Organic Waste: Contains 1,5-Dimethyl-4-phenylimidazolidin-2-one."

  • Final Decontamination: Wash the spill site thoroughly with soap and water to remove any microscopic lipophilic residue.

G Spill Spill Detected Assess Assess Physical State Spill->Assess Solid Solid Spill: Wet Wiping Method Assess->Solid Liquid Liquid Spill: Inert Absorbent Assess->Liquid Collect Collect in Sealable Container Solid->Collect Liquid->Collect Dispose EPA-Compliant Incineration Collect->Dispose

Emergency Spill Response and Waste Disposal Decision Matrix.

References

  • Sigma-Aldrich. "1,5-dimethyl-4-phenylimidazolidin-2-one | 103774-40-9 Safety Data Sheet". Available at: 1

  • National Institutes of Health (NIH). "(4R,5S)-(-)-1,5-Dimethyl-4-phenyl-2-imidazolidinone - PubChem CID 6931391". Available at: 2

  • Pfaltz & Bauer. "SAFETY DATA SHEET: (4R,5S)-1,5-Dimethyl-4-phenyl-2-imidazolidone". Available at:3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Dimethyl-4-phenylimidazolidin-2-one
Reactant of Route 2
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